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  • Product: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride
  • CAS: 1251924-01-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structural Elucidation of 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride

Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures compound identity, purity, and provides the foundation for understanding i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures compound identity, purity, and provides the foundation for understanding its biological activity and safety profile. This guide provides an in-depth, multi-technique workflow for the structural elucidation of 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride, a heterocyclic compound of interest. We will detail the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA). The narrative emphasizes the causality behind experimental choices and the integration of disparate data streams to construct a cohesive and validated structural assignment, tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Hypothesized Structure and Physicochemical Properties

Before commencing any analysis, we establish the hypothesized structure and its theoretical properties. This framework provides the expected values against which our experimental data will be validated. The target molecule consists of a 1,3-thiazole ring connected at the C2 position to a butylamine chain. As a dihydrochloride salt, the primary amine and the thiazole nitrogen are expected to be protonated, enhancing solubility in polar solvents.

Caption: Hypothesized structure of 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride with atom numbering.

Table 1: Theoretical Physicochemical Properties

Property Value
Molecular Formula C₇H₁₄Cl₂N₂S
Molecular Weight 229.17 g/mol
Free Base Formula C₇H₁₂N₂S
Free Base Monoisotopic Mass 156.07 g/mol
Elemental Composition (C) 36.69%
Elemental Composition (H) 6.16%
Elemental Composition (Cl) 30.94%
Elemental Composition (N) 12.22%

| Elemental Composition (S) | 14.00% |

The Integrated Analytical Workflow

A single analytical technique is rarely sufficient for unambiguous structure determination.[1][2] Our strategy relies on an integrated workflow where each method provides orthogonal, complementary information. Mass spectrometry establishes the molecular mass and formula, NMR spectroscopy maps the atomic connectivity, FTIR confirms the presence of key functional groups, and elemental analysis validates the overall elemental composition.

Caption: Integrated workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary objective of MS is to determine the precise molecular weight of the analyte.[3][4] We select Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, pre-charged molecules like our dihydrochloride salt, minimizing in-source fragmentation and preserving the molecular ion.[4][5] High-resolution analysis (e.g., on an Orbitrap or TOF instrument) is critical for calculating the elemental composition from the accurate mass measurement.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute to a working concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity prior to MS analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

  • MS Acquisition:

    • Ionization Mode: Positive ESI.

    • Mass Analyzer: Orbitrap or TOF.

    • Scan Range: m/z 70-500.

    • Resolution: >60,000.

    • Data Analysis: Extract the accurate mass of the most abundant ion and use software to predict the elemental formula.

Expected Results and Interpretation

The primary ion observed will be the protonated free base, [C₇H₁₂N₂S + H]⁺. The two chloride ions will dissociate in solution.

Table 2: Predicted Key Mass Spectral Peaks

Predicted m/z Proposed Ion Notes
157.0800 [M+H]⁺ Protonated molecular ion of the free base.
158.0833 [M+H]⁺ (¹³C) A+1 isotope peak, ~7.7% intensity of M.

| 159.0759 | [M+H]⁺ (³⁴S) | A+2 isotope peak, ~4.5% intensity of M, characteristic for sulfur.[6] |

The experimentally determined accurate mass for the [M+H]⁺ ion should be within 5 ppm of the theoretical value (157.0800). This provides strong evidence for the elemental composition C₇H₁₃N₂S⁺. Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns.

G cluster_frags Key Fragments parent [M+H]⁺ m/z = 157.08 frag1 Loss of NH₃ m/z = 140.05 parent->frag1 -NH₃ frag2 Thiazole Ring Fragment [C₃H₂NS]⁺ m/z = 84.99 parent->frag2 C-C cleavage frag3 Butylamine Side Chain [C₄H₁₀N]⁺ m/z = 72.08 parent->frag3 C-C cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule.[7][8][9] A suite of 1D and 2D experiments is required to map the complete carbon-hydrogen framework and establish connectivity between the thiazole ring and the butylamine side chain.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a deuterated solvent. Deuterated water (D₂O) or DMSO-d₆ are suitable choices due to the salt's polarity.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify all proton environments.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify all unique carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (¹H-¹H vicinal coupling).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons (¹J_CH).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (typically 2-3 bonds, ²J_CH and ³J_CH), which is essential for connecting molecular fragments.

Expected Results and Interpretation

The following table summarizes the predicted chemical shifts and correlations based on the hypothesized structure. Atom numbering refers to the diagram in Section 1.

Table 3: Predicted ¹H and ¹³C NMR Data (in D₂O)

Position Atom Predicted ¹H Shift (ppm), Multiplicity, Integration Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
4 H4 ~7.6, d, 1H ~120 C2, C5
5 H5 ~7.4, d, 1H ~145 C2, C4
1' C1'-H₂ ~3.2, t, 2H ~35 C2, C2', C3'
2' C2'-H₂ ~2.1, p, 2H ~25 C1', C3', C4'
3' C3'-H₂ ~1.8, p, 2H ~28 C1', C2', C4'
4' C4'-H₂ ~3.0, t, 2H ~40 C2', C3'
2 C2 N/A ~170 H4, H5, C1'-H₂

| - | NH₃⁺ | ~4.8 (broad, may exchange with D₂O) | N/A | - |

  • ¹H NMR: Will show two distinct doublets in the aromatic region for the thiazole protons and three distinct multiplets (two pentets, two triplets) for the four methylene groups of the butyl chain.

  • COSY: Will show a clear correlation pathway from C1'-H₂ → C2'-H₂ → C3'-H₂ → C4'-H₂, confirming the linear butyl chain.

  • HSQC: Will correlate each proton signal to its directly attached carbon signal.

  • HMBC: This is the definitive experiment. A crucial correlation will be observed from the protons at C1' (~3.2 ppm) to the thiazole carbon at C2 (~170 ppm). This unequivocally links the butyl chain to the thiazole ring at the correct position.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and reliable method for confirming the presence of specific functional groups.[10][11][12] For this molecule, we expect to see characteristic absorptions for the amine salt, the aromatic thiazole ring, and the aliphatic alkyl chain.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.

Expected Results and Interpretation

Table 4: Predicted Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-2800 (broad) N-H stretch Primary ammonium salt (R-NH₃⁺)[13]
3100-3000 C-H stretch Aromatic C-H (Thiazole)
2960-2850 C-H stretch Aliphatic C-H (Butyl chain)
~1600 N-H bend Primary ammonium salt (R-NH₃⁺)
1550-1450 C=N, C=C stretch Thiazole ring vibrations

| ~1250 | C-N stretch | Aromatic C-N |

The presence of a very broad, strong band centered around 3000 cm⁻¹ is highly characteristic of an amine salt and provides strong evidence for the dihydrochloride form.

Elemental Analysis (EA)

Causality: While MS provides an accurate mass-to-charge ratio, elemental analysis provides direct experimental measurement of the mass percentage of each element in the bulk sample.[14] This serves as a final, quantitative confirmation of the empirical and molecular formula and is a critical measure of sample purity.[15]

Experimental Protocol: Combustion Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~1000 °C). The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Chloride is determined separately, often by titration.

Expected Results and Interpretation

The experimental percentages should match the theoretical values calculated in Table 1.

Table 5: Elemental Analysis Acceptance Criteria

Element Theoretical % Acceptable Range
C 36.69% 36.29% - 37.09%
H 6.16% 5.76% - 6.56%
N 12.22% 11.82% - 12.62%
S 14.00% 13.60% - 14.40%

| Cl | 30.94% | 30.54% - 31.34% |

An experimental result where all elements fall within ±0.4% of the theoretical value is considered strong proof of the proposed molecular formula and indicates high sample purity.

Data Synthesis and Structural Confirmation

The power of this workflow lies in the convergence of data from all four techniques.

  • HRMS confirms the elemental composition of C₇H₁₂N₂S for the core molecule.

  • FTIR confirms the presence of an amine salt , an aromatic ring , and an aliphatic chain .

  • Elemental Analysis validates the complete formula, including the two chloride counter-ions, as C₇H₁₄Cl₂N₂S , and establishes the purity of the bulk sample.

  • NMR provides the definitive proof of structure:

    • ¹H and COSY data confirm the 4-carbon linear alkyl chain .

    • ¹H data confirms the presence of a disubstituted thiazole ring .

    • HSQC links every proton to its carbon.

    • The crucial HMBC correlation from C1'-H₂ to C2 proves the butylamine chain is attached to the C2 position of the thiazole ring.

Each piece of evidence, when taken alone, leaves room for ambiguity. However, when synthesized, they form a self-validating system that leads to the unambiguous confirmation of the structure as 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

Conclusion

The structural elucidation of novel chemical entities is a rigorous process that demands a meticulous, multi-faceted analytical approach. By strategically combining the strengths of mass spectrometry, 1D and 2D NMR, infrared spectroscopy, and elemental analysis, we can systematically deconstruct a molecule's properties and connectivity. This guide has detailed a field-proven workflow that not only identifies 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride but also validates its structure with a high degree of confidence, a prerequisite for its potential application in research and development.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Mohamed, M. S., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, Sec B. Available at: [Link]

  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. Available at: [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. Available at: [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • IEEE Xplore. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Available at: [Link]

  • Gierczak, T., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Available at: [Link]

  • Organic Chemistry Tutor. (2020, July 4). Organic Chemistry - Structure Elucidation. YouTube. Available at: [Link]

  • Vlasov, V. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(1,3-Thiazol-2-yl)butan-1-amine and its dihydrochloride salt, a heterocyclic amine with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Thiazol-2-yl)butan-1-amine and its dihydrochloride salt, a heterocyclic amine with potential applications in pharmaceutical research and development. This document consolidates available information on its chemical identity, physicochemical properties, synthesis, safety considerations, and potential biological significance. The content is structured to provide both a high-level understanding for rapid assessment and detailed protocols for practical application in a laboratory setting.

Chemical Identity and Physicochemical Properties

The core of the topic is the molecule 4-(1,3-Thiazol-2-yl)butan-1-amine. While the dihydrochloride salt is of primary interest for its potential improved solubility and stability, much of the publicly available data pertains to the free base.

CAS Number:

  • Free Base: 60257-18-3[1]

Molecular Formula:

  • Free Base: C₇H₁₂N₂S

  • Dihydrochloride: C₇H₁₄Cl₂N₂S

Molecular Weight:

  • Free Base: 156.25 g/mol [1]

  • Dihydrochloride: 229.17 g/mol

Table 1: Computed Physicochemical Properties of 4-(1,3-Thiazol-2-yl)butan-1-amine (Free Base)

PropertyValueSource
Molecular Weight 156.25 g/mol PubChem
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
Exact Mass 156.072119 g/mol PubChem
Topological Polar Surface Area 51.8 ŲPubChem

Note: These properties are computationally derived and should be considered as estimates. Experimental validation is recommended.

Solubility:

  • Free Base: Primary amines with a similar carbon chain length, like 1-aminobutane, exhibit some solubility in water. The presence of the polar thiazole ring and the amino group in 4-(1,3-thiazol-2-yl)butan-1-amine suggests it is likely to be soluble in water and polar organic solvents like alcohols and ether.[2]

  • Dihydrochloride Salt: As a salt, the dihydrochloride form is expected to have significantly higher aqueous solubility compared to the free base, a common strategy employed in drug development to improve bioavailability.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is not explicitly published, a general and widely applicable method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[3] This involves the reaction of an α-haloketone with a thiourea or thioamide. A plausible synthetic route for the target compound is outlined below.

Hantzsch Thiazole Synthesis Approach

The synthesis can be envisioned as a two-part process: the formation of the thiazole ring and subsequent conversion of a precursor to the final amine. A more direct approach involves using a protected aminothiourea. A potential retrosynthetic analysis is as follows:

Retrosynthesis target 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride free_base 4-(1,3-Thiazol-2-yl)butan-1-amine target->free_base HCl addition thiazole Protected 4-(1,3-Thiazol-2-yl)butan-1-amine free_base->thiazole Deprotection haloketone 1-Halo-5-(protected-amino)pentan-2-one thiazole->haloketone Hantzsch Synthesis thiourea Thiourea thiazole->thiourea Hantzsch Synthesis

Caption: Retrosynthetic analysis for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

Proposed Experimental Protocol: Synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine

This protocol is a generalized procedure based on known thiazole syntheses and requires optimization.

Step 1: Synthesis of a suitable α-haloketone precursor. This is a critical and often challenging step. One possible route is from a commercially available starting material like 5-hydroxypentan-2-one, which would require protection of the hydroxyl group, followed by halogenation.

Step 2: Cyclization via Hantzsch Thiazole Synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution). The product may precipitate or require extraction with an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection of the Amine. The choice of deprotection method will depend on the protecting group used in Step 1.

Step 4: Formation of the Dihydrochloride Salt.

  • Dissolution: Dissolve the purified 4-(1,3-thiazol-2-yl)butan-1-amine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The dihydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine cluster_salt Dihydrochloride Salt Formation start α-Haloketone + Thiourea reflux Reflux in Ethanol start->reflux neutralize Neutralization reflux->neutralize extract Extraction neutralize->extract purify Column Chromatography extract->purify product Purified Free Base purify->product dissolve Dissolve Free Base in Ether product->dissolve acidify Add HCl in Ether dissolve->acidify precipitate Precipitation acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Dihydrochloride Salt filter_dry->final_product

Sources

Foundational

In-Depth Technical Guide to the Physicochemical Properties of 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is a heterocyclic compound featuring a thiazole ring linked to a butylamine side chain. As a dihydrochloride salt, its physicochemical properties are of paramount importance for its handling, formulation, and potential applications in pharmaceutical and chemical research. The presence of a primary amine and a thiazole moiety imparts specific characteristics that govern its solubility, lipophilicity, and stability. This guide provides a comprehensive overview of the essential physicochemical properties of this compound and detailed, field-proven methodologies for their determination. The focus is on the practical application of these techniques, offering insights into the rationale behind experimental choices to ensure data integrity and reproducibility.

Chemical Structure and General Properties

  • Chemical Name: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

  • Molecular Formula: C₇H₁₄Cl₂N₂S

  • Molecular Weight: 229.17 g/mol

  • Chemical Structure:

    (SMILES representation)

The molecule consists of a basic primary amine, which is protonated to form the hydrochloride salt, and a weakly basic thiazole ring. The dihydrochloride salt form is expected to be a crystalline solid with significantly different solubility and lipophilicity profiles compared to its free base.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For an amine salt like 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, solubility is highly dependent on the pH of the medium.

Expected Solubility Behavior

As a dihydrochloride salt, the compound is expected to be freely soluble in aqueous solutions at low pH. As the pH increases, the protonated amine will deprotonate to the free base, which is expected to be less water-soluble. Understanding this pH-dependent solubility is crucial for formulation development and predicting its behavior in different physiological environments.

Table 1: Summary of Physicochemical Properties and Recommended Analytical Methods
Physicochemical PropertyExpected CharacteristicsRecommended Analytical Method
Aqueous Solubility High solubility at low pH, decreasing with increasing pH.Thermodynamic Shake-Flask Method
Organic Solvent Solubility Solubility will vary depending on the polarity of the solvent.Visual assessment and quantification by HPLC.
pKa Two pKa values are expected, one for the primary amine and one for the thiazole nitrogen.Potentiometric Titration
Lipophilicity (LogD) pH-dependent, with higher lipophilicity at higher pH where the compound is in its free base form.RP-HPLC Method
Melting Point Sharp melting point characteristic of a pure crystalline solid.Capillary Melting Point Method
Hygroscopicity Potential to absorb atmospheric moisture.Dynamic Vapor Sorption (DVS)
Stability Susceptible to degradation under stress conditions (e.g., high temperature, pH extremes, oxidation).Forced Degradation Studies

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Rationale: The shake-flask method is considered the "gold standard" for solubility determination as it measures the solubility of a compound once it has reached equilibrium, providing a thermodynamically stable value.[1]

Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride to separate vials containing each buffer and selected organic solvents (e.g., DMSO, ethanol, methanol). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in mg/mL or µM.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The consistency of solubility values from samples taken at different time points (e.g., 24 and 48 hours) indicates that equilibrium has been reached.

Diagram 1: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2.0-9.0) prep_sample Add Excess Compound to Solvents prep_buffers->prep_sample prep_solvents Select Organic Solvents prep_solvents->prep_sample equilibrate Agitate at Constant Temp (24-48h) prep_sample->equilibrate Equilibration sample Filter Supernatant equilibrate->sample Sampling quantify Quantify by HPLC-UV sample->quantify Analysis report Report Solubility (mg/mL) quantify->report

Caption: Workflow for thermodynamic solubility determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 4-(1,3-Thiazol-2-yl)butan-1-amine, the pKa values of its conjugate acids are determined.

Rationale: Potentiometric titration is a highly accurate method for determining pKa values.[2] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the determination of the inflection points corresponding to the pKa values.[3]

Protocol:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve a known amount of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points of the titration curve. For more accurate determination, plot the first and second derivatives of the titration curve. The peaks in the first derivative plot and the zero crossings in the second derivative plot correspond to the equivalence points.

  • pKa Calculation: The pH at the half-equivalence point is equal to the pKa. As this is a dihydrochloride salt, two equivalence points and thus two pKa values are expected.

Self-Validation: The shape of the titration curve should be sigmoidal. The pKa values obtained should be reproducible over multiple titrations.

Diagram 2: pKa Determination Workflow

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter titrate Titrate with NaOH, Record pH calibrate->titrate prepare_sample Prepare Analyte Solution prepare_sample->titrate prepare_titrant Standardize NaOH Titrant prepare_titrant->titrate plot_curve Plot pH vs. Volume titrate->plot_curve derivatives Calculate 1st & 2nd Derivatives plot_curve->derivatives determine_pka Determine pKa from Half-Equivalence Points derivatives->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogD) Determination by RP-HPLC

Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The distribution coefficient (LogD) is the measure of the lipophilicity of a compound at a specific pH.

Rationale: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable technique for determining LogP and LogD values.[4] It is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Protocol:

  • System Preparation: Use a C18 HPLC column. Prepare a series of mobile phases consisting of an aqueous buffer at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and similar structures to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: Dissolve 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride in the mobile phase and inject it into the HPLC system. Determine its retention time at each pH.

  • LogD Calculation: Using the calibration curve, calculate the LogD value of the compound at each pH from its retention time.

  • LogP Estimation: The LogP of the free base can be estimated from the LogD value at a pH where the compound is predominantly in its neutral form (i.e., at a pH at least 2 units above the highest pKa).

Self-Validation: The calibration curve should have a good correlation coefficient (R² > 0.98). The retention times should be reproducible.

Diagram 3: LogD Determination by RP-HPLC

G cluster_setup Setup cluster_calibration Calibration cluster_analysis Sample Analysis prepare_mobile_phases Prepare Mobile Phases (Varying pH) run_standards Run Standards and Record Retention Times prepare_mobile_phases->run_standards run_sample Run Sample at Each pH prepare_mobile_phases->run_sample prepare_standards Select Standards with Known LogP prepare_standards->run_standards plot_calibration Plot Retention Time vs. LogP run_standards->plot_calibration calculate_logd Calculate LogD from Calibration Curve plot_calibration->calculate_logd run_sample->calculate_logd

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. The intended audience for this document includ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. The intended audience for this document includes researchers, medicinal chemists, and drug development professionals who require a detailed understanding of the synthetic methodology, including the underlying chemical principles, experimental protocols, and potential challenges.

Introduction

4-(1,3-Thiazol-2-yl)butan-1-amine and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a wide range of biologically active compounds. The synthesis of this molecule, while not exceedingly complex, requires careful control of reaction conditions and a thorough understanding of the reactivity of the thiazole ring and the functional groups involved. This guide will detail a two-step synthetic sequence commencing with the formation of a key nitrile intermediate, followed by its reduction to the target primary amine and subsequent conversion to the dihydrochloride salt.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 4-(1,3-Thiazol-2-yl)butan-1-amine, suggests disconnecting the C-C bond between the thiazole ring and the butylamine side chain. This leads to a thiazole synthon and a four-carbon chain with a terminal amine or a precursor functional group. A practical and efficient forward synthesis can be envisioned by first constructing the carbon skeleton via a nucleophilic attack of a 2-thiazolyl organometallic species on a suitable four-carbon electrophile. A nitrile group is an excellent choice for the terminal functional group on the four-carbon chain as it is relatively unreactive towards Grignard reagents and can be readily reduced to a primary amine.

The overall synthetic strategy is as follows:

  • Formation of the Key Intermediate: Synthesis of 4-(1,3-Thiazol-2-yl)butanenitrile via a Grignard reaction between 2-bromothiazole and a 4-halobutanenitrile.

  • Reduction of the Nitrile: Conversion of the nitrile intermediate to the primary amine, 4-(1,3-Thiazol-2-yl)butan-1-amine, using a powerful reducing agent.

  • Salt Formation: Preparation of the stable and water-soluble dihydrochloride salt of the target amine.

Retrosynthesis Target 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride Amine 4-(1,3-Thiazol-2-yl)butan-1-amine Target->Amine Salt Formation Nitrile 4-(1,3-Thiazol-2-yl)butanenitrile Amine->Nitrile Nitrile Reduction Thiazole_synthon 2-Thiazolyl anion equivalent Nitrile->Thiazole_synthon C-C Bond Formation Butyl_synthon 4-Aminobutyl cation equivalent Nitrile->Butyl_synthon Grignard 2-Thiazolylmagnesium bromide Thiazole_synthon->Grignard Practical Equivalent Halonitrile 4-Halobutanenitrile Butyl_synthon->Halonitrile Practical Equivalent Bromothiazole 2-Bromothiazole Grignard->Bromothiazole Grignard Formation

Figure 1: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of 4-(1,3-Thiazol-2-yl)butanenitrile

The initial and crucial step in this synthesis is the formation of the carbon-carbon bond between the thiazole ring and the butanenitrile side chain. A Grignard reaction is a reliable and well-established method for such transformations.

Mechanistic Rationale

The C-2 proton of the thiazole ring is the most acidic, and deprotonation at this position can be achieved with strong bases. However, for the purpose of nucleophilic addition to an alkyl halide, the formation of a Grignard reagent from 2-bromothiazole is a more practical approach. The magnesium insertion into the C-Br bond effectively reverses the polarity (umpolung) of the C-2 carbon, transforming it from an electrophilic to a nucleophilic center. This nucleophilic 2-thiazolylmagnesium bromide can then readily participate in a substitution reaction with a suitable electrophile like 4-chlorobutanenitrile.

Experimental Protocol

Step 1: Formation of 2-Thiazolylmagnesium Bromide

  • Apparatus and Reagents:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Magnesium turnings.

    • Anhydrous tetrahydrofuran (THF).

    • 2-Bromothiazole.

    • A small crystal of iodine (as an initiator).

  • Procedure:

    • All glassware must be oven-dried and assembled under a nitrogen atmosphere to exclude moisture.

    • To the flask, add magnesium turnings (1.2 equivalents) and the iodine crystal.

    • Gently heat the flask with a heat gun under a stream of nitrogen to activate the magnesium surface.

    • Allow the flask to cool to room temperature.

    • Add anhydrous THF to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of 2-bromothiazole (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2-bromothiazole solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy suspension.

Step 2: Reaction with 4-Chlorobutanenitrile

  • Reagents:

    • 4-Chlorobutanenitrile.

    • Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Cool the freshly prepared 2-thiazolylmagnesium bromide solution to 0 °C using an ice bath.

    • Prepare a solution of 4-chlorobutanenitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the 4-chlorobutanenitrile solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-(1,3-thiazol-2-yl)butanenitrile by column chromatography on silica gel using a hexane-ethyl acetate gradient.

ReagentMolar Mass ( g/mol )Molar Eq.
2-Bromothiazole164.021.0
Magnesium24.311.2
4-Chlorobutanenitrile103.541.0
Table 1: Reagent quantities for the synthesis of 4-(1,3-Thiazol-2-yl)butanenitrile.

Part 2: Reduction of 4-(1,3-Thiazol-2-yl)butanenitrile to 4-(1,3-Thiazol-2-yl)butan-1-amine

The reduction of the nitrile group to a primary amine is a pivotal step in this synthesis. Two highly effective methods are presented here: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with Raney Nickel.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Mechanistic Rationale

Lithium aluminum hydride is a powerful nucleophilic reducing agent that serves as a source of hydride ions (H⁻). The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride to the carbon-nitrogen triple bond. The resulting imine intermediate is then further reduced to the primary amine. This method is highly efficient and generally provides excellent yields.

LAH_Reduction Nitrile R-C≡N Imine_anion [R-CH=N]⁻ Nitrile->Imine_anion 1. LiAlH₄ (H⁻ addition) Dianion [R-CH₂-N]²⁻ Imine_anion->Dianion 2. LiAlH₄ (H⁻ addition) Amine R-CH₂-NH₂ Dianion->Amine 3. H₂O work-up

Figure 2: Simplified mechanism of nitrile reduction with LiAlH₄.

Experimental Protocol

  • Apparatus and Reagents:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Lithium aluminum hydride (LiAlH₄).

    • Anhydrous tetrahydrofuran (THF).

    • 4-(1,3-Thiazol-2-yl)butanenitrile.

  • Procedure:

    • Under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF in the reaction flask and cool to 0 °C.[1]

    • Dissolve 4-(1,3-thiazol-2-yl)butanenitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification (Fieser Work-up):

    • Cool the reaction mixture to 0 °C.

    • To quench the excess LiAlH₄ and the aluminum salts, slowly and sequentially add the following with vigorous stirring:

      • Water (x mL, where x = grams of LiAlH₄ used).

      • 15% aqueous sodium hydroxide solution (x mL).

      • Water (3x mL).

    • A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for at least 30 minutes.

    • Filter the slurry through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and the washings. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(1,3-thiazol-2-yl)butan-1-amine.

    • The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Method B: Catalytic Hydrogenation with Raney Nickel

Mechanistic Rationale

Catalytic hydrogenation using Raney Nickel is a widely used industrial method for the reduction of nitriles. The reaction proceeds via the adsorption of hydrogen and the nitrile onto the surface of the nickel catalyst, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. This method is often preferred for larger-scale syntheses due to safety and cost considerations compared to LiAlH₄.

Experimental Protocol

  • Apparatus and Reagents:

    • A high-pressure hydrogenation vessel (e.g., a Parr shaker).

    • Raney Nickel (50% slurry in water).

    • Methanol or ethanol, saturated with ammonia.

    • 4-(1,3-Thiazol-2-yl)butanenitrile.

  • Procedure:

    • Carefully wash the Raney Nickel slurry with methanol or ethanol to remove the water.

    • In the hydrogenation vessel, dissolve 4-(1,3-thiazol-2-yl)butanenitrile (1.0 equivalent) in the ammonia-saturated alcohol.

    • Add the washed Raney Nickel catalyst (typically 5-10% by weight of the nitrile).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50-100 psi.

    • Heat the mixture to 40-60 °C and agitate vigorously.

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction vessel to room temperature and carefully vent the hydrogen.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent during filtration.

    • Wash the filter cake with the alcohol solvent.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude amine.

    • Purify as described in Method A.

ParameterMethod A (LiAlH₄)Method B (Raney Nickel)
Reducing Agent Lithium Aluminum HydrideH₂ gas
Catalyst NoneRaney Nickel
Solvent Anhydrous THFMethanol or Ethanol (with NH₃)
Temperature 0 °C to reflux40-60 °C
Pressure Atmospheric50-100 psi
Work-up Fieser work-up (aqueous)Filtration of catalyst
Advantages High yield, fast reactionSafer for large scale, cheaper
Disadvantages Pyrophoric reagent, careful work-upHigh pressure, pyrophoric catalyst
Table 2: Comparison of nitrile reduction methods.

Part 3: Formation of 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride

For ease of handling, purification, and to enhance stability and water solubility, the final amine product is converted to its dihydrochloride salt.[2] The thiazole ring nitrogen is basic and will also be protonated, leading to the dihydrochloride salt.

Experimental Protocol
  • Reagents:

    • Crude or purified 4-(1,3-thiazol-2-yl)butan-1-amine.

    • Anhydrous diethyl ether or isopropanol.

    • Hydrochloric acid (concentrated aqueous solution or as a solution in a suitable solvent, e.g., 2M HCl in diethyl ether).

  • Procedure:

    • Dissolve the amine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or isopropanol.

    • Cool the solution to 0 °C.

    • Slowly add a solution of hydrochloric acid (at least 2.2 equivalents) dropwise with stirring.[3]

    • A white precipitate of the dihydrochloride salt should form immediately.

    • Continue stirring at 0 °C for 30 minutes after the addition is complete.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride as a white to off-white crystalline solid.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of the thiazole ring protons, the aliphatic chain protons, and the amine protons. The integration of the signals should correspond to the number of protons in the structure.

    • ¹³C NMR: To identify the carbon atoms of the thiazole ring and the butyl side chain.

  • Infrared (IR) Spectroscopy:

    • For the nitrile intermediate, a characteristic sharp peak around 2240-2260 cm⁻¹ for the C≡N stretch should be observed.

    • For the final amine, the C≡N peak will be absent, and characteristic N-H stretching bands will appear in the region of 3300-3500 cm⁻¹. For the dihydrochloride salt, these will be broadened and shifted.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds and to aid in structural elucidation through fragmentation patterns.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and adaptable method for the preparation of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. The key steps involve a Grignard reaction to construct the carbon skeleton, followed by a standard nitrile reduction. The choice between LiAlH₄ and catalytic hydrogenation for the reduction step can be made based on the available equipment, scale of the reaction, and safety considerations. Proper execution of the described protocols, with careful attention to anhydrous conditions and appropriate work-up procedures, will ensure a successful synthesis of this valuable chemical entity.

References

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available online: [Link]

  • Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019. Available online: [Link]

  • U.S. Patent US20100204470A1, "Method for salt preparation," issued August 12, 2010.
  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. Available online: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. 2023. Available online: [Link]

  • Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. 2018. Available online: [Link]

  • Chinese Patent CN101550113B, "Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode," issued December 29, 2010.
  • ResearchGate. How to make a salt of a novel compound? 2012. Available online: [Link]

  • Sciencemadness Discussion Board. Reduction of primary amides to amines with lithium aluminum hydride. 2011. Available online: [Link]

  • University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reduction. Available online: [Link]

  • Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 2019, 34 (9), 22-25. Available online: [Link]

Sources

Foundational

Probing the Enigmatic Mechanism of Action: A Technical Guide to 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

For Distribution Among Researchers, Scientists, and Drug Development Professionals Abstract The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs and biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs and biologically active compounds.[1] Its versatile nature allows for a wide range of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory and neurological effects.[2] This technical guide delves into the speculative mechanisms of action for the novel compound, 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. While direct research on this specific molecule is nascent, its structural components—a thiazole ring and a flexible butylamine side chain—provide a strong foundation for hypothesizing its biological targets and downstream signaling effects. This document will explore these potential mechanisms, grounded in the established activities of structurally analogous thiazole-containing compounds, and propose a comprehensive suite of experimental protocols to elucidate its precise pharmacological profile.

Introduction: Deconstructing the Molecule for Mechanistic Clues

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride presents a compelling subject for mechanistic exploration. The molecule's architecture can be dissected into two key functional domains:

  • The 1,3-Thiazole Core: This five-membered heterocyclic ring is a privileged scaffold in drug discovery, known to interact with a diverse array of biological targets. Thiazole-containing compounds have been identified as inhibitors of enzymes, modulators of cell membrane receptors, and disruptors of the cell cycle.[3][4] Clinically relevant drugs such as the anticancer agents dasatinib and dabrafenib feature this core structure.[4]

  • The Butylamine Side Chain: The four-carbon chain terminating in a primary amine provides significant conformational flexibility and a key site for ionic interactions. This feature is common in ligands that bind to G protein-coupled receptors (GPCRs) and ion channels, where the amine group can form crucial salt bridges within the binding pocket.

The combination of these structural elements suggests that 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is unlikely to be biologically inert. The subsequent sections will propose several plausible mechanisms of action based on this structural rationale and the broader landscape of thiazole pharmacology.

Speculative Mechanisms of Action

Given the diverse bioactivities of thiazole derivatives, we can postulate several primary mechanisms through which 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride may exert its effects. These hypotheses are not mutually exclusive and warrant experimental validation.

Hypothesis 1: Modulation of G Protein-Coupled Receptors (GPCRs)

The presence of the flexible butylamine chain is a strong indicator of potential GPCR interaction. Several thiazole-containing compounds have been identified as modulators of this receptor superfamily. For instance, indole-thiazole derivatives have been shown to act as agonists for the G protein-coupled estrogen receptor (GPER), leading to the inhibition of breast cancer cell growth.[5]

Potential Targets:

  • Amine Receptors: The terminal amine group could facilitate binding to biogenic amine receptors, such as serotonin (5-HT), dopamine (D), or adrenergic receptors.

  • Chemokine Receptors: The CCR4 pathway, crucial in allergic disorders, is a known target for small-molecule antagonists.[6] The structural features of our compound could allow for interaction with CCR4 or other chemokine receptors.

  • Adenosine Receptors: Thiazole-bearing compounds have demonstrated inhibitory activity at adenosine A1 and A2A receptors.[3]

Hypothesized Signaling Cascade (Gαs/Gαi Pathway):

GPCR_Signaling Compound 4-(1,3-Thiazol-2-yl)butan-1-amine GPCR GPCR (e.g., Adenosine Receptor) Compound->GPCR Binds G_Protein G Protein (Gαs/Gαi) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothesized GPCR signaling pathway modulation.

Hypothesis 2: Inhibition of Protein Kinases

The thiazole ring is a common feature in many protein kinase inhibitors. Dasatinib, a potent inhibitor of multiple tyrosine kinases, contains a 2-aminothiazole moiety. Kinase inhibition is a cornerstone of modern cancer therapy.

Potential Targets:

  • Tyrosine Kinases: Receptors like VEGFR-2, which are crucial for angiogenesis, have been shown to be inhibited by thiazole derivatives.[7]

  • Serine/Threonine Kinases: Components of intracellular signaling cascades, such as those involved in cell cycle progression, are also potential targets.

Hypothesized Kinase Inhibition Workflow:

Kinase_Inhibition cluster_assay Kinase Activity Assay Compound 4-(1,3-Thiazol-2-yl)butan-1-amine Kinase Target Kinase (e.g., VEGFR-2) Compound->Kinase Inhibits Substrate Peptide Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Detection Signal Detection (Luminescence/Fluorescence) Phospho_Substrate->Detection

Sources

Exploratory

The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Thiazole-Containing Compounds Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Thiazole-Containing Compounds

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Thiazole-containing compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides an in-depth technical overview of these activities, focusing on the underlying mechanisms of action, key molecular targets, and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established scientific principles with practical, field-proven insights to facilitate the advancement of thiazole-based drug discovery.

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring is a fundamental structural motif found in both natural products, such as vitamin B1 (thiamine), and a multitude of synthetic drugs.[5] Its planar, aromatic structure, characterized by significant π-electron delocalization, allows for diverse interactions with biological macromolecules.[6] The presence of both a sulfur and a nitrogen atom imparts unique electronic characteristics, influencing the molecule's reactivity and its ability to engage with biological targets.[7] This versatility has led to the development of numerous FDA-approved drugs containing the thiazole core, spanning a wide range of therapeutic areas, including anticancer agents like Dasatinib, antivirals such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[2][5][6] The continued exploration of thiazole derivatives underscores their vast potential in addressing unmet medical needs.[8]

Anticancer Activities of Thiazole-Containing Compounds

Thiazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a variety of malignancies through diverse mechanisms of action.[9][10] These mechanisms include the disruption of cellular division, induction of programmed cell death (apoptosis), and the inhibition of key signaling pathways essential for tumor growth and survival.[9]

Mechanistic Insights into Anticancer Action

The anticancer effects of thiazole compounds are often attributed to their ability to interact with specific molecular targets within cancer cells.

  • Inhibition of Protein Kinases: A primary mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that promote cell proliferation, survival, and angiogenesis.

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[11][12][13] Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby impeding tumor growth and metastasis.[14]

  • Induction of Apoptosis: Thiazole compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.[15]

  • Cell Cycle Arrest: Many thiazole derivatives exert their anticancer effects by arresting the cell cycle at specific checkpoints, such as the G1/S or G2/M phase, preventing cancer cell proliferation.[13][16]

  • Tubulin Polymerization Inhibition: Some thiazole-containing compounds, similar to established chemotherapeutic agents, can interfere with the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and cell death.[9]

Key Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy. The diagram below illustrates the central role of VEGFR-2 in promoting angiogenesis and how thiazole inhibitors can block this process.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Akt Akt P_VEGFR2->Akt MAPK MAPK P_VEGFR2->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis Thiazole Thiazole Inhibitor Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Thiazole Compounds.

Quantitative Data: In Vitro Cytotoxicity of Thiazole Derivatives

The following table summarizes the cytotoxic activity of selected thiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
4d MDA-MB-231 (Breast)1.21[14]
Sorafenib (Ref.) MDA-MB-231 (Breast)1.18[14]
4b MDA-MB-231 (Breast)3.52[14]
5b MCF-7 (Breast)0.2 ± 0.01[15]
5k MDA-MB-468 (Breast)0.6 ± 0.04[15]
5g PC-12 (Pheochromocytoma)0.43 ± 0.06[15]
10b A549 (Lung)4.2[6]
10d A549 (Lung)2.9[6]
10b H441 (Lung)4.8[6]
10d H441 (Lung)3.8[6]
Experimental Protocols for Anticancer Activity Evaluation

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This assay is widely used for initial screening of potential anticancer compounds due to its simplicity, high throughput, and reproducibility.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compound for a specified duration (e.g., 72 hours).[17]

  • MTT Addition: After the incubation period, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[17]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 590 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Causality Behind Experimental Choices: Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in each phase of the cell cycle, providing insights into the antiproliferative mechanism of a compound.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the thiazole compound at the desired concentration for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least two hours.[19]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing PI (50 µg/mL) and RNase A (100 µg/mL).[19] RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content.[18]

  • Incubation: Incubate the cells in the dark at 4°C overnight.[19]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI-stained cells.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Activities of Thiazole-Containing Compounds

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents, offering a promising scaffold for the design of new anti-infectives.[3]

Antibacterial Activity

Thiazole compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Their mechanism of action often involves the disruption of the bacterial cell membrane. The amphiphilic nature of some thiazole derivatives allows them to embed within the lipid bilayer, leading to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death.[3]

Antifungal Activity

Thiazole antifungals function in a manner similar to other azole-based drugs. They primarily act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis leads to a dysfunctional cell membrane, altered permeability, and fungal cell death.[20]

Quantitative Data: In Vitro Antimicrobial Activity of Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
12 S. aureus125-150[7]
12 E. coli125-150[7]
12 A. niger125-150[7]
13 S. aureus50-75[7]
13 E. coli50-75[7]
13 A. niger50-75[7]
14 S. aureus50-75[7]
14 E. coli50-75[7]
14 A. niger50-75[7]
9 T. viride0.06-0.23[21]
Experimental Protocol: Broth Microdilution for MIC Determination

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism. This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well format.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activities of Thiazole-Containing Compounds

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Action: Inhibition of COX and LOX Pathways

The anti-inflammatory effects of many thiazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22] COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[8][22] By inhibiting COX-2, thiazole derivatives can effectively reduce inflammation and pain.[8] Some thiazole compounds also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.

Key Signaling Pathway: Prostaglandin Biosynthesis

The diagram below illustrates the arachidonic acid cascade and the points of inhibition by thiazole-based anti-inflammatory agents.

COX_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Stimuli PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 LOX 5-LOX ArachidonicAcid->LOX Prostaglandins_COX1 Prostaglandins (Gastric Protection, etc.) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Thiazole_COX Thiazole Inhibitor (COX-2 Selective) Thiazole_COX->COX2 Inhibits Thiazole_LOX Thiazole Inhibitor Thiazole_LOX->LOX Inhibits

Caption: Arachidonic Acid Cascade and Inhibition by Thiazole Derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

Causality Behind Experimental Choices: An in vitro COX inhibitor screening assay is essential for determining the potency and selectivity of potential anti-inflammatory compounds. This assay typically measures the peroxidase activity of purified COX-1 and COX-2 enzymes. By comparing the inhibitory effects of a compound on both isoforms, its selectivity for COX-2 over COX-1 can be determined, which is a crucial parameter for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add reaction buffer, heme, and the respective COX enzyme to the appropriate wells.[23]

  • Inhibitor Addition: Add the thiazole compound at various concentrations to the inhibitor wells.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[24]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 minutes).[24]

  • Reaction Termination: Stop the enzymatic reaction by adding a suitable reagent, such as stannous chloride.[24]

  • Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) or a fluorometric method.[15]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the thiazole compound and determine the IC50 values for both COX-1 and COX-2.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities of thiazole-containing compounds, ranging from anticancer and antimicrobial to anti-inflammatory effects, highlight their immense potential in addressing a wide spectrum of diseases. The mechanistic insights and experimental protocols detailed in this guide provide a solid foundation for researchers to build upon. Future research should focus on the rational design of novel thiazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery and development of the next generation of thiazole-based drugs.

References

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Foundational

The Therapeutic Potential of 4-(1,3-Thiazol-2-yl)butan-1-amine and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of 4-(1,3-Thiazol-2-yl)butan-1-amine and its analogs, offering insights for researchers engaged in the exploration of this promising chemical space.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a versatile pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, anticancer, and antiviral drugs.[1] Its prevalence in drug discovery can be attributed to its metabolic stability and its capacity to act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The 2-aminothiazole core, in particular, has been identified as a key structural feature in many biologically active compounds.[2]

Synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine and Key Analogs

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[3] This versatile method involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of the parent compound, 4-(1,3-Thiazol-2-yl)butan-1-amine, a protected aminoketone would be a key intermediate.

Proposed Synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine

A plausible synthetic route to the target compound involves the use of a Boc-protected aminoketone, which can be synthesized from commercially available starting materials. The subsequent Hantzsch condensation with thiourea, followed by deprotection, would yield the desired product.

Experimental Protocol:

Step 1: Synthesis of tert-butyl (4-oxobutyl)carbamate

  • To a solution of 5-chloropentan-2-one (1 eq) in a suitable organic solvent (e.g., acetonitrile), add sodium azide (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-azidopentan-2-one.

  • Dissolve the crude azide in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a base such as triethylamine (1.5 eq).

  • Stir the reaction for 2-4 hours at room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield tert-butyl (4-oxobutyl)carbamate.

Step 2: Hantzsch Thiazole Synthesis

  • To a solution of tert-butyl (4-oxobutyl)carbamate (1 eq) in a protic solvent like ethanol, add thiourea (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain tert-butyl (4-(thiazol-2-yl)butyl)carbamate.

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate (1 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or by converting it to a salt and washing with a suitable solvent to give 4-(1,3-Thiazol-2-yl)butan-1-amine.

Synthesis_Workflow A 5-Chloropentan-2-one B tert-butyl (4-oxobutyl)carbamate A->B 1. NaN3 2. PPh3, H2O 3. (Boc)2O, Et3N C tert-butyl (4-(thiazol-2-yl)butyl)carbamate B->C Thiourea, Ethanol, Reflux D 4-(1,3-Thiazol-2-yl)butan-1-amine C->D TFA or HCl/Dioxane

Caption: Proposed synthetic workflow for 4-(1,3-Thiazol-2-yl)butan-1-amine.

Biologically Active Analogs of 4-(1,3-Thiazol-2-yl)butan-1-amine

Analog StructureBiological ActivityKey FindingsReference
N,4-diaryl-1,3-thiazole-2-amines Anticancer (Tubulin inhibitors)The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent tubulin polymerization inhibitor.[1]
4-(Indol-3-yl)thiazole-2-amines AntimicrobialShowed promising activity against both Gram-positive and Gram-negative bacteria, with some compounds being more potent than ampicillin against MRSA.
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine AntitubercularExhibited potent activity against Mycobacterium tuberculosis with a low minimum inhibitory concentration (MIC).
Thiazole-containing tyrosinase inhibitors Tyrosinase InhibitionS-aralkylated bi-heterocyclic hybrids of thiazole and triazole showed potent tyrosinase inhibitory activity, suggesting potential in treating skin hyperpigmentation disorders.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the amino group.

SAR_Diagram cluster_0 General 2-Aminothiazole Scaffold Thiazole Thiazole Ring R1 R1 at C4 Thiazole->R1 Substitution here often modulates potency and selectivity. R2 R2 at C5 Thiazole->R2 Modifications can impact pharmacokinetic properties. R3 R3 at N2 Thiazole->R3 Crucial for interaction with biological targets. Amenable to diverse substitutions.

Caption: Key positions for substitution on the 2-aminothiazole scaffold.

Based on the available literature for analogs, the following SAR trends can be inferred:

  • Substitution at the 4-position of the thiazole ring: This position is often crucial for activity. For instance, in antitubercular 2-aminothiazoles, a 2-pyridyl moiety at this position was found to be essential for potent activity. In anticancer diarylthiazoles, various substituted aryl groups at this position have been explored to optimize tubulin inhibitory activity.[1]

  • Substitution at the 2-amino group: The nitrogen at the 2-position is a key point for derivatization and significantly influences the biological profile. Acylation or alkylation of this amino group can lead to compounds with improved potency and altered selectivity. For example, the introduction of substituted benzoyl groups at the N-2 position of 4-(2-pyridinyl)-1,3-thiazol-2-amine dramatically improved its antitubercular activity.

  • The Alkyl Linker: In the case of 4-(1,3-Thiazol-2-yl)butan-1-amine, the four-carbon chain likely provides conformational flexibility, allowing the terminal amine to interact with specific biological targets. The length and nature of this linker are expected to be critical for activity, and modifications in this region could lead to analogs with improved properties.

Potential Therapeutic Targets and In Silico Predictions

Given the diverse biological activities of its analogs, 4-(1,3-Thiazol-2-yl)butan-1-amine could potentially interact with a range of biological targets. The presence of a primary amine suggests possible interactions with targets that have anionic binding sites, such as certain receptors or enzymes.

In the absence of experimental data, in silico methods can provide valuable predictions about the physicochemical properties and potential biological activities of a compound.[5]

Predicted Properties of 4-(1,3-Thiazol-2-yl)butan-1-amine:

PropertyPredicted ValueImplication
Molecular Weight ~170 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
LogP ~1.5 - 2.0Indicates good membrane permeability.
pKa (amine) ~9.5 - 10.5The amine will be protonated at physiological pH, suggesting potential for ionic interactions.
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

These predicted properties suggest that 4-(1,3-Thiazol-2-yl)butan-1-amine has a drug-like profile and is a promising candidate for further investigation.

Conclusion and Future Directions

4-(1,3-Thiazol-2-yl)butan-1-amine represents a valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound remains to be elucidated, the extensive research on its analogs highlights the immense potential of the 2-aminothiazole chemical class. Future research should focus on the efficient synthesis of this core structure and its derivatives, followed by comprehensive biological screening to identify their therapeutic targets and mechanisms of action. The exploration of different substituents on the thiazole ring and modifications of the butylamine side chain will be crucial in optimizing the pharmacological profile of this promising class of compounds.

References

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Exploratory

The Aminothiazole Scaffold: A Technical Guide to Safety, Handling, and Toxicity Assessment for Drug Development Professionals

Executive Summary The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, and antim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the inherent chemical reactivity of the aminothiazole ring system, particularly its susceptibility to metabolic activation, presents a significant challenge in drug development, necessitating a thorough understanding of its safety, handling, and toxicity profile.[4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, offering field-proven insights into the safe handling of aminothiazole derivatives and a comprehensive framework for their toxicological assessment. We will delve into the mechanisms of toxicity, structure-toxicity relationships, and standardized protocols for in vitro and in vivo safety evaluation, ultimately enabling the rational design of safer and more effective aminothiazole-based therapeutics.

The Duality of the Aminothiazole Scaffold: Therapeutic Promise and Toxicological Challenges

The 2-aminothiazole ring is a bioisostere for various functional groups, contributing to the potent biological activities of many derivatives.[1] Its utility is evident in the successful development of numerous therapeutic agents. However, the aminothiazole group is also recognized as a potential toxicophore.[4] The primary concern stems from its propensity for metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This bioactivation can lead to the formation of reactive metabolites, such as epoxides, S-oxides, and N-oxides.[4] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immunogenicity, and idiosyncratic drug reactions.[4]

Mechanisms of Metabolic Activation and Toxicity

The biotransformation of the thiazole ring is a critical event in determining the toxicity profile of its derivatives. Quantum chemical studies have elucidated the energy barriers for various metabolic pathways, indicating that epoxidation is a highly probable route for the formation of reactive metabolites.[4] The presence of the amino group at the 2-position further facilitates these metabolic processes, lowering the energy barrier for reactions like epoxidation.[4]

cluster_0 Metabolic Activation of Aminothiazole Aminothiazole Aminothiazole Derivative CYP450 Cytochrome P450 Enzymes Aminothiazole->CYP450 Biotransformation ReactiveMetabolites Reactive Metabolites (Epoxides, S-oxides, N-oxides) CYP450->ReactiveMetabolites Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolites->Macromolecules Covalent Binding CovalentAdducts Covalent Adducts Macromolecules->CovalentAdducts Toxicity Cellular Dysfunction & Toxicity CovalentAdducts->Toxicity

Caption: Metabolic activation of aminothiazole derivatives leading to toxicity.

A Framework for Comprehensive Toxicity Assessment

A robust and systematic approach to toxicity testing is paramount for any aminothiazole derivative intended for clinical development. This involves a tiered strategy, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate systemic toxicity and identify target organs.

In Vitro Toxicity Assessment: The First Line of Defense

In vitro assays offer a rapid and cost-effective means to screen aminothiazole derivatives for potential toxicity early in the drug discovery pipeline.

A panel of cytotoxicity assays should be employed to assess the effect of the compounds on cell viability across various cell lines, including both cancerous and non-cancerous lines to determine selectivity.[5] Commonly used assays include:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[1]

  • Neutral Red Assay: Assesses lysosomal integrity.[1]

  • LDH Release Assay: Detects lactate dehydrogenase released from damaged cells, indicating loss of membrane integrity.[1]

Table 1: Comparison of Common In Vitro Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures mitochondrial dehydrogenase activity.Sensitive, widely used, amenable to high-throughput screening.[6]Can be affected by compounds that interfere with mitochondrial respiration.
Neutral Red Measures the uptake of neutral red dye into the lysosomes of viable cells.Sensitive to early cytotoxic events, particularly lysosomal damage.[1]Can be influenced by changes in lysosomal pH.
LDH Release Measures the release of lactate dehydrogenase from the cytosol of damaged cells.Simple, reliable for detecting membrane damage and necrosis.Less sensitive to early apoptotic events.[7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the aminothiazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Given the potential for reactive metabolite formation, assessing the genotoxic potential of aminothiazole derivatives is crucial.

  • Ames Test (Bacterial Reverse Mutation Assay): A widely used preliminary screen for mutagenicity.[2][8][9] This test utilizes histidine-dependent strains of Salmonella typhimurium to detect point mutations.[2][8]

Experimental Protocol: Ames Test

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).[2]

  • Compound Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable).

  • Plating: Pour the mixture onto minimal glucose agar plates.[10]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[2]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vivo Toxicity Assessment: Evaluating Systemic Effects

In vivo studies in relevant animal models are essential for understanding the systemic toxicity, pharmacokinetic profile, and identifying potential target organs of an aminothiazole derivative.[11] These studies are typically conducted in compliance with Good Laboratory Practice (GLP) guidelines.[11]

cluster_1 In Vivo Toxicity Assessment Workflow Acute Acute Toxicity Study (e.g., OECD 423) DoseRange Dose Range Finding Study Acute->DoseRange RepeatedDose Repeated Dose Toxicity Study (e.g., 28-day, OECD 407) DoseRange->RepeatedDose PK Pharmacokinetics (PK) RepeatedDose->PK OrganToxicity Organ-Specific Toxicity Assessment RepeatedDose->OrganToxicity Safety Safety & Tolerability Profile PK->Safety Hepatotoxicity Hepatotoxicity OrganToxicity->Hepatotoxicity Nephrotoxicity Nephrotoxicity OrganToxicity->Nephrotoxicity Cardiotoxicity Cardiotoxicity OrganToxicity->Cardiotoxicity Neurotoxicity Neurotoxicity OrganToxicity->Neurotoxicity OrganToxicity->Safety

Caption: A typical workflow for in vivo toxicity assessment of a new chemical entity.

The acute toxic class method (OECD Guideline 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance.[12][13] This study helps in classifying the compound based on its LD50 and provides information for dose selection in subsequent studies.[12]

A 28-day repeated dose oral toxicity study in rodents (OECD Guideline 407) is a standard preclinical study to evaluate the sub-chronic toxicity of a compound.[14] This study provides information on the target organs of toxicity, the dose-response relationship, and the potential for cumulative effects.[14]

Organ-Specific Toxicity Evaluation

Based on the findings from repeated dose studies and the known toxicological profile of related compounds, further investigations into specific organ toxicities may be warranted.

  • Hepatotoxicity: Liver toxicity is a major concern for aminothiazole derivatives due to their metabolism in this organ.[15] In vitro models using primary human hepatocytes or liver spheroids, and in vivo studies monitoring liver enzymes (ALT, AST) and histopathology are crucial.[16][17]

  • Cardiotoxicity: Evaluation of potential cardiotoxic effects is a critical component of preclinical safety assessment.[18][19] In vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and in vivo electrocardiogram (ECG) monitoring in animal models can be employed.[20]

  • Neurotoxicity: Some aminothiazole-containing compounds have been associated with neurotoxic effects.[5] Preclinical evaluation can involve behavioral assessments in animal models and in vitro studies using neuronal cell cultures.[21][22]

Structure-Toxicity Relationships (STR): Designing Safer Derivatives

Understanding the relationship between the chemical structure of aminothiazole derivatives and their toxicity is key to designing safer drug candidates.

  • Substitution Pattern: The nature and position of substituents on the aminothiazole ring and attached moieties can significantly influence metabolic stability and reactivity. For instance, introducing electron-withdrawing groups can sometimes decrease the susceptibility of the ring to oxidative metabolism.

  • Lipophilicity and Solubility: Modulating the lipophilicity and aqueous solubility of the derivatives can impact their absorption, distribution, metabolism, and excretion (ADME) properties, which in turn can affect their toxicity profile.

  • Steric Hindrance: Introducing bulky substituents near the sites of metabolic activation can sterically hinder the interaction with CYP enzymes, thereby reducing the formation of reactive metabolites.

Safe Handling and Disposal of Aminothiazole Derivatives

Given the potential for toxicity, especially for novel compounds with unknown profiles, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times when handling aminothiazole derivatives.[23]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[23]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: For powdered compounds or when there is a risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) should be used.

Engineering Controls
  • Fume Hood: All handling of aminothiazole derivatives, especially volatile or powdered compounds, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.[23]

Handling Procedures
  • Avoid skin and eye contact.[23]

  • Do not eat, drink, or smoke in areas where these compounds are handled.[24][25]

  • Wash hands thoroughly after handling.[23][25]

  • For cytotoxic aminothiazole derivatives, follow specific guidelines for handling cytotoxic drugs, which include using closed-system transfer devices (CSTDs) for solution transfers to minimize exposure.[3][26]

Spill and Emergency Procedures
  • Have a spill kit readily available.

  • In case of a spill, evacuate the area and follow established institutional procedures for cleaning up hazardous chemical spills.

  • For small spills of solid material, dampen the material with an appropriate solvent (e.g., ethanol) to prevent dust formation before carefully sweeping it into a designated waste container.

Disposal
  • Dispose of all waste contaminated with aminothiazole derivatives as hazardous chemical waste in accordance with local, state, and federal regulations.[25]

  • For cytotoxic derivatives, waste should be segregated and disposed of in clearly labeled, leak-proof containers.[27]

Regulatory Considerations

The preclinical safety evaluation of any new drug candidate, including aminothiazole derivatives, must adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][28] These guidelines, often harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provide a framework for the nonclinical safety studies required to support human clinical trials.[29] The OECD Guidelines for the Testing of Chemicals are internationally accepted as standard methods for safety testing.[4]

Conclusion

The aminothiazole scaffold will undoubtedly continue to be a valuable source of new therapeutic agents. However, a proactive and thorough approach to safety and toxicity assessment is critical for the successful translation of these compounds from the laboratory to the clinic. By understanding the mechanisms of toxicity, implementing a comprehensive testing strategy, and adhering to strict safety and handling protocols, researchers and drug development professionals can mitigate the risks associated with this important chemical class and unlock its full therapeutic potential.

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  • IN-VITRO AND IN -VIVO HEPATOTOXICITY INDUCED MODEL. (2020).
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  • Publications on testing and assessment of chemicals. OECD.
  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. (2025).
  • 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY D
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  • 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2008).
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  • Cytotoxic Waste Disposal Guidelines. (2021). Daniels Health.
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  • The Ames Test or Bacterial Reverse Mut
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • cardioToxCSM: A Web Server for Predicting Cardiotoxicity of Small Molecules. (2022). PubMed.
  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. (2023). DergiPark.
  • In vitro transcriptomic prediction of hepatotoxicity for early drug discovery. PMC.
  • Evaluation of drug-induced neurotoxicity based on metabolomics, proteomics and electrical activity measurements in the complementary CNS in vitro models. (2015).
  • Early Detection of Cardiotoxicity Biomarkers. Sigma-Aldrich.
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  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). OECD.
  • 2-AMINOTHIAZOLE. CAMEO Chemicals - NOAA.
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Foundational

Solubility characteristics of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride in different solvents

An In-Depth Technical Guide Prepared by: Senior Application Scientist, Gemini Division Abstract The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmace...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and developability. Poor solubility can impede absorption, lead to variable bioavailability, and present significant challenges during formulation. This technical guide provides a comprehensive methodological framework for characterizing the solubility of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, a heterocyclic amine salt of interest in drug discovery. We detail the underlying theoretical principles, strategic solvent selection, and rigorous experimental protocols necessary for generating a robust solubility profile. This document is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Central Role of Solubility

In the trajectory of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar. Among these, solubility—the ability of a solute to dissolve in a solvent to form a homogeneous solution—stands out as a paramount parameter. It directly influences key downstream activities, including the design of in vitro biological assays, the selection of vehicles for in vivo toxicology and efficacy studies, and ultimately, the formulation of a safe and effective dosage form for clinical use.[1]

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is a small molecule featuring a thiazole ring, a common scaffold in medicinal chemistry known to impart a wide range of biological activities.[2][3] The presence of a primary amine functional group and its formulation as a dihydrochloride salt suggest specific solubility behaviors that warrant detailed investigation. As a salt, its aqueous solubility is expected to be significantly enhanced compared to its free base form, particularly in acidic and neutral conditions, a common strategy to improve the biopharmaceutical properties of basic compounds.[4][5]

This guide eschews a simple data sheet in favor of a detailed instructional narrative. It explains the causal relationships behind experimental choices and provides robust, self-validating protocols to empower researchers to generate high-quality, reliable solubility data for this compound and other similar molecules.

Compound Profile: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

A thorough understanding of the molecule's structure is essential to predict and interpret its solubility.

  • Chemical Structure:

    • Core: A five-membered thiazole ring containing sulfur and nitrogen heteroatoms.

    • Side Chain: A butylamine chain connected at the 2-position of the thiazole ring.

    • Salt Form: A dihydrochloride salt, indicating that two basic nitrogen atoms (likely the primary amine and the thiazole nitrogen) are protonated. This ionic character is the primary driver of its aqueous solubility.

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted/Inferred)Significance
Molecular FormulaC₇H₁₄Cl₂N₂SDefines the elemental composition.
Molecular Weight233.17 g/mol Influences diffusion and membrane transport.
pKa¹ (Primary Amine)~9.5 - 10.5The primary amine will be fully protonated (cationic) at physiological pH.
pKa² (Thiazole N)~2.5 - 3.5The thiazole nitrogen will be protonated in highly acidic environments (e.g., stomach).
Predicted LogPLow to ModerateThe hydrocarbon chain contributes to lipophilicity, but the amine and thiazole moieties increase polarity. The salt form dramatically reduces the effective LogP.[1]

(Note: pKa and LogP values are estimations based on structurally similar compounds and general chemical principles, as direct experimental data for this specific molecule is not widely published.)

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and solvent. The empirical rule of "like dissolves like" provides a useful starting point: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.

For 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, several factors are key:

  • Ionic Interactions: As a dihydrochloride salt, the compound exists as ions in solution. In polar protic solvents like water, strong ion-dipole interactions between the charged ammonium/thiazolium centers and water molecules are the dominant forces driving dissolution.

  • Hydrogen Bonding: The protonated amines are excellent hydrogen bond donors, while the chloride counter-ions are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, ethanol, methanol) will effectively solvate the molecule.

  • pH-Dependence: The solubility of amine salts in aqueous media is highly dependent on pH. In acidic to neutral solutions (pH 1-7), the amine groups remain protonated, maximizing solubility. As the pH increases into the basic range (pH > 9), the primary amine will be deprotonated to its less soluble free base form, potentially causing precipitation.[6][7]

  • Solvent Polarity: In organic solvents, solubility will be dictated by the solvent's ability to stabilize the ionic salt. Highly polar aprotic solvents like DMSO may dissolve the compound to some extent, whereas non-polar solvents like hexane or toluene are expected to be very poor solvents due to their inability to solvate the charged species.

Experimental Design: A Rigorous Approach

A comprehensive solubility assessment requires a well-designed experimental plan, from solvent selection to the final analytical measurement.

Strategic Solvent Selection

To build a comprehensive profile, a diverse set of solvents should be chosen, representing different classes relevant to pharmaceutical development.

Table 2: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)Represents the acidic environment of the stomach.[8]
pH 4.5 Acetate BufferMid-range pH relevant to the small intestine.[8][9]
pH 6.8 Phosphate Buffer (PBS)Represents the pH of the lower intestine and physiological conditions for in vitro assays.[8][9]
Polar Protic Purified WaterBaseline aqueous solubility.
Ethanol (EtOH)Common co-solvent in formulations.
Methanol (MeOH)Strong polar solvent, useful for analytical standards.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Universal solvent for initial stock solutions in biological screening.[10]
Acetonitrile (ACN)Common mobile phase component in HPLC.
Non-Polar Hexane / HeptaneRepresents aliphatic hydrocarbons; low solubility expected.
Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: A high-throughput measurement of how readily a compound precipitates from a stock solution (usually DMSO) when diluted into an aqueous buffer. It is useful for early-stage screening but can overestimate true solubility.[11][12]

  • Thermodynamic Solubility: The true equilibrium solubility of a compound, measured when excess solid is allowed to equilibrate with a solvent over an extended period.[6][13] It is the gold standard for pre-formulation and regulatory submissions.

This guide focuses exclusively on determining the thermodynamic solubility using the benchmark Shake-Flask Method .

Detailed Experimental Protocol: Shake-Flask Method

The Shake-Flask method is a robust and widely accepted technique for determining thermodynamic solubility.[14][15] The protocol is designed to be self-validating by ensuring that equilibrium is reached and that measurements are accurate.

Workflow Overview

The following diagram illustrates the key stages of the shake-flask solubility determination process.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation A Weigh excess compound into vials B Add precise volume of selected solvent A->B Step 1-2 C Seal vials and place on shaker/rotator B->C D Incubate at constant temp. (e.g., 25°C or 37°C) for 24-48 hours C->D Step 3 E Allow vials to settle D->E F Withdraw supernatant E->F Step 4-5 G Filter (0.22 µm) or Centrifuge at high speed F->G Step 4-5 H Collect clear filtrate/ supernatant G->H Step 4-5 I Prepare serial dilutions of the sample H->I J Quantify concentration via validated HPLC-UV method I->J Step 6-7 K Calculate solubility (mg/mL or µM) J->K Step 6-7

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

Materials:

  • 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride (solid)

  • Selected solvents (Table 2)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringes and 0.22 µm syringe filters (e.g., PVDF or PTFE)

  • High-speed centrifuge

  • HPLC system with UV detector

Protocol:

  • Compound Addition: Accurately weigh approximately 5-10 mg of the compound into a 2 mL glass vial. The key is to add sufficient excess solid to ensure a saturated solution is formed. Prepare in triplicate for each solvent.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a consistent agitation speed. Incubate at a controlled temperature (typically 25 °C for ambient solubility or 37 °C for physiological relevance) for at least 24 hours. A 48-hour incubation is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

  • Phase Separation: After incubation, remove the vials and let them stand undisturbed for 1-2 hours to allow excess solid to settle. This step is critical to avoid clogging the filter in the next step.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to saturate the filter membrane and prevent compound adsorption. Alternatively, centrifuge the sample at >10,000 x g for 15 minutes and collect the supernatant.

  • Dilution: Prepare an appropriate dilution series of the clear filtrate/supernatant using the same solvent or mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in the following section.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[16][17]

Method Development and Validation Workflow

G cluster_method Method Development cluster_calib Calibration & Validation cluster_quant Sample Quantification A Select Column (e.g., C18, 5 µm) B Optimize Mobile Phase (e.g., ACN:Water w/ TFA) A->B C Determine Optimal Wavelength (λmax) B->C D Prepare Stock Solution (known concentration) E Create 5-7 Point Calibration Standards D->E F Inject Standards & Plot Peak Area vs. Concentration E->F G Verify Linearity (R² > 0.995) F->G H Inject Diluted Samples from Solubility Assay I Measure Peak Area H->I J Calculate Concentration using Calibration Curve I->J K Apply Dilution Factor to get Final Solubility Value J->K

Caption: HPLC-UV Method Development and Quantification Logic.

Recommended HPLC Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water. An acid modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is typically added to ensure sharp peak shapes for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The thiazole ring provides a strong UV chromophore. The optimal wavelength (λmax) should be determined by running a UV scan of a standard solution, likely in the 230-270 nm range.

  • Calibration: A calibration curve must be prepared using a stock solution of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride of known concentration, dissolved in the mobile phase or a suitable solvent. The curve should demonstrate linearity (R² ≥ 0.995) over the expected concentration range of the diluted samples.

Data Presentation and Interpretation

The final solubility values should be compiled into a clear, comprehensive table. Concentrations should be reported in both mass/volume (mg/mL) and molar (µM or mM) units to facilitate different applications.

Table 3: Example Solubility Data for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mM)Interpretation / Implication
pH 1.2 BufferAqueous> 100> 429Very High Solubility: Excellent dissolution expected in the stomach. Meets high solubility criteria per ICH guidelines.[9]
pH 4.5 BufferAqueous> 100> 429Very High Solubility: Remains highly soluble in the upper small intestine.
pH 6.8 BufferAqueous> 100> 429Very High Solubility: Suitable for formulation in physiological buffers for in vitro testing.[8]
Purified WaterPolar Protic> 100> 429Freely Soluble: High intrinsic aqueous solubility due to salt form.
EthanolPolar Protic~25~107Soluble: Can be used as a co-solvent to prepare concentrated formulations.
MethanolPolar Protic~40~172Soluble: Good solvent for preparing analytical stock solutions.
DMSOPolar Aprotic~50~214Soluble: Suitable for preparing high-concentration stocks for biological screening.
AcetonitrilePolar Aprotic< 1< 4.3Slightly Soluble: May precipitate if used as an anti-solvent.
HexaneNon-Polar< 0.01< 0.04Practically Insoluble: Consistent with a highly polar, ionic compound.

(Note: The data in this table are illustrative and represent expected trends for a compound of this nature. Actual experimental results should replace these values.)

Interpretation: The expected results confirm the compound's character as a highly water-soluble amine salt. The high solubility across the physiological pH range (1.2-6.8) is a very favorable characteristic for oral drug development, suggesting that solubility will not be a limiting factor for absorption.[9] The moderate to high solubility in polar organic solvents provides flexibility for formulation and analytical work, while the insolubility in non-polar solvents is predictable and confirms the "like dissolves like" principle.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for determining the solubility of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. By employing the thermodynamic shake-flask method coupled with a validated HPLC-UV analytical procedure, researchers can generate reliable and accurate data. This information is not merely a set of numbers; it is a critical dataset that informs rational decisions throughout the drug development lifecycle, from early discovery and lead optimization to late-stage formulation and manufacturing. A thorough understanding of solubility, grounded in the robust methodologies presented here, is indispensable for advancing promising chemical entities toward the clinic.

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  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Available at: [Link]

  • LaGuardia Community College. (n.d.). Solubility Curve of a Salt. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Available at: [Link]

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  • MDPI. (2018). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Available at: [Link]

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  • PharmaCompass. (n.d.). (1Z)-3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide. Available at: [Link]

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Exploratory

The 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Impact on Drug Development

Abstract The 2-aminothiazole scaffold stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant pharmaceuticals. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant pharmaceuticals. This guide provides an in-depth exploration of this "privileged structure," tracing its journey from its initial discovery to its current status as a critical pharmacophore. We will dissect the seminal synthetic methodologies, most notably the Hantzsch thiazole synthesis, offering detailed mechanistic insights and practical, field-proven protocols. Furthermore, this document navigates the complex duality of the 2-aminothiazole core as both a potent therapeutic enabler and a potential toxicophore, presenting strategies to mitigate metabolic liabilities. Through case studies of prominent drugs such as the kinase inhibitor Dasatinib, the anti-inflammatory agent Meloxicam, and the dopamine agonist Pramipexole, we illustrate the scaffold's profound impact. This technical guide is designed for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and expert insights into the enduring legacy and future potential of substituted 2-aminothiazoles.

Genesis of a Privileged Scaffold: A Historical Perspective

The story of the 2-aminothiazole core begins in the late 19th century. In 1887, the German chemist Arthur Hantzsch reported a novel method for synthesizing thiazole rings by reacting α-haloketones with thioamides.[1] This reaction, now universally known as the Hantzsch thiazole synthesis , was foundational, providing a straightforward and efficient route to this heterocyclic system.[1]

Initially, the 2-aminothiazole structure was of primarily academic interest.[2] However, its therapeutic potential was dramatically unveiled with the advent of the sulfa drugs. 2-Aminothiazole became a crucial precursor for the synthesis of Sulfathiazole , one of the most effective early antibacterial sulfonamides.[2] This marked the beginning of the scaffold's journey into medicinal chemistry, cementing its status as a pharmacologically significant moiety. Over the decades, its structural and electronic properties have made it a favored building block in drug discovery, leading to its incorporation into a wide array of therapeutic agents targeting diverse biological pathways.[3][4]

Core Synthesis Methodologies: Building the Scaffold

The construction of the substituted 2-aminothiazole ring is a well-established field, yet it continues to evolve with the advent of new catalytic systems and reaction conditions. Understanding the causality behind synthetic choices is paramount for efficient and robust production.

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

The Hantzsch synthesis remains the most prevalent and reliable method for preparing 2-aminothiazoles.[1] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and consistently high yields.[3]

Mechanism and Rationale: The reaction proceeds via a condensation between an α-halocarbonyl compound (e.g., an α-bromoketone) and a thiourea or thioamide derivative.[1] The mechanism unfolds in a logical sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide ion. This initial step forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This key step forms the five-membered heterocyclic ring.

  • Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic 2-aminothiazole ring.

// Reactants Thiourea [label="Thiourea"]; AlphaHaloKetone [label="α-Halo Ketone"];

// Intermediates Isothiouronium [label="Isothiouronium Salt\n(Intermediate)"]; Cyclized [label="Cyclized Intermediate"];

// Product Product [label="2-Aminothiazole"];

// Arrows and Labels Thiourea -> Isothiouronium [label="1. Nucleophilic Attack (SN2)"]; AlphaHaloKetone -> Isothiouronium; Isothiouronium -> Cyclized [label="2. Intramolecular\n Cyclization"]; Cyclized -> Product [label="3. Dehydration (-H2O)"]; } /dot

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Field Insights: The choice of solvent (often ethanol) is critical as it must solubilize the reactants while facilitating the reaction progress without significant side reactions. The reaction is typically heated to overcome the activation energy for the cyclization and dehydration steps.[5] While the classic method uses reagents like iodine or bromine for in-situ halogenation of the ketone, using pre-formed α-haloketones offers better control and predictability.[3][5]

Modern Variants and Alternative Routes

While the Hantzsch synthesis is dominant, several other methods have been developed to address specific substitution patterns or to improve reaction conditions.

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing the formation of byproducts.

  • Catalyst-Mediated Syntheses: Modern protocols often employ various catalysts, such as silica chloride or 1,3-di-n-butylimidazolium tetrafluoroborate, to enhance reaction rates and facilitate milder conditions.[1]

  • Multi-component Reactions: One-pot syntheses, where a ketone, a halogenating agent (like Trichloroisocyanuric acid - TCCA), and thiourea are combined, offer improved operational efficiency, avoiding the isolation of the often lachrymatory α-haloketone intermediate.[6]

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a self-validating system for the synthesis of a representative 2-aminothiazole derivative using the Hantzsch method.

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • Thiourea (1.2 mmol, 91 mg)

  • Ethanol (5 mL)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Diethyl ether

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Büchner funnel and filter flask

  • Melting point apparatus

  • TLC plates (silica gel)

Workflow Diagram:

Synthesis_Workflow

Caption: Experimental workflow for 2-aminothiazole synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Reflux: Attach a condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. The causality here is to provide sufficient thermal energy to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: e.g., Ethyl acetate/Hexane 1:1). The disappearance of the 2-bromoacetophenone spot indicates reaction completion, typically within 2-3 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Slowly add 10% aqueous sodium bicarbonate solution until the solution is neutral or slightly basic. This step neutralizes the hydrobromic acid byproduct, causing the free base product to precipitate.[6]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a small amount of cold diethyl ether (to remove any unreacted acetophenone).[7]

  • Drying: Dry the purified product in an oven at 60-70°C or in a vacuum desiccator.

  • Characterization: Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.[6]

Expected Spectroscopic Data for 2-Amino-4-phenylthiazole:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.8-7.2 (m, 5H, Ar-H), 7.15 (s, 2H, NH₂), 6.85 (s, 1H, thiazole C5-H). The NH₂ protons are exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.0 (C2-NH₂), 150.5 (C4), 134.5 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 125.8 (Ar-CH), 103.0 (C5).

  • Mass Spec (EI): m/z 176 [M]⁺.

The Dual Nature: Privileged Structure vs. Toxicophore

A critical aspect of modern drug development is understanding a scaffold's metabolic fate. The 2-aminothiazole core presents a fascinating case of duality: it is both a "privileged structure" due to its favorable interactions with numerous biological targets, and a potential "toxicophore" due to its susceptibility to metabolic activation.[8]

Metabolic Activation Pathway: The source of toxicity is often the metabolic oxidation of the thiazole ring by cytochrome P450 enzymes.[8] This can lead to the formation of a reactive C4-C5 epoxide intermediate. This electrophilic species can covalently bind to biological macromolecules like proteins and DNA, leading to cellular damage, immune responses, and potential hepatotoxicity.[8]

Toxicity_Pathway

Caption: Metabolic activation of 2-aminothiazole and mitigation strategy.

Expertise-Driven Mitigation Strategy: The key to harnessing the power of the 2-aminothiazole core while ensuring safety lies in rational chemical design. Field-proven experience has shown that blocking the sites of metabolic activation is a highly effective strategy.

  • C4/C5 Substitution: The introduction of substituents, even small ones like a methyl or phenyl group, at the C4 and/or C5 positions of the thiazole ring sterically hinders the approach of P450 enzymes.[8] This makes the formation of the reactive epoxide difficult or impossible.[8] The molecule is then shunted towards other, non-toxic metabolic pathways. This is a self-validating system: the presence of C4/C5 substitution is a reliable design element to preemptively address the toxicophore liability. Many modern 2-aminothiazole-containing drugs, including Dasatinib and Meloxicam, feature such substitutions.

Case Studies: 2-Aminothiazoles in Modern Medicine

The versatility of the 2-aminothiazole scaffold is best illustrated by its presence in marketed drugs across different therapeutic areas.

Dasatinib (Sprycel®): A Tyrosine Kinase Inhibitor

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[9]

  • Role of the Scaffold: The 2-aminothiazole core acts as a key structural element that correctly orients the molecule within the ATP-binding pocket of the target kinases. The amide linkage at the C5 position is crucial for its activity.

  • Synthesis Insight: The synthesis of Dasatinib involves the coupling of a 2-aminothiazole-5-carboxamide core with other heterocyclic fragments.[10] Efficient methods have been developed for the large-scale preparation of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, which underscores the industrial relevance of 2-aminothiazole chemistry.[10]

Meloxicam (Mobic®): A Selective COX-2 Inhibitor

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat the pain and inflammation associated with arthritis.[11]

  • Role of the Scaffold: Meloxicam contains a 5-methyl-2-aminothiazole moiety. This part of the molecule is critical for its interaction with the cyclooxygenase (COX) enzyme. Its overall structure allows for preferential inhibition of COX-2 over COX-1, which is thought to reduce the risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Synthesis Insight: A common synthetic route to Meloxicam involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate ethyl ester with 2-amino-5-methylthiazole in a high-boiling solvent like xylene or dimethyl sulfoxide.[11]

Pramipexole (Mirapex®): A Dopamine Agonist

Pramipexole is used to treat the symptoms of Parkinson's disease and restless legs syndrome. It is a non-ergot dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors.

  • Role of the Scaffold: The core structure of Pramipexole is a tetrahydrobenzothiazole, with the 2-amino group being a fundamental part of its pharmacophore. This structure allows it to mimic dopamine and stimulate dopamine receptors in the brain.

  • Synthesis Insight: The synthesis of Pramipexole highlights the versatility of the scaffold, starting from different precursors to build the fused ring system that incorporates the essential 2-aminothiazole feature.

Structure-Activity Relationship (SAR) and Quantitative Data

The ease of substitution at the C2 (amino), C4, and C5 positions makes the 2-aminothiazole scaffold ideal for SAR studies. The following tables summarize representative quantitative data, illustrating how structural modifications impact biological activity.

Table 1: Anticancer Activity of Substituted 2-Aminothiazoles [1]

Compound IDC4-SubstituentC5-Substituent2-Amino SubstituentTarget Cell LineIC₅₀ (µM)
A PhenylHHH1299> 10
B -(CH₂)₄- (fused)-(CH₂)₄- (fused)BenzylH12994.89
C -(CH₂)₄- (fused)-(CH₂)₄- (fused)BenzylSHG-444.03
D PhenylHBenzamidoVarious0.2 - 1.0

Data synthesized from multiple sources for illustrative purposes.[1]

SAR Insights (Anticancer):

  • Substitution at the C4 and C5 positions with a fused ring system (Compounds B, C) significantly enhances cytotoxicity compared to a simple phenyl group (Compound A).[1]

  • Derivatization of the 2-amino group, for instance, to an arylamide (Compound D), can dramatically increase potency, indicating this position is a key vector for interacting with biological targets.[1]

Table 2: Antimicrobial Activity of Substituted 2-Aminothiazoles [3]

Compound ID2-Amino SubstituentTarget OrganismMIC (µg/mL)
E HS. aureus> 64
F (3,4-dichlorophenyl)thioureaS. aureus4 - 16
G (3-chloro-4-fluorophenyl)thioureaS. epidermidis4 - 16
H Phenyl-amide linkerM. tuberculosis< 1.0

Data synthesized from multiple sources for illustrative purposes.[3]

SAR Insights (Antimicrobial):

  • The unsubstituted 2-aminothiazole (Compound E) often shows weak activity.

  • The addition of substituted thiourea moieties at the 2-amino position (Compounds F, G) can confer potent antibacterial activity, particularly against staphylococcal species.[3]

  • Amide linkers with lipophilic groups (Compound H) at the C2 position have proven to be highly effective for generating potent anti-mycobacterial agents.[12]

Conclusion and Future Outlook

From its discovery in the 19th century to its central role in 21st-century medicine, the substituted 2-aminothiazole has proven to be a remarkably resilient and versatile scaffold. Its synthetic accessibility, primarily through the robust Hantzsch synthesis, combined with its favorable physicochemical properties, ensures its continued relevance. The key to its successful application lies in a deep understanding of its dual nature—leveraging its privileged binding capabilities while mitigating its potential for metabolic activation through rational design, specifically by substituting the C4 and C5 positions. As new biological targets emerge, the 2-aminothiazole core, with its rich history and well-understood chemistry, is poised to remain a vital tool in the arsenal of medicinal chemists for the foreseeable future.

References

  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Alizadeh, S.R., & Hashemi, S.M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 771-806. Available at: [Link]

  • Wikipedia contributors. (2023). 2-Aminothiazole. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sodano, F., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. European Journal of Medicinal Chemistry, 207, 112729. (Note: A representative URL for this type of review is provided, as the exact source may vary). Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Ta-herpour, A. (2019). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 9(58), 33924-33933. Available at: [Link]

  • Koprdova, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3334. Available at: [Link]

  • Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Giesbrecht, K. J., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(15), 6319-6336. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 440-446. Available at: [Link]

  • Ha, Y., et al. (2018). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Molecules, 23(10), 2465. Available at: [Link]

  • Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy & Technology, 6(2), 6495-6527. Available at: [Link]

  • Google Patents. (2015). CN102775401B - Synthesis method of meloxicam.
  • Kaplan, N., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209. Available at: [Link]

  • Chen, Y., et al. (2012). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Journal of chemical information and modeling, 52(10), 2671-2679. Available at: [Link]

  • Kumar, A., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(33), 29019-29033. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document, intended for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, will delve into the molecule's physicochemical properties, synthesis, potential applications, and safety considerations.

Core Molecular Attributes

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is the salt form of the parent compound, 4-(1,3-thiazol-2-yl)butan-1-amine. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous pharmaceuticals. The presence of a butylamine side chain provides a flexible linker and a primary amine group, which is crucial for its chemical reactivity and potential biological interactions.

Molecular Formula and Weight

The chemical structure of the free base consists of a thiazole ring linked to a butylamine chain at the 2-position. The dihydrochloride salt is formed by the protonation of the basic nitrogen atoms—the primary amine and one of the nitrogen atoms in the thiazole ring—by two equivalents of hydrochloric acid.

AttributeValueSource/Calculation
Free Base Formula C₇H₁₂N₂S[1]
Free Base Molecular Weight 156.25 g/mol [1]
Dihydrochloride Formula C₇H₁₄Cl₂N₂SCalculated
Dihydrochloride Molecular Weight 229.17 g/mol Calculated

Synthesis and Characterization

The synthesis of 4-(1,3-thiazol-2-yl)butan-1-amine and its subsequent conversion to the dihydrochloride salt can be achieved through established synthetic organic chemistry methods. A common approach involves the Hantzsch thiazole synthesis, a well-established method for constructing the thiazole ring.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a corresponding α-haloketone and a thiourea or thioamide derivative.

G Target 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride FreeBase 4-(1,3-Thiazol-2-yl)butan-1-amine Target->FreeBase Deprotonation ThiazoleFormation Hantzsch Thiazole Synthesis FreeBase->ThiazoleFormation StartingMaterials α-Haloketone + Thioamide derivative ThiazoleFormation->StartingMaterials Haloketone Protected 1-halo-hexan-2-one StartingMaterials->Haloketone Thioamide Thiourea StartingMaterials->Thioamide

Caption: Retrosynthetic analysis of 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride.

General Synthetic Protocol
  • Protection of the Amine: The synthesis would likely begin with a protected form of 4-aminobutanoic acid to prevent side reactions with the amine functionality.

  • Formation of the Thiazole Ring: The protected amino acid can be converted to an appropriate thioamide, which is then reacted with a suitable α-halocarbonyl compound.

  • Deprotection: Following the formation of the thiazole ring, the protecting group on the amine is removed.

  • Salt Formation: The resulting free base is then treated with two equivalents of hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, to precipitate the dihydrochloride salt.

Characterization

The structural confirmation of the synthesized compound would be performed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework and confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion and its fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the amine and the C=N and C-S vibrations of the thiazole ring.

Potential Applications in Drug Development

The thiazole moiety is a recognized pharmacophore present in a wide array of approved drugs with diverse therapeutic applications.[2] Derivatives of thiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

Rationale for Interest

The combination of the thiazole ring and a flexible alkylamine side chain in 4-(1,3-thiazol-2-yl)butan-1-amine suggests its potential as a scaffold for developing novel therapeutic agents. The primary amine can serve as a handle for further chemical modifications to optimize biological activity and pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Potential Biological Activities Thiazole Thiazole Ring (Pharmacophore) Antimicrobial Antimicrobial Thiazole->Antimicrobial Anticancer Anticancer Thiazole->Anticancer AntiInflammatory Anti-inflammatory Thiazole->AntiInflammatory Amine Butylamine Chain (Linker & Functional Group) Amine->Antimicrobial CNS CNS Activity Amine->CNS

Caption: Potential applications derived from the core structural motifs.

Areas of Investigation
  • Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The title compound could be a starting point for the development of new anti-infective agents.

  • Anticancer Therapeutics: Many anticancer agents incorporate the thiazole scaffold. The potential of 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride and its derivatives as cytotoxic agents warrants investigation.

  • Central Nervous System (CNS) Active Compounds: The structural similarity to certain neurotransmitters and the presence of an amine group suggest that this molecule could be explored for its activity on CNS targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride.

General Safety Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicological Profile

While specific toxicological data for this compound may be limited, related thiazole and amine-containing compounds can cause skin and eye irritation. It is prudent to treat this compound as potentially hazardous until a full toxicological assessment is available.

Conclusion

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its structural features suggest a wide range of potential therapeutic applications. Further research into its biological activity is warranted to fully explore its potential as a lead compound for the development of novel pharmaceuticals.

References

  • Thermo Fisher Scientific. 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%. [Link]

  • ResearchGate. Thiazole derivatives: prospectives and biological applications. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Der Pharma Chemica. Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. [Link]

  • MDPI. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Antimicrobial Screening of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Abstract The persistent rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous appr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved antimicrobial drugs.[1][2] This document provides a comprehensive guide for researchers on utilizing 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, a representative thiazole derivative, in a tiered antimicrobial screening workflow. We present detailed, field-proven protocols for determining the compound's inhibitory and cidal activity against a panel of pathogenic microorganisms. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3] This guide explains not only the "how" but also the "why" behind critical experimental steps, empowering researchers to generate robust and reliable data for early-stage drug discovery programs.

Introduction: The Rationale for Screening Thiazole Derivatives

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of natural and synthetic compounds demonstrating significant biological activities.[4] In the realm of infectious diseases, thiazole-containing molecules have yielded powerful antibacterial and antifungal agents.[2][5] Marketed drugs like the antibacterial sulfathiazole and the antifungal ravuconazole underscore the therapeutic potential of this chemical class.[2]

The antimicrobial efficacy of thiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes.[4] Documented mechanisms include the disruption of cell wall synthesis through the inhibition of enzymes like UDP-N-acetylenolpyruvylglucosamine reductase (MurB), interference with DNA replication by targeting DNA gyrase, or inhibition of the cell division protein FtsZ.[2][4] Given this strong precedent, novel thiazole-containing compounds such as 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride are promising candidates for screening campaigns aimed at identifying new antimicrobial leads.

This application note outlines a systematic approach to evaluating the antimicrobial potential of this compound, beginning with primary screening to determine its minimum inhibitory concentration (MIC) and progressing to secondary assays to characterize its bactericidal or bacteriostatic nature.

Compound Profile

  • Compound Name: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

  • Structure: A butylamine chain attached to the 2-position of a thiazole ring.

  • Rationale for Screening: As a member of the thiazole class, this compound is hypothesized to possess antimicrobial activity by potentially targeting key bacterial metabolic or structural pathways.[2] Its amine functionality may also contribute to interactions with microbial cell membranes or enzymes.

Tiered Antimicrobial Screening Workflow

A logical, tiered approach is essential for efficiently screening new chemical entities. This workflow maximizes information while conserving resources.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Data Analysis prep Compound & Microbe Preparation mic Broth Microdilution Assay (Determine MIC) prep->mic disk Agar Disk Diffusion (Qualitative Screen) prep->disk timekill Time-Kill Kinetic Assay (Bactericidal vs. Bacteriostatic) mic->timekill If Active analysis Interpret Results & Determine Next Steps disk->analysis Corroborate MIC timekill->analysis

Caption: Tiered workflow for antimicrobial compound screening.

Essential Preparatory Steps

Accurate and reproducible results begin with meticulous preparation. These steps are foundational to all subsequent protocols.

Materials and Reagents
  • 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Mueller-Hinton Agar (MHA), sterile

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm)

  • Selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

Safety Precautions
  • Handle 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride in accordance with its Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All microbial cultures should be handled in a Biosafety Cabinet (BSC) using aseptic techniques to prevent contamination and exposure.

  • Decontaminate all microbial waste via autoclaving before disposal.

Preparation of Compound Stock Solution

The causality behind this step is to create a concentrated, sterile solution that can be accurately diluted to the final testing concentrations. DMSO is a common solvent for solubilizing organic compounds for screening, but its final concentration in the assay must be controlled to avoid toxicity to the microbes.

  • Weighing: Accurately weigh out a precise amount of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

  • Solubilization: Dissolve the compound in 100% sterile DMSO to create a high-concentration stock (e.g., 10 mg/mL or 2560 µg/mL). Ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

Standardizing the starting number of bacteria is the most critical variable for ensuring inter-assay reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]

  • Culture: From a stock plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or CAMHB.

  • Standardization: Vortex the tube thoroughly. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or with a spectrophotometer (OD₆₂₅ of 0.08-0.13).

  • Final Dilution: This standardized suspension must be further diluted for the assay. For the broth microdilution assay, dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Protocol 1: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] It is the gold standard for quantitative susceptibility testing.[3]

G start Prepare 2X highest concentration of compound in CAMHB add_cmpd Add 200 µL of 2X compound to well 1 start->add_cmpd plate Add 100 µL CAMHB to wells 2-12 serial_dilute Transfer 100 µL from well 1 to well 2, mix. Repeat across plate to well 10. plate->serial_dilute add_cmpd->serial_dilute discard Discard 100 µL from well 10 serial_dilute->discard add_inoculum Add 100 µL of standardized bacterial inoculum (1x10^6 CFU/mL) to wells 1-11 discard->add_inoculum controls Well 11: Growth Control (Inoculum, no compound) Well 12: Sterility Control (CAMHB only) add_inoculum->controls incubate Incubate at 35-37°C for 16-20 hours controls->incubate read Read MIC: Lowest concentration well with no visible growth incubate->read

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Prepare a 2X working solution of the highest desired concentration of the test compound in CAMHB. Add 200 µL of this solution to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient across the plate.

  • Control Wells:

    • Well 11 (Growth Control): Contains 100 µL of CAMHB and will receive bacteria but no compound. This ensures the bacteria are viable.

    • Well 12 (Sterility Control): Contains 200 µL of CAMHB only. This ensures the medium is not contaminated.

  • Inoculation: Prepare the final bacterial inoculum at 1 x 10⁶ CFU/mL in CAMHB. Add 100 µL of this inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL. The compound concentrations are now halved to their final test concentrations.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[7] It is excellent for rapid primary screening. The principle is that the compound diffuses from a paper disk into the agar, creating a concentration gradient. If the microbe is susceptible, a zone of growth inhibition will appear around the disk.

Step-by-Step Methodology:

  • Plate Preparation: Use a sterile swab to evenly inoculate the standardized bacterial suspension (0.5 McFarland) onto the entire surface of a Mueller-Hinton Agar (MHA) plate. To ensure confluent growth, swab the plate in three directions, rotating the plate approximately 60 degrees between each application.[6]

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of a known concentration of the 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride stock solution onto a disk.

  • Controls: Apply a disk loaded with a known antibiotic (positive control) and a disk loaded with the solvent (DMSO) alone (negative control).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Protocol 3: Time-Kill Kinetic Assay

If the MIC results indicate activity, a time-kill assay is performed to determine whether the compound's effect is cidal (killing the bacteria) or static (inhibiting growth).[8] This is achieved by measuring the number of viable cells over time after exposure to the compound.

Step-by-Step Methodology:

  • Setup: Prepare flasks or tubes containing CAMHB with the test compound at various concentrations based on the previously determined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-compound growth control.

  • Inoculation: Inoculate each flask to a starting density of ~5 x 10⁵ CFU/mL.

  • Time-Point Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto MHA plates.

  • Incubation & Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot log₁₀ CFU/mL versus time.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is indicated by a <3-log₁₀ reduction in CFU/mL.

Data Presentation and Interpretation

Quantitative data should be organized for clarity and comparison.

Table 1: Example MIC and Disk Diffusion Results

MicroorganismCompound MIC (µg/mL)Positive Control MIC (µg/mL) [Ciprofloxacin]Disk Diffusion Zone (mm) [10 µg disk]
S. aureus ATCC 29213160.518
E. coli ATCC 25922640.0612
P. aeruginosa ATCC 27853>12810
  • Interpretation: In this example, the compound shows moderate activity against S. aureus, weaker activity against E. coli, and no activity against P. aeruginosa at the tested concentrations. The zone of inhibition generally correlates with the MIC value.

Table 2: Interpreting Time-Kill Assay Results

Compound EffectDefinition
Bactericidal ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
Bacteriostatic < 3-log₁₀ reduction in CFU/mL from the initial inoculum.
Tolerance Inhibition of growth (MIC) but not killing (MBC/MIC ratio >32).

References

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Geronikaki, A., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]

  • World Organisation for Animal Health (WOAH). (2010). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Geronikaki, A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6561. [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Wadhwa, R., & B. Cascella. (2023). Antimicrobial Susceptibility Testing. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

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Application

Protocol for Evaluating the Anticancer Properties of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

An Application Note for Drug Discovery Professionals Introduction: The Rationale for Investigating Thiazole Analogs The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Introduction: The Rationale for Investigating Thiazole Analogs

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] The established success of thiazole-containing drugs has spurred significant research into novel analogs. Many thiazole derivatives exert their anticancer effects by disrupting fundamental cellular processes, such as microtubule dynamics, or by triggering programmed cell death (apoptosis), making them a promising class of compounds for oncology drug discovery.[4][5]

The subject of this protocol, 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, is a novel analog whose specific anticancer potential is yet to be fully characterized. The following protocols provide a systematic and robust framework for its evaluation, designed to efficiently determine its cytotoxic efficacy and elucidate its primary mechanism of action.

Tier 1: Foundational In Vitro Evaluation

The initial phase of evaluation is designed to answer the most critical question: Does the compound exhibit cytotoxic or cytostatic activity against cancer cells?[6] A tiered approach, starting with broad screening, is the most resource-effective strategy.[7][8]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation A Select Diverse Cancer Cell Line Panel (e.g., Lung, Breast, Colon, Leukemia) B Perform Dose-Response Cytotoxicity Assay (XTT or MTT Assay) A->B C Calculate IC50 Values B->C D Decision Point: Potent & Selective? C->D E Apoptosis Assay (Annexin V / PI Staining) D->E Yes F Cell Cycle Analysis (PI Staining) D->F Yes L Terminate Evaluation or Re-evaluate in Different Models D->L No G Identify Mode of Action E->G F->G H Select Responsive Cell Line G->H Mechanism Identified I Establish Subcutaneous Xenograft Model H->I J Evaluate Tumor Growth Inhibition I->J K Assess Preliminary Efficacy J->K

Figure 1: A hierarchical workflow for evaluating a novel anticancer compound.

Cell Viability and Cytotoxicity Screening

Causality: The first step is to determine the concentration-dependent effect of the compound on cancer cell viability. Tetrazolium reduction assays, such as XTT or MTT, are robust, colorimetric methods ideal for this purpose.[9][10] These assays measure the metabolic activity of living cells, which correlates directly with the number of viable cells.[11] The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol by eliminating a solubilization step required for MTT.

Protocol 1: XTT Cell Viability Assay

  • Cell Culture & Seeding:

    • Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT-116 colon cancer) in their recommended media at 37°C and 5% CO₂.

    • Harvest cells during the logarithmic growth phase.

    • Seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with solvent) and "untreated control" wells.

    • Incubate the plate for 48-72 hours.

  • XTT Reagent Addition & Measurement:

    • Prepare the XTT labeling mixture according to the manufacturer’s instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until the color develops.

    • Measure the absorbance of the formazan product using a microplate reader at 450-500 nm, with a reference wavelength of ~650 nm.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM) after 48h
A549Lung CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
Hs27Normal FibroblastExperimental Value

A high IC₅₀ value against a normal cell line (e.g., Hs27) relative to cancer cell lines would indicate tumor selectivity, a desirable characteristic.

Tier 2: Elucidating the Mechanism of Action

If the compound demonstrates potent cytotoxicity (typically IC₅₀ < 10 µM), the next logical step is to investigate how it induces cell death. Based on the known activities of thiazole derivatives, apoptosis and cell cycle disruption are primary candidate mechanisms.[4][1][12]

Assessment of Apoptosis Induction

Causality: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[13] A gold-standard method for its detection is flow cytometry using dual staining with Annexin V and Propidium Iodide (PI).[14][15] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing the DNA-intercalating dye PI to enter and stain the nucleus.[15]

A Viable Cell Inner Membrane: PS Outer Membrane: Intact Annexin V (-) / PI (-) B Early Apoptotic Cell PS flips to Outer Membrane Outer Membrane: Intact Annexin V (+) / PI (-) A->B Apoptotic Stimulus C Late Apoptotic/Necrotic Cell PS on Outer Membrane Outer Membrane: Permeable Annexin V (+) / PI (+) B->C Loss of Membrane Integrity

Figure 2: Principle of Apoptosis Detection by Annexin V/PI Staining.

Protocol 2: Apoptosis Assay by Flow Cytometry

  • Cell Treatment:

    • Seed a responsive cell line (e.g., HCT-116) in 6-well plates.

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Record signals for FITC (Annexin V) and PI.

    • Gate the cell population and analyze at least 10,000 events per sample.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Cell Cycle Analysis

Causality: Many anticancer agents, particularly those affecting DNA or microtubules, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing proliferation.[4] This can be quantified by measuring the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) followed by flow cytometry.[16] PI binds stoichiometrically to DNA, meaning cells in the G2/M phase (with 4N DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA content).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment:

    • Seed and treat cells as described in Protocol 2 (e.g., IC₅₀ concentration for 24 hours).

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the membrane for dye entry.[17][18]

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution containing RNase A. Rationale: RNase A is crucial to degrade any double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[17]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry, measuring the fluorescence intensity of PI.

    • Generate a histogram of cell count versus DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Tier 3: Preliminary In Vivo Efficacy Assessment

Positive and mechanistically interesting in vitro data provide a strong rationale for advancing to in vivo testing.[19][20] The subcutaneous tumor xenograft model is a standard and widely used preclinical model to evaluate the efficacy of an anticancer agent against solid tumors.[21][22]

Causality: This model assesses whether the compound can inhibit tumor growth in a complex biological system, providing initial insights into its bioavailability and therapeutic potential.[7][8] Immunodeficient mice (e.g., Athymic Nude or NSG) are used to prevent the host immune system from rejecting the implanted human cancer cells.[21]

Protocol 4: Subcutaneous Tumor Xenograft Model

  • Animal Model and Cell Implantation:

    • Use 6-8 week old female immunodeficient mice.

    • Harvest a responsive cancer cell line from culture. Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel or Cultrex BME to support initial tumor establishment.[23]

    • Subcutaneously inject approximately 5-10 million cells into the right flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor mice regularly for tumor formation.

    • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[22]

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

    • Administer 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride via a clinically relevant route (e.g., intraperitoneal or oral gavage) at one or more dose levels. The control group receives the vehicle solution.

    • Continue treatment for a defined period (e.g., 21-28 days). Monitor animal body weight as a measure of general toxicity.

  • Endpoint and Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the individual tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Plot the mean tumor volume ± SEM for each group over time to create tumor growth curves.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)TGI (%)Mean Body Weight Change (%)
Vehicle Control0Experimental ValueExperimental Value0Experimental Value
CompoundXExperimental ValueExperimental ValueCalculated ValueExperimental Value
CompoundYExperimental ValueExperimental ValueCalculated ValueExperimental Value

References

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Method

Application and Protocol for Evaluating 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride in Tubulin Polymerization Assays

Introduction: The Rationale for Investigating Thiazole Derivatives as Tubulin Modulators Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential rol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Thiazole Derivatives as Tubulin Modulators

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[3] Compounds that interfere with tubulin dynamics can arrest the cell cycle at the G2/M phase, ultimately leading to apoptosis.[4] These agents are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and colchicine-site binding agents).[5]

The thiazole moiety is a versatile heterocyclic scaffold that has been incorporated into numerous biologically active compounds, including those with anti-inflammatory and antimicrobial properties.[6][7][8] Notably, a growing body of evidence highlights the potential of N,4-diaryl-1,3-thiazole-2-amines and related structures as potent inhibitors of tubulin polymerization.[4][9] These compounds often act by binding to the colchicine site on β-tubulin, thereby preventing the formation of microtubules.[9][10] The structural simplicity and synthetic tractability of thiazole-based compounds make them attractive candidates for the development of novel anticancer therapeutics.

This document provides a detailed protocol for the evaluation of a specific thiazole-containing compound, 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride , in an in vitro tubulin polymerization assay. While direct experimental data for this particular molecule is not yet prevalent in published literature, its structural elements are analogous to other known tubulin inhibitors. The following protocols are designed to rigorously assess its potential to modulate tubulin polymerization, providing a foundational methodology for researchers in oncology, cell biology, and drug discovery.

Principle of the Tubulin Polymerization Assay

The in vitro tubulin polymerization assay is a fundamental tool for identifying and characterizing compounds that affect microtubule dynamics. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be initiated by raising the temperature to 37°C in the presence of GTP.[11] This process can be monitored in real-time by measuring the increase in light scattering (turbidity) at 340 nm as microtubules form.[12] Alternatively, a more sensitive fluorescence-based method can be employed, where a fluorescent reporter incorporates into the growing microtubules, leading to an increase in fluorescence intensity.[13][14]

The typical polymerization curve exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[13] Inhibitors of tubulin polymerization will decrease the rate and extent of this process, resulting in a flattened curve compared to a vehicle control. Conversely, microtubule-stabilizing agents will enhance polymerization, often with a shorter lag phase and a higher signal plateau.

Experimental Workflow for Assessing Tubulin Polymerization Inhibition

The following diagram illustrates the overall workflow for evaluating the effect of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride on tubulin polymerization.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent & Compound Preparation PlateSetup 96-Well Plate Setup (on ice) ReagentPrep->PlateSetup Add tubulin, buffer, and test compound Incubation Pre-incubation at 37°C PlateSetup->Incubation Transfer to pre-warmed plate reader Measurement Kinetic Reading (OD340 or Fluorescence) Incubation->Measurement Initiate polymerization DataPlot Plot Polymerization Curves Measurement->DataPlot ParamCalc Calculate IC50 or % Inhibition DataPlot->ParamCalc Conclusion Conclusion on Compound Activity ParamCalc->Conclusion

Caption: Workflow for tubulin polymerization assay.

Detailed Protocols

This section provides step-by-step protocols for an absorbance-based tubulin polymerization assay. A fluorescence-based alternative is also discussed.

Materials and Reagents
  • Tubulin: Lyophilized, high-purity (>99%) tubulin from a commercial source (e.g., Cytoskeleton, Inc., Sigma-Aldrich). Store at -80°C.

  • 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride: The test compound.

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Filter and store at 4°C.

  • GTP Stock Solution: 100 mM in water. Store in aliquots at -80°C.

  • Glycerol: For enhancing polymerization.

  • Paclitaxel: Positive control for polymerization enhancement. Prepare a 2 mM stock in DMSO.

  • Nocodazole or Colchicine: Positive control for polymerization inhibition. Prepare a 10 mM stock in DMSO.

  • DMSO: Vehicle for dissolving compounds.

  • 96-well, half-area, clear plates: For absorbance assays.[11]

  • Temperature-controlled microplate reader: Capable of kinetic reading at 340 nm and maintaining 37°C.

Protocol 1: Absorbance-Based Tubulin Polymerization Assay

This protocol is adapted from standard methodologies provided by commercial assay kits.[1][11]

1. Preparation of Reagents (Perform all steps on ice):

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold G-PEM buffer. Let it sit on ice for 15 minutes to fully dissolve. Tubulin is labile; use it within one hour of reconstitution.[1][11]

  • Test Compound Preparation: Prepare a 10 mM stock solution of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride in DMSO. Create a dilution series (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM) in G-PEM buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Control Preparation: Prepare dilutions of Paclitaxel (e.g., 10 µM final concentration) and Nocodazole (e.g., 20 µM final concentration) in G-PEM buffer. Prepare a vehicle control with the same percentage of DMSO as the test compound wells.

  • Reaction Master Mix: For a set of reactions, prepare a master mix on ice. For each 100 µL reaction, the mix will contain:

    • Tubulin (to a final concentration of 3 mg/mL)

    • G-PEM buffer

    • Glycerol (to a final concentration of 10%)

    • GTP (to a final concentration of 1 mM)

2. Assay Procedure:

  • Plate Reader Setup: Pre-warm the microplate reader to 37°C. Set up a kinetic read protocol to measure absorbance at 340 nm every 30 seconds for 60-90 minutes.[11]

  • Reaction Assembly (on ice):

    • Pipette the appropriate volume of the diluted test compound, controls, or vehicle into the designated wells of the 96-well plate.

    • Add the Reaction Master Mix to each well. The total volume should be approximately 100 µL.

    • Ensure no bubbles are present.

  • Initiate Polymerization: Immediately transfer the 96-well plate to the pre-warmed plate reader and start the kinetic measurement. The temperature shift from 4°C to 37°C will initiate tubulin polymerization.[11]

Protocol 2: Fluorescence-Based Assay (Alternative Method)

This method offers higher sensitivity and is suitable for high-throughput screening.[13]

  • Principle: A fluorescent reporter molecule (e.g., DAPI) is included in the reaction. As microtubules polymerize, the reporter incorporates into the polymer, leading to a significant increase in its fluorescence signal.[14]

  • Reagents: In addition to the reagents in Protocol 1, you will need a fluorescent reporter like DAPI and black 96- or 384-well plates.

  • Procedure: The procedure is similar to the absorbance assay, but instead of measuring OD at 340 nm, you will measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI).

Data Analysis and Interpretation

  • Plotting the Data: Plot the absorbance (or fluorescence) values against time for each concentration of the test compound and controls. This will generate polymerization curves.

  • Quantitative Analysis: From the curves, several parameters can be derived:

    • Maximum Velocity (Vmax): The steepest slope of the polymerization curve, representing the maximum rate of polymerization.

    • Plateau Height: The maximum absorbance/fluorescence value reached, indicating the total amount of polymerized tubulin at steady state.

    • Lag Time: The time before a significant increase in signal is observed.

  • Determining Inhibition:

    • Calculate the percentage of inhibition at the highest concentration of the test compound relative to the vehicle control.

    • If a dose-response is observed, plot the plateau absorbance or Vmax against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%).

Expected Results and Data Presentation

The following table summarizes the expected outcomes for different types of compounds.

Compound Type Effect on Polymerization Curve Expected Vmax Expected Plateau
Vehicle Control (DMSO) Sigmoidal curve with distinct lag, growth, and plateau phases.NormalNormal
4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride (if an inhibitor) Flattened curve, dose-dependent reduction in slope and plateau.DecreasedDecreased
Nocodazole (Inhibitor Control) Significantly flattened curve, minimal polymerization.Severely DecreasedSeverely Decreased
Paclitaxel (Stabilizer Control) Steeper curve, shorter lag time, higher plateau.IncreasedIncreased

Mechanism of Action: The Colchicine Binding Site

Many small molecule inhibitors that feature a thiazole ring, such as N,4-diaryl-1,3-thiazole-2-amines, have been shown to bind to the colchicine site on β-tubulin.[4][9] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule. This leads to the disruption of microtubule dynamics and cell cycle arrest.

The following diagram illustrates the proposed mechanism of inhibition.

G cluster_pathway Proposed Mechanism of Action Compound 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride Tubulin α/β-Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds to Colchicine Site BoundComplex Compound-Tubulin Complex Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Polymerization BoundComplex->Polymerization Inhibits Incorporation Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Leads to CellCycleArrest G2/M Phase Arrest & Apoptosis Disruption->CellCycleArrest

Caption: Proposed mechanism of tubulin polymerization inhibition.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following points are critical:

  • Positive and Negative Controls: The inclusion of known inhibitors (Nocodazole) and stabilizers (Paclitaxel) is mandatory to validate that the assay system is responding correctly.

  • Reproducibility: All experiments should be performed in triplicate, and key findings should be reproduced in independent experiments.

  • Compound Quality: Ensure the purity and stability of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

  • Orthogonal Validation: If the compound shows activity in the biochemical assay, it is crucial to validate these findings in a cell-based assay, such as an immunofluorescence-based microtubule morphology assay or a cell cycle analysis by flow cytometry.[4][14]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride as a potential modulator of tubulin polymerization. By carefully following these methodologies and including the appropriate controls, researchers can obtain reliable and reproducible data to guide further investigation into the therapeutic potential of this and related thiazole-based compounds.

References

  • Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 12(3), e0174006. doi:10.1371/journal.pone.0174006
  • American Chemical Society Publications. (2022). Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved from [Link]

  • PubMed. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • National Institutes of Health. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitotic inhibitor. Retrieved from [Link]

  • PLOS. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]

  • PubMed. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Retrieved from [Link]

  • MDPI. (2023). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Retrieved from [Link]

  • National Institutes of Health. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

  • MDPI. (2020). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Evaluation of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Preamble: A Strategic Framework for a Novel Thiazole Amine Compound This document provides a comprehensive guide for the initial in vivo characterization of the novel investigational compound, 4-(1,3-Thiazol-2-yl)butan-1...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Strategic Framework for a Novel Thiazole Amine Compound

This document provides a comprehensive guide for the initial in vivo characterization of the novel investigational compound, 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. As this is a new chemical entity, this guide is built upon a foundational, hypothesis-driven approach derived from the known pharmacology of structurally related molecules. The thiazole-amine scaffold is prevalent in compounds targeting the central nervous system (CNS).[1] Specifically, the combination of a thiazole heterocycle and a flexible alkylamine chain suggests a potential interaction with aminergic G-protein coupled receptors.

Our core hypothesis is that 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride acts as a histamine H3 receptor (H3R) antagonist/inverse agonist . The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other key neurotransmitters (e.g., acetylcholine, norepinephrine, dopamine) in the CNS.[2] Antagonism of H3R, therefore, enhances the release of these neurotransmitters, a mechanism with significant therapeutic potential for treating cognitive impairment and other neurological disorders.[3]

This guide is designed to be a self-validating system, progressing logically from initial safety and exposure studies to target engagement and, finally, to efficacy testing in a relevant disease model. Adherence to Good Laboratory Practice (GLP) principles is paramount throughout all described protocols.[4][5]

Section 1: The Preclinical Rationale - Targeting the Histamine H3 Receptor

The rationale for investigating this compound as an H3R antagonist is grounded in its potential to modulate cognitive function. The H3R acts as a "brake" on neurotransmitter release. By antagonizing this receptor, we hypothesize that 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride will disinhibit (i.e., increase) the release of pro-cognitive neurotransmitters in key brain regions like the hippocampus and prefrontal cortex. This proposed mechanism forms the basis of our in vivo testing strategy.

H3R_Mechanism cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Neuronal Firing H3R Histamine H3 Autoreceptor H3R->Histamine_Release Inhibits (-) Histamine_Release->H3R Binds to Post_Receptor Postsynaptic Receptors (H1/H2) Histamine_Release->Post_Receptor Activates Compound 4-(1,3-Thiazol-2-yl)butan-1-amine (Hypothesized Antagonist) Compound->H3R Blocks

Caption: Hypothesized mechanism of 4-(1,3-Thiazol-2-yl)butan-1-amine as an H3R antagonist.

Section 2: Foundational In Vitro Characterization

Prior to initiating in vivo studies, a baseline understanding of the compound's properties must be established through in vitro assays. These data are critical for interpreting subsequent in vivo results and guiding dose selection.

Assay TypeKey Parameters MeasuredRationale & Importance
Receptor Binding Ki or Kd at human and rodent H3RConfirms affinity and validates the primary hypothesis. Testing against other histamine receptors (H1, H2, H4) and a standard safety panel (e.g., CEREP) establishes selectivity.
Functional Activity EC50/IC50 in a cell-based assay (e.g., cAMP)Determines if the compound is an agonist, antagonist, or inverse agonist. This is crucial for predicting the physiological response.
Metabolic Stability In vitro half-life (t1/2) in liver microsomesPredicts the rate of metabolic clearance, informing the selection of the first in vivo doses and the likely dosing frequency.[6]
Aqueous Solubility Solubility at physiological pH (e.g., 7.4)Essential for ensuring the compound can be formulated appropriately for dosing and will be bioavailable.[7]

Section 3: General Principles for In Vivo Experimental Design

All in vivo research must be conducted ethically and rigorously. The following principles are foundational for all protocols in this guide.[8][9]

  • Animal Model Selection: For initial CNS studies, male C57BL/6 mice or Sprague-Dawley rats are appropriate choices due to their well-characterized physiology and the availability of historical control data.

  • Ethical Conduct: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) should be applied.

  • Regulatory Compliance: Studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) standards as defined in 21 CFR Part 58.[4][10]

  • Formulation and Dosing: The dihydrochloride salt form of the compound is likely water-soluble. The vehicle should be a simple, non-toxic aqueous solution (e.g., sterile saline or 5% DMSO/5% Solutol in saline). The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the intended clinical route and the compound's properties.

Preclinical_Workflow cluster_invitro In Vitro / Ex Vivo Phase cluster_invivo In Vivo Phase a Compound Synthesis & Characterization b Binding & Functional Assays (Hypothesis Testing) a->b c ADME/Tox Profiling (Solubility, Stability) b->c d Protocol 4.1: PK & Tolerability Study c->d Go/No-Go e Protocol 4.2: Target Engagement (PD) d->e f Protocol 4.3: Efficacy Model Study e->f g Decision: Proceed to Clinic? f->g Data Analysis Efficacy_Protocol cluster_day3 Day 3: Testing Phase Day1 Day 1: Habituation (10 min in empty arena) Dose_Cmpd T = -60 min Dose Compound/Vehicle (PO) Day1->Dose_Cmpd 24h Dose_Scop T = -30 min Dose Scopolamine/Saline (IP) Train T = 0 min 10 min Training (Two identical objects) Test 24h Later 5 min Test (Familiar + Novel object) Train->Test 24h Analyze Calculate Discrimination Index (DI) Test->Analyze

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Introduction: The Therapeutic Potential of the Thiazole Scaffold The thiazole ring is a prominent heterocyclic scaffold that forms the core of numerous pharmacologically active compounds. Its versatile structure allows f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic scaffold that forms the core of numerous pharmacologically active compounds. Its versatile structure allows for diverse substitutions, leading to a wide spectrum of biological activities. Thiazole derivatives have been extensively investigated and developed as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[1][2] The inherent bioactivity of the thiazole nucleus makes novel derivatives, such as 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, compelling candidates for drug discovery and development programs.

These application notes provide a comprehensive guide for the initial in vitro characterization of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. The protocols outlined below are designed to be robust and adaptable, enabling researchers to assess the compound's cytotoxic and antiproliferative effects, and to lay the groundwork for more detailed mechanistic studies. The causality behind each experimental step is explained to ensure scientific rigor and reproducibility.

PART 1: Foundational Assays: Assessing Cytotoxicity and Antiproliferative Effects

A primary step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation.[3] These foundational assays provide a crucial first look at the compound's potency and therapeutic window.

Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the therapeutic area of interest. For a novel thiazole derivative with unknown primary targets, a panel of cell lines representing different cancer types is recommended.

Recommended Human Cancer Cell Lines:

  • A549 (Lung Carcinoma): A commonly used cell line for screening potential anticancer agents.[4][5]

  • MCF-7 (Breast Adenocarcinoma): A well-characterized cell line for studying hormone-responsive cancers.[4][5]

  • HeLa (Cervical Cancer): A robust and widely used cell line in cancer research.[5]

  • HepG2 (Hepatocellular Carcinoma): Relevant for studying liver cancer and compound metabolism.[6]

  • MDA-MB-231 (Breast Adenocarcinoma): A model for invasive and metastatic breast cancer.[7]

Non-Cancerous Control Cell Line:

  • NIH/3T3 (Mouse Embryonic Fibroblast): To assess general cytotoxicity and selectivity for cancer cells.[4]

Cell Culture Best Practices:

  • Aseptic Technique: All cell culture manipulations must be performed in a certified Class II biological safety cabinet to prevent microbial contamination.

  • Media and Reagents: Use high-quality, sterile-filtered cell culture media, sera, and supplements appropriate for each cell line.

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[8]

  • Cell Line Authentication: Periodically verify the identity of your cell lines using methods such as Short Tandem Repeat (STR) profiling.

Preparation of Compound Stock Solutions

Accurate and consistent preparation of the test compound is fundamental for reliable results.

Materials:

  • 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride powder

  • Sterile, nuclease-free dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Primary Stock Solution (High Concentration):

    • Accurately weigh a precise amount of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride powder.

    • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution.

    • Rationale: DMSO is a common solvent for organic small molecules, facilitating their entry into cells. A high-concentration stock minimizes the final DMSO concentration in the cell culture media.

  • Aliquoting and Storage:

    • Aliquot the primary stock solution into smaller volumes in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

  • Working Stock Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the primary stock solution.

    • Prepare serial dilutions of the primary stock in sterile, serum-free cell culture medium or PBS to create working stock solutions.

    • Rationale: Preparing fresh working solutions for each experiment ensures consistent compound potency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: Optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment.

  • Cell Adhesion:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Rationale: A dose-response curve is essential for determining the compound's potency (e.g., IC₅₀ value).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.

Quantitative Data Summary Table:

ParameterDescriptionExample Value
Cell Seeding Density Cells per well in a 96-well plate8,000 cells/well
Compound Concentration Range Range of concentrations tested0.1 µM to 100 µM
Incubation Time Duration of compound exposure48 hours
MTT Concentration Final concentration of MTT in each well0.5 mg/mL
Formazan Solubilization Volume Volume of DMSO added per well150 µL
Absorbance Wavelength Wavelength for measuring formazan570 nm

PART 2: Advanced Assays: Delving into Mechanism of Action

Based on the initial cytotoxicity data, further assays can be employed to investigate the potential mechanism of action of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. Many thiazole-containing compounds have been shown to induce apoptosis or cause cell cycle arrest.[10][11]

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised plasma membranes (late apoptotic and necrotic cells).

Workflow Diagram:

Apoptosis_Workflow A Treat cells with the compound at IC₅₀ concentration B Incubate for a specified time (e.g., 24 hours) A->B C Harvest and wash cells B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride at its predetermined IC₅₀ concentration and a higher concentration for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's instructions.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Rationale: Fixation permeabilizes the cell membrane, allowing the dye to enter and stain the DNA.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

    • Rationale: RNase A is included to degrade RNA, ensuring that only DNA is stained.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The PI fluorescence is measured, and the data is displayed as a histogram.

Data Analysis:

  • The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Quantify the percentage of cells in each phase using cell cycle analysis software.

  • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

PART 3: Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental data, every protocol should incorporate a self-validating system.

  • Positive and Negative Controls: Always include appropriate controls in every experiment.

    • Positive Control: A compound with a known and well-characterized effect (e.g., doxorubicin for cytotoxicity, staurosporine for apoptosis).

    • Negative/Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compound.

  • Dose-Response and Time-Course Studies: Evaluate the effects of the compound over a range of concentrations and time points to understand its potency and the dynamics of the cellular response.

  • Orthogonal Assays: Confirm key findings using a different assay that measures a similar endpoint. For example, if the MTT assay indicates cytotoxicity, confirm this with a trypan blue exclusion assay or a crystal violet staining assay.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. The data generated from these assays will be crucial for making informed decisions about the compound's potential as a therapeutic agent and for guiding future research.

Subsequent studies may involve:

  • Target Identification: Investigating the molecular targets of the compound using techniques such as proteomics or genetic screens.

  • Signaling Pathway Analysis: Examining the effect of the compound on specific cellular signaling pathways using methods like Western blotting or reporter assays.

  • In Vivo Studies: If the in vitro data is promising, evaluating the compound's efficacy and toxicity in animal models.

By following these detailed protocols and adhering to the principles of scientific integrity, researchers can confidently and accurately assess the biological activity of novel thiazole derivatives.

References

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (n.d.). JoVE. Retrieved January 26, 2026, from [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Retrieved January 26, 2026, from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (n.d.). Anticancer Research. Retrieved January 26, 2026, from [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

Sources

Application

Synthesis of novel derivatives from 4-(1,3-Thiazol-2-yl)butan-1-amine for enhanced bioactivity

Application Notes & Protocols Topic: Synthesis of Novel Derivatives from 4-(1,3-Thiazol-2-yl)butan-1-amine for Enhanced Bioactivity For: Researchers, scientists, and drug development professionals. Introduction: The Thia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of Novel Derivatives from 4-(1,3-Thiazol-2-yl)butan-1-amine for Enhanced Bioactivity

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of a wide array of therapeutic agents.[3] Molecules incorporating the thiazole moiety exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The thiazole ring is a key component in numerous FDA-approved drugs, underscoring its clinical significance.

This document provides a comprehensive guide to the synthesis and bioactivity screening of novel derivatives based on the 4-(1,3-Thiazol-2-yl)butan-1-amine core structure. The primary amine on this scaffold serves as a versatile synthetic handle for introducing a diverse range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR). The protocols outlined herein are designed to be self-validating and are grounded in established chemical and biological principles, providing a robust framework for the discovery of new bioactive candidates.

Part 1: Synthesis and Characterization of Novel Derivatives

The strategic modification of the 4-(1,3-Thiazol-2-yl)butan-1-amine scaffold begins with the derivatization of the terminal primary amine. This can be readily achieved through standard N-acylation to generate a library of amide derivatives. The rationale for this approach is that the resulting amide bond introduces a new pharmacophoric element, and the nature of the acyl group can be systematically varied to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.

General Protocol: N-Acylation of 4-(1,3-Thiazol-2-yl)butan-1-amine

This protocol details a representative procedure for the synthesis of an N-acyl derivative using an acid chloride. The choice of an acid chloride is based on its high reactivity, which typically leads to high conversion under mild conditions.

Materials and Equipment:

  • 4-(1,3-Thiazol-2-yl)butan-1-amine

  • Substituted Benzoyl Chloride (or other desired acid chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1,3-Thiazol-2-yl)butan-1-amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. TEA acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acid chloride, minimizing potential side reactions.

  • Acid Chloride Addition: Dissolve the desired acid chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes using a dropping funnel. The slow addition helps to maintain temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the triethylammonium hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to afford the pure N-acyl derivative.

Characterization of Synthesized Derivatives

The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Will confirm the formation of the amide bond. Look for a strong C=O stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information.[5] The proton NMR should show a characteristic downfield shift of the protons adjacent to the newly formed amide bond.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the final product.[5]

Table 1: Hypothetical Characterization Data for N-(4-chlorobenzoyl)-4-(1,3-thiazol-2-yl)butan-1-amine

ParameterExpected Data
Appearance White to off-white solid
Yield 75-90%
¹H NMR (CDCl₃, 400 MHz) δ 8.75 (s, 1H, thiazole-H), 7.70 (d, J=8.4 Hz, 2H, Ar-H), 7.40 (d, J=8.4 Hz, 2H, Ar-H), 7.20 (s, 1H, thiazole-H), 6.50 (br t, 1H, N-H), 3.50 (q, J=6.8 Hz, 2H, CH₂-N), 3.10 (t, J=7.2 Hz, 2H, CH₂-thiazole), 2.05 (m, 2H, CH₂), 1.90 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ 168.5, 166.8, 143.2, 137.5, 133.8, 128.9, 128.5, 115.4, 40.1, 32.5, 28.4, 27.9
FT-IR (KBr, cm⁻¹) 3305 (N-H stretch), 3080 (Ar C-H stretch), 2940 (Aliphatic C-H stretch), 1645 (C=O stretch, Amide I), 1540 (N-H bend, Amide II)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₄H₁₅ClN₂OS: 295.06; found: 295.1

Part 2: Bioactivity Screening Protocols

Based on the extensive literature on thiazole derivatives, promising areas for bioactivity screening include anticancer and antimicrobial activities.[4][6] The following protocols provide standardized methods for an initial assessment of the synthesized compounds.

Overall Workflow for Synthesis and Screening

The process from conception to initial bioactivity data follows a logical progression.

Synthesis_to_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Bioactivity Screening Start 4-(1,3-Thiazol-2-yl)butan-1-amine Reaction N-Acylation Reaction Start->Reaction Workup Extraction & Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization FT-IR, NMR, MS Purification->Characterization Cytotoxicity MTT Assay (Anticancer) Characterization->Cytotoxicity Antimicrobial MIC Assay (Antibacterial) Characterization->Antimicrobial Data Data Analysis (IC₅₀ / MIC) Cytotoxicity->Data Antimicrobial->Data

Caption: Workflow from synthesis to bioactivity assessment.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., HeLa or MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized thiazole derivatives (dissolved in DMSO to make stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxicity Data

Compound IDR-Group (on Amide)IC₅₀ (µM) on MCF-7 cells
SC-01 -Phenyl> 100
SC-02 -4-Chlorophenyl15.2
SC-03 -4-Methoxyphenyl45.8
SC-04 -4-Nitrophenyl8.9
Doxorubicin (Positive Control)0.5
Protocol: Antimicrobial Susceptibility (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standard and efficient way to determine MIC values.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Synthesized compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with 2% DMSO) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.

  • Controls: Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only, no inoculum) on each plate.[10]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.[9]

Table 3: Hypothetical Antimicrobial (MIC) Data

Compound IDR-Group (on Amide)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
SC-01 -Phenyl128>128
SC-02 -4-Chlorophenyl1664
SC-03 -4-Methoxyphenyl64>128
SC-04 -4-Nitrophenyl3232
Ciprofloxacin (Positive Control)0.50.25

Part 3: Mechanistic Insights and Causality

Hantzsch Thiazole Synthesis

The core thiazole ring of the starting material is typically synthesized via the Hantzsch thiazole synthesis.[11][12] This reaction involves the condensation of an α-haloketone with a thioamide. The mechanism is a classic example of a cyclocondensation reaction.

Hantzsch_Thiazole_Synthesis cluster_mechanism Reaction Mechanism Thioamide Thioamide (e.g., Thiourea) Nuc_Attack Nucleophilic Attack (S on α-Carbon) Thioamide->Nuc_Attack Haloketone α-Haloketone Haloketone->Nuc_Attack Cyclization Intramolecular Cyclization (N on C=O) Nuc_Attack->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Thiazoline Intermediate Product Thiazole Derivative Dehydration->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

The initial step is a nucleophilic attack by the sulfur of the thioamide on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the stable aromatic thiazole ring.[12] The reliability and high yields of this reaction make it a cornerstone of thiazole chemistry.[13]

Rationale for Bioactivity

The diverse bioactivity of thiazole derivatives can be attributed to the ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in key interactions with biological targets.[1] The introduction of various N-acyl groups allows for the fine-tuning of electronic and steric properties. For instance, the inclusion of electron-withdrawing groups like nitro or halo-substituents (as in hypothetical compounds SC-02 and SC-04) can enhance interactions with enzyme active sites and may increase cell permeability, potentially leading to higher potency as observed in the hypothetical data. These modifications are fundamental to the iterative process of lead optimization in drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central, 10(9), 10767–10800. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18793–18803. [Link]

  • ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]

  • Khan, D. D., & Singh, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Li, W., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central. [Link]

  • Loza-Mejía, M. A., & Salazar-García, J. A. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2021). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Retrieved from [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. [Link]

  • Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • Huatian Pharma. (2026). The Role of Thiazole (CAS 288-47-1) in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 4-(1,3-Thiazol-2-yl)butan-1-amine as a Molecular Probe for Target Identification

For Researchers, Scientists, and Drug Development Professionals Abstract The identification of molecular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology.[1] This guide provides a comprehensive framework for the application of 4-(1,3-thiazol-2-yl)butan-1-amine, a novel small molecule, as a molecular probe for the unbiased identification of its protein binding partners in a cellular context. We will detail the rationale behind probe design, a step-by-step protocol for the synthesis of a biotinylated derivative, and in-depth methodologies for affinity purification-mass spectrometry (AP-MS) based target identification. Furthermore, we will discuss best practices for data analysis and target validation to ensure the scientific rigor of the findings.

Introduction: The Power of Chemical Probes in Target Deconvolution

Small molecule chemical probes are indispensable tools for dissecting complex biological processes and validating the function of proteins in disease.[2] By identifying the specific cellular targets of a bioactive compound, researchers can elucidate its mechanism of action, uncover novel therapeutic targets, and develop more potent and selective drugs. Affinity purification coupled with mass spectrometry (AP-MS) has emerged as a powerful technique for identifying protein-protein interactions and, by extension, the targets of small molecule probes.[3][4]

The core of this approach lies in the design of a "probe" molecule, which is a chemically modified version of the bioactive small molecule. This probe is typically functionalized with an affinity tag, such as biotin, that allows for the selective capture of the probe and its binding partners from a complex biological sample, like a cell lysate.[5] The captured proteins are then identified using high-resolution mass spectrometry, providing a snapshot of the compound's interactome.

The 1,3-thiazole scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[6][7] This suggests that 4-(1,3-thiazol-2-yl)butan-1-amine holds therapeutic potential, making the identification of its molecular targets a high-value endeavor.

Probe Design and Synthesis: Crafting the Key to Target Discovery

The design of an effective molecular probe is paramount to the success of a target identification experiment. A critical consideration is the point of attachment for the affinity tag and linker, which should minimally impact the biological activity of the parent molecule.[8] For 4-(1,3-thiazol-2-yl)butan-1-amine, the primary amine of the butyl group presents a logical and synthetically accessible site for modification.

We will describe the synthesis of a biotinylated derivative of 4-(1,3-thiazol-2-yl)butan-1-amine, incorporating a flexible polyethylene glycol (PEG) linker. The PEG spacer helps to minimize steric hindrance between the biotin tag and the target protein, increasing the efficiency of the affinity capture.

Protocol 2.1: Synthesis of Biotinylated 4-(1,3-Thiazol-2-yl)butan-1-amine Probe

This protocol outlines a two-step synthesis of the biotinylated probe.

Materials:

  • 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

  • NHS-dPEG®4-Biotin

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Free Base Preparation

  • Dissolve 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride in a minimal amount of water.

  • Add an excess of saturated sodium bicarbonate solution and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the free amine.

Step 2: Biotinylation

  • Dissolve the free amine in anhydrous DMF.

  • Add triethylamine (2 equivalents) to the solution.

  • Add a solution of NHS-dPEG®4-Biotin (1.1 equivalents) in DMF dropwise while stirring at room temperature.

  • Allow the reaction to proceed overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final biotinylated probe.

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

The AP-MS workflow is a multi-step process that begins with the incubation of the biotinylated probe with a cell lysate and culminates in the identification of interacting proteins by mass spectrometry.

Diagram 3.1: AP-MS Experimental Workflow

APMS_Workflow cluster_preparation Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification CellCulture 1. Cell Culture CellLysis 2. Cell Lysis CellCulture->CellLysis ProbeIncubation 3. Probe Incubation CellLysis->ProbeIncubation AffinityCapture 4. Affinity Capture (Streptavidin Beads) ProbeIncubation->AffinityCapture Washing 5. Washing AffinityCapture->Washing Elution 6. Elution Washing->Elution Digestion 7. Protein Digestion (Trypsin) Elution->Digestion LCMS 8. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 9. Data Analysis LCMS->DataAnalysis

Caption: A schematic overview of the Affinity Purification-Mass Spectrometry (AP-MS) workflow.

Protocol 3.1: Cell Lysis and Protein Extraction

Materials:

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Grow cells to 80-90% confluency in appropriate culture dishes.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3.2: Affinity Pulldown

Materials:

  • Cell lysate

  • Biotinylated probe

  • Streptavidin-coated magnetic beads

  • Wash buffer (lysis buffer without detergents)

  • Elution buffer (e.g., 2% SDS in PBS, or biotin-containing buffer for competitive elution)

Procedure:

  • Pre-clear the cell lysate by incubating with streptavidin-coated beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the biotinylated probe at a pre-determined optimal concentration for 2-4 hours at 4°C with gentle rotation.

  • Add streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C.

  • Collect the beads using a magnetic stand and discard the supernatant.

  • Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using the elution buffer.

Protocol 3.3: Protein Digestion and Mass Spectrometry

Materials:

  • Eluted protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Reduce the disulfide bonds in the eluted proteins by adding DTT and incubating at 56°C for 30 minutes.

  • Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

  • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Quench the digestion by adding formic acid.

  • Desalt the peptide mixture using a C18 StageTip.

  • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Target Validation

The output of the mass spectrometer will be a list of identified proteins. The primary challenge is to distinguish true binding partners from non-specific background proteins.

Table 4.1: Quantitative Data Summary for Target Prioritization
Protein IDFold Enrichment (Probe vs. Control)p-valueKnown Function/Localization
Protein A25.3< 0.001Kinase, Cytoplasm
Protein B18.7< 0.001Transcription Factor, Nucleus
Protein C2.10.045Structural, Cytoskeleton
............

Data Analysis Strategy:

  • Label-Free Quantification (LFQ): Use LFQ to compare the abundance of proteins identified in the probe pulldown with those from a negative control (e.g., pulldown with an inactive analog of the probe or beads alone).

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly enriched in the probe sample.

  • Bioinformatics Analysis: Utilize bioinformatics tools to annotate the functions and subcellular localizations of the identified proteins. This can provide clues about the potential biological pathways affected by the small molecule.

Diagram 4.1: Target Validation Funnel

Validation_Funnel APMS_Hits AP-MS Hits Bioinformatics Bioinformatics Analysis (Pathway, GO) APMS_Hits->Bioinformatics Orthogonal_Validation Orthogonal Validation (Western Blot, CETSA) Bioinformatics->Orthogonal_Validation Functional_Assays Functional Assays (Enzyme activity, Cell-based) Orthogonal_Validation->Functional_Assays Validated_Target Validated Target(s) Functional_Assays->Validated_Target

Caption: A workflow for prioritizing and validating candidate target proteins.

Orthogonal Validation Methods:

  • Western Blotting: Confirm the interaction between the probe and a high-priority candidate protein by performing a pulldown followed by western blotting with an antibody specific to the candidate protein.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence and absence of the small molecule. A shift in the melting temperature of the protein upon compound binding provides evidence of direct engagement in a cellular context.

  • Isothermal Titration Calorimetry (ITC): ITC can be used to measure the binding affinity and thermodynamics of the interaction between the small molecule and a purified recombinant target protein.

Conclusion

The successful identification of a small molecule's target is a significant milestone in understanding its biological function and therapeutic potential. The protocols and strategies outlined in this guide provide a robust framework for utilizing 4-(1,3-thiazol-2-yl)butan-1-amine as a molecular probe for target deconvolution. By combining careful probe design, meticulous execution of AP-MS experiments, and rigorous data analysis and validation, researchers can confidently identify the cellular binding partners of this novel compound and pave the way for future drug development efforts.

References

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). National Institutes of Health. [Link]

  • Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). (n.d.). National Institutes of Health. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). National Institutes of Health. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2022). AACR Journals. [Link]

  • Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. (n.d.). National Institutes of Health. [Link]

  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (2021). ResearchGate. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Hindawi. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2024). Frontiers. [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). JoVE. [Link]

  • How to label plant probes with biotin? (2024). ResearchGate. [Link]

  • 4-tert-Butyl-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). National Institutes of Health. [Link]

  • Affinity-based target identification for bioactive small molecules. (2013). Royal Society of Chemistry. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). MDPI. [Link]

  • Small molecule photocatalysis enables drug target identification via energy transfer. (2021). ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). MDPI. [Link]

  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers. [Link]

  • Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. (2015). Der Pharma Chemica. [Link]

  • Synthesis and biological profile of 2,3-dihydro[5][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journals. [Link]

  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. (2010). HETEROCYCLES. [Link]

  • 4-(1,3-thiazol-2-yl)butan-1-ol. (n.d.). PubChem. [Link]

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Application

The Versatile Building Block: 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and functional chemical entities. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and functional chemical entities. Among these, heterocyclic scaffolds play a pivotal role, with the thiazole ring being a recurring motif in a multitude of biologically active compounds. This guide provides an in-depth exploration of 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride , a versatile and valuable building block for organic synthesis. We will delve into its reactivity, offer detailed protocols for its application, and discuss the underlying chemical principles that make it a powerful tool for researchers, scientists, and drug development professionals.

Introduction to the 4-(1,3-Thiazol-2-yl)butan-1-amine Scaffold

The 4-(1,3-thiazol-2-yl)butan-1-amine moiety combines the aromatic, electron-rich thiazole ring with a flexible butylamine chain. This unique combination offers several strategic advantages in molecular design:

  • The Thiazole Core: The thiazole ring is a privileged structure in medicinal chemistry, known to participate in hydrogen bonding and π-stacking interactions with biological targets. Its presence can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. Thiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • The Butylamine Linker: The four-carbon chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to optimize interactions with a target. The terminal primary amine serves as a key functional handle for a wide range of chemical transformations.

  • The Dihydrochloride Salt: The compound is typically supplied as a dihydrochloride salt, which enhances its stability and solubility in polar solvents. However, the amine must be liberated from its salt form to act as a nucleophile in most reactions.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is crucial before utilizing any chemical building block.

Table 1: Physicochemical Properties of 4-(1,3-Thiazol-2-yl)butan-1-amine

PropertyValueSource
Molecular Formula C₇H₁₂N₂S-
Molecular Weight 156.25 g/mol -
Appearance Typically a solid-
Solubility Soluble in water and polar organic solvents (as the dihydrochloride salt)General knowledge

Safety and Handling:

Core Synthetic Applications and Protocols

The primary utility of 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride lies in the reactivity of its terminal primary amine. This section provides detailed protocols for two of its most common and powerful applications: amide bond formation and N-alkylation.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond is one of the most fundamental and widely utilized reactions in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. The primary amine of our building block readily participates in these coupling reactions.

Workflow for Amide Bond Formation:

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride for biological assays

Introduction: Welcome to the technical support guide for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive set of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to overcome solubility challenges encountered during preparation for biological assays. The dihydrochloride salt form of this compound is designed to enhance aqueous solubility, yet precipitation issues often arise when transferring it into physiologically buffered media. This guide explains the underlying chemical principles and offers a logical, step-by-step approach to achieving and maintaining solubility for reliable and reproducible experimental results.

Section 1: Understanding the Molecule's Behavior

At its core, the solubility of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is governed by a pH-dependent equilibrium. The molecule possesses two primary basic sites: the butan-1-amine group and the nitrogen atom within the thiazole ring. In the dihydrochloride salt form, both of these sites are protonated (carrying a positive charge), which confers water solubility.

However, when the pH of the solution increases, particularly towards the neutral pH of most biological assays (e.g., pH 7.4), these protonated groups can lose their protons (deprotonate). This loss of charge results in the formation of the less soluble, neutral free-base form of the compound, which can then precipitate out of solution. The key to maintaining solubility is to control the protonation state of the molecule. The solubility of many compounds with amine functional groups is highly dependent on pH.[1][2][3]

PropertyImplication for Solubility
Form Dihydrochloride Salt
Primary Amine Group A basic site that is protonated (-NH₃⁺) at low pH, contributing to water solubility.
Thiazole Ring Nitrogen A second basic site, also protonated at low pH, further enhancing water solubility.
pH Sensitivity As pH rises toward neutral, deprotonation occurs, leading to a significant decrease in solubility and potential precipitation.

Section 2: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My compound won't dissolve in neutral water or PBS (pH 7.4). What is the first thing I should try?

Your first step should be to attempt dissolution in a slightly acidic vehicle. The low pH will ensure the amine groups remain fully protonated and charged, maximizing solubility. Try dissolving the compound in a small volume of 0.1 M HCl or an acidic buffer like 10 mM sodium citrate (pH ~4.0-5.0) before diluting it further.

Q2: I successfully dissolved the compound in an acidic solution, but it crashed out immediately when I added it to my cell culture medium. Why did this happen?

This is a classic pH shock precipitation event. Your cell culture medium is a well-buffered system, typically at a physiological pH of ~7.2-7.4. When you introduced your acidic stock solution, the medium's buffering capacity neutralized the acid, raising the pH of the local environment around your compound. This pH shift caused the compound to deprotonate to its neutral, insoluble form, leading to precipitation.[4] To avoid this, the final concentration of the compound in the medium must be below its solubility limit at that specific pH.

Q3: Can I just prepare my stock solution in 100% DMSO?

Yes, this is a very common and effective strategy. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of compounds, regardless of their protonation state.[5][6] However, you must be cautious about two critical factors:

  • Precipitation upon Dilution: The compound may still precipitate when the DMSO stock is diluted into your aqueous assay buffer.[6]

  • Solvent Toxicity: The final concentration of DMSO in your assay must be kept low, typically below 0.5%, to avoid cellular toxicity or interference with assay components.[6][7]

Q4: What is the maximum recommended final concentration of DMSO for in vitro assays?

As a best practice, the final concentration of DMSO should be kept at or below 0.5% in most cell-based assays, with a concentration of <0.1% being ideal.[7] It is crucial to include a vehicle control in your experiments containing the same final concentration of DMSO as your test samples to account for any solvent effects.[6]

Section 3: In-Depth Troubleshooting & Step-by-Step Protocols

Strategy 1: pH-Controlled Aqueous Solubilization

This strategy leverages the fundamental chemistry of the compound and is the preferred method if organic solvents must be avoided.

Causality: By keeping the solution's pH well below the pKa of the amine groups, we can use Le Châtelier's principle to force the equilibrium towards the protonated, charged, and highly soluble species.[1][8]

Protocol: Preparation of a 10 mM Acidified Aqueous Stock Solution

  • Weigh Compound: Accurately weigh the required amount of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

  • Initial Dissolution: Add a portion of the final desired volume of a suitable acidic solvent (e.g., for 1 mL final volume, add 500 µL of 10 mM HCl or 50 mM Citrate Buffer, pH 4.5).

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied but should be used with caution to avoid potential degradation.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the same acidic solvent to reach the final target volume and mix thoroughly.

  • Use in Assay: When adding this stock to your final assay, add it slowly while vortexing or stirring the assay medium to facilitate rapid dispersal and minimize localized high concentrations that can lead to precipitation.

Strategy 2: Utilizing Organic Cosolvents

When pH adjustment alone is insufficient or when a very high stock concentration is needed, organic cosolvents are the next logical step.

Causality: Cosolvents like DMSO work by reducing the overall polarity of the solvent system, making it more favorable for solvating both the polar (charged amines) and non-polar (hydrocarbon and thiazole ring) regions of the molecule.[9][10]

Protocol: Preparation of a 50 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh the compound into a sterile, DMSO-compatible vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.[6][11]

  • Ensure Complete Dissolution: Vortex vigorously for 2-3 minutes. If needed, sonicate in a water bath for 10-15 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.[6][7] Avoid repeated freeze-thaw cycles.[7]

  • Serial Dilution for Assay Use: This is a critical step. To prevent precipitation, perform intermediate serial dilutions from your high-concentration DMSO stock into 100% DMSO before the final dilution into your aqueous assay medium.[6] For example, to get to a 50 µM final concentration from a 50 mM stock, first dilute 1:10 in DMSO (to 5 mM), then 1:10 again in DMSO (to 500 µM), and finally perform the 1:10 dilution into the assay medium.

CosolventTypical Max Assay Conc.AdvantagesConsiderations
DMSO < 0.5%Excellent solubilizing power for a wide range of compounds.[5]Can be toxic to cells at higher concentrations; may interfere with some assays.[6]
Ethanol < 1%Biocompatible at low concentrations; volatile.Less powerful solvent than DMSO for highly non-polar compounds.
Polyethylene Glycol 400 (PEG 400) Variable (Assay Dependent)Low toxicity; can enhance solubility significantly.[12]Can increase viscosity; may not be suitable for all assay formats.
Propylene Glycol < 1-2%Common pharmaceutical excipient with low toxicity.[10]Solubilizing power is generally lower than DMSO.
Strategy 3: Advanced Solubilization with Cyclodextrins

For the most challenging cases, or when organic solvents are completely disallowed, cyclodextrins offer a sophisticated solution.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They act as molecular hosts, encapsulating the non-polar parts of the guest drug molecule in their cavity. This "inclusion complex" effectively shields the hydrophobic regions from water, dramatically increasing the apparent aqueous solubility of the compound.[13][14]

Protocol: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Add Compound: Add the pre-weighed solid 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or vortex the mixture vigorously. This process can take longer than simple dissolution, so allow for extended mixing time (30 minutes to several hours) at room temperature or 37°C. Sonication can also accelerate the process.

  • Clarify Solution: Once dissolved, you may wish to filter the solution through a 0.22 µm filter to remove any potential aggregates or undissolved particulates.

  • Usage: The resulting clear solution can be used directly or diluted into the assay medium. The cyclodextrin will help maintain the compound's solubility even upon dilution.

Section 4: Decision-Making Workflow

To select the appropriate solubilization strategy, follow the logical progression outlined in the workflow below. This ensures you start with the simplest, most biocompatible methods before moving to more complex formulations.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Solubilize Compound decision1 Target Assay pH? start->decision1 direct_dissolve Attempt direct dissolution in assay buffer. decision1->direct_dissolve < 6.0 acid_stock Protocol 1: Prepare concentrated stock in acidic vehicle (e.g., 10mM HCl). decision1->acid_stock > 6.0 (Physiological) decision_direct Successful? direct_dissolve->decision_direct decision_acid Fully Dissolved? acid_stock->decision_acid decision_direct->acid_stock No proceed_direct Proceed with Assay decision_direct->proceed_direct Yes dilute_to_assay Dilute stock into final assay medium. Add slowly. decision_acid->dilute_to_assay Yes dmso_stock Protocol 2: Prepare high-concentration stock in 100% DMSO. decision_acid->dmso_stock No decision_precip Precipitation? dilute_to_assay->decision_precip serial_dilute Perform serial dilutions in DMSO, then final dilution into assay medium. dmso_stock->serial_dilute decision_precip->dmso_stock Yes proceed_final Proceed with Assay decision_precip->proceed_final No decision_dmso_precip Precipitation? serial_dilute->decision_dmso_precip proceed_dmso Proceed with Assay (Verify final DMSO % is acceptable) decision_dmso_precip->proceed_dmso No cyclodextrin Protocol 3: Consider advanced formulation with Cyclodextrins. decision_dmso_precip->cyclodextrin Yes

Caption: A workflow for selecting the optimal solubilization strategy.

References

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate.
  • 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202. (n.d.). PubChem. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Boiling Points & Solubility of Amines | Physical Properties | Chapter 11.2 | SK025. (2023, April 8). YouTube. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays?. (2014, July 31). ResearchGate. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved from [Link]

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. (n.d.). PubMed Central. Retrieved from [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. (2021, May 16). YouTube. Retrieved from [Link]

  • Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters. (n.d.).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library.
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate.
  • Solubility of amines. (2023, January 21). Chemistry Stack Exchange. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed Central. Retrieved from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • aqueous equilibrium solubility: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). ResearchGate.
  • Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. (n.d.). PubMed Central. Retrieved from [Link]

  • Amine buffers for pH control. (n.d.). ResearchGate.
  • Cyclodextrin | Inclusion Complex. (2021, April 5). YouTube. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Making stock solution in DMSO: how to automate. (2024, February 4). Reddit. Retrieved from [Link]

  • pH and Solubility. (2025, April 24). YouTube. Retrieved from [Link]

  • (PDF) Thiazole Ring—A Biologically Active Scaffold. (2025, October 16). ResearchGate.
  • Cyclodextrins as pharmaceutical solubilizers. (n.d.). Ovid.
  • MedChem Essentials: Solubility part 5 - Recommendations for Simulated Fluids. (2025, July 21). YouTube. Retrieved from [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). GE Healthcare Life Sciences.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). MDPI. Retrieved from [Link]

  • Solubility and pH of amines. (n.d.).
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PubMed Central. Retrieved from [Link]

  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora. Retrieved from [Link]

Sources

Optimization

Addressing stability issues of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride in aqueous solutions

Welcome to the dedicated technical support center for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous solutions. Here, we will delve into the chemical principles governing its stability, troubleshoot common experimental issues, and provide robust protocols to ensure the integrity and reproducibility of your results.

Understanding the Molecule: A Stability Overview

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is comprised of a stable aromatic thiazole ring connected to a flexible butylamine side chain.[1][2] The dihydrochloride salt form dictates that its initial dissolution in neutral water will produce an acidic solution. This inherent acidity is a key factor in its initial stability profile.

The molecule possesses two primary sites susceptible to chemical transformation: the thiazole ring and the primary amine group. The thiazole ring, while aromatic, can undergo degradation through hydrolysis (especially under alkaline conditions), oxidation at the sulfur atom, and photodegradation.[3] The primary amine group's reactivity is heavily influenced by the solution's pH, which governs its protonation state.

To effectively work with this compound, it is crucial to understand its acid-base chemistry. We can estimate the pKa values of the two key ionizable groups:

  • Thiazole Nitrogen (N-3): The thiazole ring is weakly basic. For the parent 2-aminothiazole, the pKa of the conjugate acid is approximately 5.36.[4]

  • Butylamine Side Chain: The primary aliphatic amine is significantly more basic. The pKa of the conjugate acid of butylamine is around 10.77.[5][6]

Therefore, in an aqueous solution, the butylamine side chain will be predominantly protonated (positively charged) across a wide pH range, while the thiazole nitrogen will be protonated only in strongly acidic conditions.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you may encounter during your experiments, providing explanations rooted in the compound's chemical properties and offering actionable solutions.

Issue 1: Cloudiness or Precipitation Upon Dissolution or pH Adjustment

Question: I dissolved my 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride in water, and it was clear. However, upon adding a buffer or adjusting the pH, the solution became cloudy. What is happening?

Answer:

This is likely due to the compound precipitating out of solution as its free base form. Here's the causal explanation:

  • The Science: As a dihydrochloride salt, the compound exists in its highly water-soluble, protonated (charged) form in acidic solutions. When you increase the pH, particularly above the pKa of the butylamine group (around 10.77), the amine is deprotonated, forming the neutral free base. This free base is likely to be significantly less water-soluble than the salt form, causing it to precipitate.

  • Troubleshooting Steps:

    • Verify Solution pH: Use a calibrated pH meter to check the final pH of your solution. If it is near or above the estimated pKa of the butylamine, precipitation is the most probable cause.

    • Lower the pH: Carefully add a small amount of dilute acid (e.g., 0.1 M HCl) to your solution to lower the pH and see if the precipitate redissolves. This will confirm that the issue is pH-dependent solubility.

    • Buffer Selection: For future experiments, choose a buffer system that maintains the pH well below the pKa of the butylamine. Buffers in the acidic to neutral range (pH 4-7) are generally recommended.

    • Consider Co-solvents: If your experimental conditions require a higher pH, you may need to incorporate a water-miscible organic co-solvent, such as DMSO or ethanol, to maintain solubility.[3] However, always validate the compatibility of any co-solvent with your specific assay.

Issue 2: Loss of Compound Potency or Inconsistent Results Over Time

Question: My stock solution of 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride seems to lose its effectiveness over a few days, even when stored in the refrigerator. Why is this happening and how can I prevent it?

Answer:

This issue points towards chemical degradation of the compound in your aqueous solution. The most likely culprits are hydrolysis and oxidation.

  • The Science of Degradation:

    • Hydrolysis: The thiazole ring can be susceptible to hydrolytic cleavage, particularly in alkaline conditions (pH > 8).[3] While the initial solution of the dihydrochloride salt is acidic, prolonged storage or the use of inadequately buffered solutions can lead to pH shifts that accelerate this degradation.

    • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can be catalyzed by light, trace metal ions, or dissolved oxygen.[3] This can lead to the formation of sulfoxides or sulfones, altering the molecule's structure and likely its biological activity.

  • Preventative Measures & Solutions:

    • Prepare Fresh Solutions: The most reliable practice is to prepare aqueous solutions of the compound fresh for each experiment.

    • Optimize Storage Conditions:

      • pH Control: Store stock solutions in a buffer that ensures a stable, acidic pH (e.g., pH 4-6).

      • Temperature: Store solutions at 2-8°C to slow down the rate of chemical degradation. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but be sure to perform a freeze-thaw stability study to ensure the compound remains stable under these conditions.

      • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect against photodegradation.[3]

      • Inert Atmosphere: For maximum stability, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Perform a Stability Study: To determine the viable lifetime of your stock solutions under your specific storage conditions, a simple stability study using HPLC is recommended. (See the detailed protocol in the "Experimental Protocols" section below).

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis

Question: I'm running a quality control check on my solution of 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride using HPLC, and I'm seeing new, smaller peaks that weren't there initially. What are these?

Answer:

The appearance of new peaks in your chromatogram is a clear indication of degradation. These new peaks represent the degradation products of your parent compound.

  • Identifying the Cause:

    • Review Your Handling and Storage: Compare your handling and storage procedures against the best practices outlined in Issue 2. Any deviation could be the cause of the degradation.

    • Consider the Nature of the Degradants: Based on the known reactivity of thiazoles, these new peaks could correspond to:

      • Hydrolysis Products: Molecules resulting from the cleavage of the thiazole ring.

      • Oxidation Products: The sulfoxide or sulfone of the parent compound.

      • Photodegradation Products: A complex mixture of compounds formed upon exposure to light.[7]

  • Workflow for Investigation:

G start Unexpected Peaks in HPLC check_storage Review Storage Conditions (pH, Temp, Light) start->check_storage forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_storage->forced_degradation If conditions are suspect compare_profiles Compare Degradation Profiles forced_degradation->compare_profiles identify_peaks Identify Degradant Peaks compare_profiles->identify_peaks ms_analysis LC-MS Analysis for Mass Identification identify_peaks->ms_analysis structure_elucidation Structure Elucidation of Major Degradants ms_analysis->structure_elucidation optimize_conditions Optimize Storage and Experimental Conditions structure_elucidation->optimize_conditions end Implement Corrective Actions optimize_conditions->end

Caption: Workflow for investigating unexpected HPLC peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride?

A1: For maximum stability and solubility, we recommend preparing a concentrated stock solution in a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 4.5) rather than pure deionized water. If the use of an organic co-solvent is permissible in your assay, preparing a high-concentration stock in DMSO and then diluting it into your aqueous buffer is also a robust method.

Q2: Can I use a phosphate buffer with this compound?

A2: While phosphate buffers are common, you should exercise caution. Depending on the grade, phosphate buffers can sometimes contain trace amounts of metal ions that could potentially catalyze oxidative degradation. If you must use a phosphate buffer, ensure it is of high purity and consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to sequester any metal ions.

Q3: How does temperature affect the stability of the compound in solution?

A3: As with most chemical reactions, the rate of degradation will increase with temperature. Therefore, it is always advisable to keep your solutions cool (2-8°C for short-term storage) and avoid prolonged exposure to ambient or elevated temperatures.[3]

Q4: Is the compound sensitive to light?

A4: Thiazole rings can be susceptible to photodegradation.[3] It is a best practice to protect solutions from light by using amber vials or by wrapping the container in foil, especially if the solution will be stored for an extended period or used in a light-intensive application.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol allows you to intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[8]

Objective: To identify potential degradation products and assess the stability of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

Materials:

  • 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

  • HPLC-grade water and acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.

  • Set Up Degradation Conditions: In separate, clearly labeled amber vials, perform the following treatments:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. (Base-catalyzed hydrolysis is often faster).

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a UV lamp (e.g., 254 nm) for 48 hours. Keep a control sample wrapped in foil in the same location.

  • Neutralization (for acid/base samples): Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

  • HPLC Analysis: Analyze all samples (including an untreated control) by a suitable HPLC method. The method should be capable of separating the parent peak from any new peaks that have formed.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation of the parent compound.

  • Note the retention times and relative peak areas of the degradation products.

Stress ConditionTypical ObservationPotential Degradation Pathway
Acid Hydrolysis Minimal to moderate degradationThiazole ring may be stable, but amide bonds (if present in derivatives) could cleave.
Base Hydrolysis Significant degradationCleavage of the thiazole ring.
Oxidation (H₂O₂) Formation of one or more new peaksOxidation of the thiazole sulfur to sulfoxide or sulfone.
Thermal Moderate degradationGeneral acceleration of other degradation pathways.
Photolytic Formation of multiple new peaksComplex reactions involving ring cleavage and rearrangement.[7]
Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the parent compound and separate it from its degradation products.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with ~245 nm, which is typical for thiazole-containing compounds.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should provide a good starting point for separating the polar parent compound from potentially less polar degradation products. Method optimization will be necessary based on the results of your forced degradation study.

Visualizing Stability: Key Relationships

StabilityFactors cluster_factors Influencing Factors cluster_pathways Degradation Pathways cluster_outcomes Experimental Outcomes pH pH Hydrolysis Hydrolysis pH->Hydrolysis Precipitation Precipitation pH->Precipitation Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light Light Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxygen->Oxidation Loss Loss of Potency Hydrolysis->Loss NewPeaks New HPLC Peaks Hydrolysis->NewPeaks Oxidation->Loss Oxidation->NewPeaks Photodegradation->Loss Photodegradation->NewPeaks

Caption: Factors influencing the stability of the compound.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 825-843. Available at: [Link]

  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). Pharmaceuticals, 15(11), 1369. Available at: [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2022). Molecules, 27(19), 6649. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). BMC Chemistry, 18(1), 220. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. (2013). Journal of Applied Pharmaceutical Science, 3(2), 88-92. Available at: [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (2018). International Biodeterioration & Biodegradation, 127, 175-179. Available at: [Link]

  • Hydrolytic and Enzymatic Degradation of Poly(y-Glutamic Acid) Hydrogels and Their Application in Slow-Release Systems for Proteins. (2016). Polymers, 8(7), 266. Available at: [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2022). Molbank, 2022(4), M1487. Available at: [Link]

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). (1998). Journal of the Chemical Society, Perkin Transactions 1, (22), 3701-3712. Available at: [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2018). Pharmaceutics, 10(1), 30. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. (2013). Journal of Applied Pharmaceutical Science, 3(2), 88-92. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Hydrolytic degradation. (2019). In book: Biodegradability of Conventional and Bio-Based Polymers (pp.101-128). Available at: [Link]

  • Oxidation of 2-Cyanothioacrylamides with Sodium Nitrite in Acidic Medium. (2022). Russian Journal of General Chemistry, 92(9), 1668-1673. Available at: [Link]

  • Insights into the Time Evolution of Slowly Photodegrading Contaminants. (2020). Water, 12(4), 1159. Available at: [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-10. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2024). Molecules, 29(12), 2828. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). Molbank, 2024(2), M1874. Available at: [Link]

  • Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. (2007). Photochemistry and Photobiology, 83(4), 847-854. Available at: [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • FooDB. (n.d.). 1-Butylamine. Retrieved from [Link]

  • MOLBASE. (n.d.). butan-1-amine. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1469. Available at: [Link]

  • N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. (2016). IUCrData, 1(4), x160498. Available at: [Link]

  • Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][3][10]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (2020). Materials, 13(23), 5433. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 996-1002. Available at: [Link]

  • Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification. (2021). ACS Sustainable Chemistry & Engineering, 9(2), 856-866. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Technical Support Center: Synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride Welcome to the technical support center for the synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Welcome to the technical support center for the synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues with Starting Materials and Reagents

Question 1: I am observing a low yield in the initial thiazole ring formation step. Could my starting materials be the cause?

Answer: Absolutely. The purity and stability of your starting materials are critical for a successful synthesis, particularly in the Hantzsch thiazole synthesis, a common route for this class of compounds.[1] Low yields can often be traced back to the quality of the α-haloketone and the thioamide precursors.

  • α-Haloketone Stability: The α-haloketone precursor, likely derived from a protected 4-aminobutanoic acid derivative, can be unstable. It may undergo self-condensation or decomposition upon storage. It is advisable to use this reagent freshly prepared or stored under anhydrous and inert conditions at low temperatures.

  • Thioamide Quality: The thioamide, such as thioformamide or a related reagent, is another key component.[2] Thioamides can be susceptible to hydrolysis, especially if exposed to moisture. Ensure your thioamide is of high purity and handled in a dry environment.

  • Solvent Purity: The presence of water or other reactive impurities in your solvent can lead to unwanted side reactions and significantly lower your yield.[1] Always use anhydrous solvents for the thiazole ring formation.

Troubleshooting Protocol: Reagent Quality Control

ParameterRecommended ActionExpected Outcome
α-Haloketone Purity Analyze by ¹H NMR and TLC before use.Sharp, well-defined peaks in NMR and a single spot on TLC.
Thioamide Purity Check for discoloration or clumps, which may indicate degradation.A homogenous, free-flowing powder.
Solvent Water Content Use freshly opened anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).Improved reaction consistency and yield.
Category 2: Reaction Condition Optimization

Question 2: My reaction is sluggish, and I'm getting a complex mixture of products. How can I optimize the reaction conditions for the thiazole formation?

Answer: The Hantzsch thiazole synthesis is sensitive to reaction parameters such as temperature, solvent, and reaction time.[1][3] A complex product mixture suggests that side reactions may be competing with the desired cyclization.

  • Temperature Control: While heating is often necessary to drive the reaction to completion, excessive heat can promote side reactions and decomposition of intermediates.[3] It is crucial to maintain a consistent and optimized temperature. We recommend starting at a moderate temperature (e.g., 50-60 °C) and monitoring the reaction progress by TLC or LC-MS.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF or protic solvents like ethanol are commonly used.[1][4] The ideal solvent will dissolve the starting materials and facilitate the desired reaction pathway. It may be necessary to screen a few solvents to find the optimal one for your specific substrates.

  • Reaction Time: Over- or under-running the reaction can be detrimental. Monitor the consumption of the limiting reagent by an appropriate analytical technique. Quench the reaction once the starting material is consumed to prevent the formation of degradation products.

Visualizing the Troubleshooting Workflow for Reaction Optimization

reaction_optimization start Low Yield or Complex Mixture check_temp Is Temperature Optimized? start->check_temp adjust_temp Screen Temperatures (e.g., RT, 50°C, 80°C) check_temp->adjust_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent adjust_solvent Screen Solvents (e.g., EtOH, DMF, THF) check_solvent->adjust_solvent No check_time Is Reaction Time Correct? check_solvent->check_time Yes adjust_solvent->check_time monitor_reaction Monitor by TLC/LC-MS and Quench at Completion check_time->monitor_reaction No success Improved Yield and Purity check_time->success Yes monitor_reaction->success

Caption: A flowchart for optimizing reaction conditions.

Category 3: Side Reactions and Impurities

Question 3: I have identified a significant byproduct in my reaction mixture. What are the common side reactions in thiazole synthesis?

Answer: Side reactions are a frequent cause of low yields in thiazole synthesis. The Hantzsch synthesis, for instance, can produce isomeric byproducts.[1] The nature of the side products can provide valuable clues for troubleshooting.

  • Formation of Oxazoles: If there are traces of water in the reaction, the thioamide can hydrolyze to the corresponding amide, which can then react with the α-haloketone to form an oxazole byproduct.

  • Dimerization/Polymerization: The α-haloketone can undergo self-condensation, especially in the presence of a base or at elevated temperatures.

  • Incomplete Cyclization: The intermediate formed after the initial S-alkylation of the thioamide may not cyclize efficiently, leading to a buildup of this intermediate or its decomposition products.

Experimental Protocol: Identification of Byproducts

  • Isolate the Byproduct: Use column chromatography or preparative TLC to isolate the major byproduct.

  • Characterize the Byproduct: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data for the isolated byproduct.

  • Analyze the Structure: Based on the spectral data, deduce the structure of the byproduct. This information will help you understand the competing reaction pathway and adjust your reaction conditions accordingly. For example, if an oxazole is identified, it confirms the need for stricter anhydrous conditions.

Category 4: Deprotection and Purification

Question 4: I am experiencing a significant loss of product during the deprotection of the amine or during the final purification. How can I improve this?

Answer: The deprotection of the amine and the subsequent purification are critical steps where significant yield loss can occur. The choice of protecting group and the purification method are key.

  • Protecting Group Strategy: The choice of the amine protecting group (e.g., Boc, Cbz) is crucial. The deprotection conditions should be orthogonal to the stability of the thiazole ring. For example, strongly acidic conditions for a prolonged period might affect the thiazole moiety.

  • Purification Challenges: The final product, 4-(1,3-Thiazol-2-yl)butan-1-amine, is a polar and potentially water-soluble compound, which can make extraction and purification by standard silica gel chromatography challenging.

    • Alternative Chromatography: Consider using reverse-phase chromatography or ion-exchange chromatography for better separation of polar compounds.

    • Salt Formation: The formation of the dihydrochloride salt not only provides a stable, crystalline solid but also aids in purification. Ensure the complete conversion to the salt by using an appropriate amount of HCl in a suitable solvent like ether or isopropanol.

Visualizing the Synthetic Pathway and Potential Pitfalls

synthesis_pathway cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation & Purification Start_Mat Protected Amino α-Haloketone + Thioamide Protected_Thiazole Protected 4-(Thiazol-2-yl)butanamine Start_Mat->Protected_Thiazole Hantzsch Synthesis Side_Reaction Side Reactions: - Oxazole formation - Dimerization Start_Mat->Side_Reaction Deprotection Deprotection Protected_Thiazole->Deprotection Free_Amine 4-(Thiazol-2-yl)butan-1-amine Deprotection->Free_Amine Salt_Formation Salt Formation (HCl) Free_Amine->Salt_Formation Purification_Loss Purification Issues: - Polarity - Water solubility Free_Amine->Purification_Loss Final_Product Final Product (Dihydrochloride Salt) Salt_Formation->Final_Product

Caption: Synthetic pathway with key troubleshooting points.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Stevens, E. (2019). synthesis of thiazoles. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 4-(1,3-Thiazol-2-yl)butan-1-amine

Welcome to the technical support center for the derivatization of 4-(1,3-Thiazol-2-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-(1,3-Thiazol-2-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful derivatization outcomes.

Introduction to Derivatizing 4-(1,3-Thiazol-2-yl)butan-1-amine

4-(1,3-Thiazol-2-yl)butan-1-amine is a bifunctional molecule featuring a primary aliphatic amine and a thiazole heterocyclic ring. The primary amine serves as a versatile handle for various derivatization reactions, including acylation to form amides and condensation with carbonyls to yield Schiff bases. The four-carbon alkyl spacer between the amine and the thiazole ring largely isolates the amine from the electronic effects of the heterocycle, allowing it to react similarly to other primary alkylamines. However, the basicity of the thiazole nitrogen can influence reaction conditions, particularly those involving acids or bases.

This guide will address common challenges and provide optimized protocols for the two most prevalent derivatization strategies: N-acylation and Schiff base formation.

Section 1: N-Acylation of 4-(1,3-Thiazol-2-yl)butan-1-amine

N-acylation is a robust method for converting the primary amine into a stable amide linkage. This is a cornerstone reaction in drug discovery for modifying the physicochemical properties of a lead compound.

Frequently Asked Questions (FAQs) for N-Acylation

Q1: I am getting a low yield for my acylation reaction. What are the common causes and how can I improve it?

A1: Low yields in the acylation of 4-(1,3-Thiazol-2-yl)butan-1-amine can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after a reasonable time, consider increasing the reaction temperature or adding a catalyst.

  • Reagent Stoichiometry: Ensure you are using at least a 1:1 molar ratio of your acylating agent to the amine. In many cases, using a slight excess (1.1-1.2 equivalents) of the acylating agent can drive the reaction to completion.

  • Base Selection: A suitable base is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) which can protonate the starting amine, rendering it unreactive.[1] For acyl chloride reactions, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Pyridine can also serve as both a base and a solvent.[2]

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving both reactants. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are generally good choices.[3]

  • Moisture Contamination: Acylating agents, especially acyl chlorides, are highly sensitive to moisture. Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction to consider is the formation of a diacylated product, where the initially formed amide is further acylated. However, amides are significantly less nucleophilic than amines, so this is generally not a major concern under standard conditions.[1]

A more plausible side reaction involves the thiazole ring. While the primary amine is more nucleophilic, the nitrogen atom of the thiazole ring is basic and can be protonated or, under certain conditions, alkylated.[4] If you are using a very reactive acylating agent or harsh conditions, you might observe N-acylation at the thiazole nitrogen.

  • To minimize side products:

    • Use milder acylating agents if possible (e.g., an acid anhydride instead of an acyl chloride).

    • Maintain a controlled temperature, starting at 0 °C and slowly warming to room temperature.

    • Use a non-nucleophilic base like DIPEA.

Q3: How do I choose the right acylating agent for my needs?

A3: The choice of acylating agent depends on the desired reactivity and the sensitivity of your substrate.

Acylating AgentReactivityByproductTypical Conditions
Acyl Chloride HighHClInert solvent (DCM, THF), Base (TEA, DIPEA), 0 °C to RT
Acid Anhydride ModerateCarboxylic AcidInert solvent, optional base or catalyst (e.g., DMAP), RT to elevated temp.
Carboxylic Acid LowWaterCoupling agents (e.g., EDC, HOBt, HATU), Base (DIPEA), RT

For routine acylations, acyl chlorides offer a good balance of reactivity and availability. For more sensitive substrates or when aiming for higher chemoselectivity, using a carboxylic acid with a coupling agent is recommended.

Optimized Protocol for N-Acylation with an Acyl Chloride

This protocol provides a general procedure for the acylation of 4-(1,3-Thiazol-2-yl)butan-1-amine with an acyl chloride.

Materials:

  • 4-(1,3-Thiazol-2-yl)butan-1-amine

  • Acyl chloride (1.1 eq.)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 4-(1,3-Thiazol-2-yl)butan-1-amine (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA, 1.5 eq.) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in Anhydrous DCM prep_cool Cool to 0 °C prep_amine->prep_cool prep_base Add Base (TEA/DIPEA) react_add Add Acyl Chloride Dropwise prep_base->react_add prep_cool->prep_base react_stir Stir at 0 °C, then RT react_add->react_stir react_monitor Monitor by TLC react_stir->react_monitor workup_quench Quench with Water react_monitor->workup_quench workup_extract Extract & Wash workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Purify by Chromatography workup_dry->workup_purify

Caption: General workflow for the N-acylation of 4-(1,3-Thiazol-2-yl)butan-1-amine.

Section 2: Schiff Base Formation

The reaction of 4-(1,3-Thiazol-2-yl)butan-1-amine with an aldehyde or ketone forms a Schiff base (imine). This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.[5]

Frequently Asked Questions (FAQs) for Schiff Base Formation

Q1: My Schiff base formation is not proceeding to completion. What can I do?

A1: To drive the equilibrium towards the product, the water formed during the reaction must be removed.

  • Dehydrating Agents: Use a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves.[6]

  • Azeotropic Removal: If the reaction is conducted at elevated temperatures, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene or benzene).

  • Catalysis: The reaction can be catalyzed by either an acid or a base. A catalytic amount of a weak acid like acetic acid is often effective.[7]

Q2: The Schiff base I formed is unstable and hydrolyzes back to the starting materials during workup. How can I isolate my product?

A2: The stability of Schiff bases can vary. If your product is sensitive to aqueous workup, consider the following:

  • Anhydrous Workup: After the reaction is complete, filter off any solid drying agents and remove the solvent under reduced pressure. The crude product can then be purified by non-aqueous methods.

  • In-situ Use: If the Schiff base is an intermediate for a subsequent reaction (e.g., reduction to a secondary amine), it can often be used in the next step without isolation.

  • Reduction to a Stable Amine: A common strategy is to reduce the imine in situ to the more stable secondary amine using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[8]

Q3: Can the thiazole ring interfere with Schiff base formation?

A3: The basic nitrogen of the thiazole ring could potentially be protonated by an acid catalyst, which might slightly reduce the catalyst's effectiveness. However, the primary amine is significantly more nucleophilic and will be the primary site of reaction with the carbonyl compound. In most cases, the thiazole ring is a spectator in this reaction.

Optimized Protocol for Schiff Base Formation

This protocol provides a general procedure for the formation of a Schiff base from 4-(1,3-Thiazol-2-yl)butan-1-amine and an aldehyde.

Materials:

  • 4-(1,3-Thiazol-2-yl)butan-1-amine

  • Aldehyde (1 eq.)

  • Anhydrous solvent (e.g., methanol, ethanol, or toluene)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Dehydrating agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a solution of 4-(1,3-Thiazol-2-yl)butan-1-amine (1 eq.) in the chosen anhydrous solvent, add the aldehyde (1 eq.).

  • Add the dehydrating agent and the optional acid catalyst.

  • Stir the reaction mixture at room temperature or reflux, monitoring by TLC.

  • Once the reaction is complete, filter to remove the dehydrating agent.

  • Remove the solvent under reduced pressure to obtain the crude Schiff base.

  • The product can be purified by recrystallization or used directly in the next step.

Decision Tree for Optimizing Schiff Base Formation

G start Low Schiff Base Yield q1 Is water being removed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is a catalyst being used? a1_yes->q2 sol1 Add dehydrating agent (e.g., MgSO4, molecular sieves) or use Dean-Stark trap. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Schiff base unstable during workup? a2_yes->q3 sol2 Add catalytic amount of weak acid (e.g., acetic acid). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Consider in-situ reduction to a stable secondary amine or anhydrous workup. a3_yes->sol3 end Improved Yield a3_no->end sol3->end

Caption: Troubleshooting guide for optimizing Schiff base formation.

Section 3: Analytical Characterization

Proper characterization of the derivatized product is essential to confirm its identity and purity.

TechniqueExpected Observations for N-Acyl DerivativeExpected Observations for Schiff Base Derivative
¹H NMR Disappearance of the -NH₂ protons. Appearance of a new amide N-H proton signal (typically a broad singlet or triplet). Shifts in the protons adjacent to the nitrogen.Disappearance of the -NH₂ protons and the aldehyde proton. Appearance of a new imine -N=CH- proton signal (typically a singlet).
¹³C NMR Appearance of a new amide carbonyl carbon signal (typically 165-175 ppm).Appearance of a new imine carbon signal (typically 145-165 ppm).
FT-IR Disappearance of the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹). Appearance of a strong amide C=O stretch (around 1630-1680 cm⁻¹) and an N-H bend (around 1550 cm⁻¹).Disappearance of the primary amine N-H stretches. Appearance of a C=N imine stretch (around 1640-1690 cm⁻¹).
Mass Spec The molecular ion peak will correspond to the mass of the starting amine plus the mass of the acyl group minus the mass of a hydrogen atom.The molecular ion peak will correspond to the sum of the masses of the amine and the carbonyl compound minus the mass of water.

References

  • Organic Chemistry Portal. (2024). Thiazole synthesis. Retrieved from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Advances. [Link]

  • ResearchGate. (2015). How can I prepare the schiff base of 2-aminothiazole? Retrieved from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Advances. [Link]

  • Catch, Cut, or Block? Versatile 4‐N‐Derivatized Sialyl Glycosides for Influenza Virus Neuraminidase Detection and Purification. (2021). Angewandte Chemie International Edition. [Link]

  • Thiazole Containing Schiffs Bases and Their Transition Metal Complexes. (n.d.). International Journal of Engineering Science and Invention. Retrieved from [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PLOS ONE. [Link]

  • OpenStax. (2024). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. (2010). Tetrahedron. [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2021). European Journal of Medicinal Chemistry. [Link]

  • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. (2012). Molecules. [Link]

  • Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. (2014). Journal of the Serbian Chemical Society. [Link]

  • LTQ 9.1, Spring 2024. (2024). Synthesis and Reactions of Amines. YouTube. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (2023). Indian Journal of Chemistry. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation. (2014). Crystal Structure Theory and Applications. [Link]

  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (2019). Niner Commons. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Troubleshooting

Common experimental errors with 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride and how to avoid them

Welcome to the technical support center for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common experimental challenges encountered with this compound. By understanding its chemical properties, you can avoid potential pitfalls and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride that I should be aware of?

A1: This molecule has three key features that dictate its chemical behavior:

  • A 2-aminothiazole ring: This is an aromatic heterocyclic system. The exocyclic amino group is nucleophilic and can participate in various reactions. The ring nitrogen is basic and can be protonated.

  • A primary alkylamine: The butylamine chain provides a primary amine group that is basic and nucleophilic.

  • A dihydrochloride salt: The presence of two hydrochloride equivalents means that both the primary amine and the thiazole ring nitrogen are likely protonated, rendering the molecule as a salt. This significantly influences its solubility and handling properties.

Q2: What are the recommended storage and handling conditions for this compound?

A2: As a dihydrochloride salt, the compound is likely a crystalline solid. To ensure its stability, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. Amine salts can be hygroscopic, so storage in a desiccator is recommended.

Q3: In what solvents is 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride expected to be soluble?

A3: As an amine salt, its solubility will be highest in polar protic solvents. Its solubility in nonpolar organic solvents is expected to be low. Converting the dihydrochloride salt to the free base by treatment with a base will significantly increase its solubility in organic solvents.

Data Presentation

SolventPredicted SolubilityRationale
WaterHighThe dihydrochloride salt is ionic and will readily dissolve in water.
Methanol, EthanolModerate to HighPolar protic solvents will solvate the ionic salt.
Dimethyl sulfoxide (DMSO)ModerateA polar aprotic solvent that can dissolve many salts.
Dichloromethane (DCM)Low to InsolubleA nonpolar organic solvent.[1]
Diethyl ether, HexanesInsolubleNonpolar organic solvents are poor solvents for ionic salts.

Troubleshooting Guide

Issue 1: Poor or Incomplete Solubility

Q: I am having trouble dissolving the compound in an organic solvent for my reaction. What can I do?

A: This is a common issue when working with amine salts in organic synthesis. The protonated amine groups make the molecule ionic and thus poorly soluble in many organic solvents.

Solutions:

  • Solvent Choice: First, ensure you are using an appropriate solvent. For the dihydrochloride salt, polar aprotic solvents like DMSO or DMF are your best option if you need to avoid protic solvents.

  • Conversion to Free Base: For reactions requiring the nucleophilic amine, you will likely need to convert the salt to its free base form.

    • Protocol for Free Base Conversion:

      • Dissolve the dihydrochloride salt in a minimal amount of water.

      • Cool the solution in an ice bath.

      • Slowly add a base, such as aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, while monitoring the pH with pH paper or a pH meter until it is basic (pH > 8).

      • Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base will move into the organic layer.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free base.

Issue 2: Unexpected Side Products or Low Yield in Reactions

Q: I am observing unexpected byproducts in my reaction where the primary amine is supposed to act as a nucleophile. What could be the cause?

A: The 2-aminothiazole moiety contains two nucleophilic nitrogen atoms: the exocyclic primary amine and the endocyclic ring nitrogen. While the primary amine is generally more nucleophilic, the ring nitrogen can also react under certain conditions, leading to side products. Additionally, the exocyclic amino group can undergo various reactions with electrophiles.[2][3]

Potential Causes and Solutions:

  • Incomplete conversion to free base: If residual hydrochloride salt remains, the amine will be protonated and non-nucleophilic, leading to a sluggish or incomplete reaction.

    • Solution: Ensure complete conversion to the free base by carefully monitoring the pH during the workup.

  • Reaction at the thiazole ring nitrogen: Strong electrophiles or harsh reaction conditions could lead to alkylation or acylation at the ring nitrogen.

    • Solution: Use milder reaction conditions and consider protecting the primary amine if you are targeting a reaction elsewhere on the molecule.

  • Reaction of the exocyclic amino group: The 2-amino group of a thiazole can be readily acylated.[2] If your reaction involves acylating agents, this will be a primary reaction pathway.

    • Solution: If acylation of the primary amine is the desired reaction, ensure you use at least one equivalent of a non-nucleophilic base to neutralize the HCl generated if starting from the free base.

Experimental Workflow Visualization

Below is a troubleshooting workflow for addressing solubility issues with 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

Caption: Troubleshooting workflow for solubility issues.

Scientific Integrity and Logic

The recommendations provided in this guide are based on established principles of organic chemistry, particularly the behavior of amines, amine salts, and heterocyclic compounds. The conversion of an amine salt to its free base to increase its nucleophilicity and solubility in organic solvents is a standard and widely practiced laboratory technique. The predicted reactivity of the 2-aminothiazole moiety is based on documented reactions of similar structures in the chemical literature.[2][3]

References

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • Al-Ghorbani, M., et al. (2015). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 25(16), 3215-3221. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

Sources

Optimization

Overcoming challenges in the purification of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Welcome to the technical support center for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Molecule and Its Challenges

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is a polar organic salt containing a basic primary amine and a thiazole ring. Its purification can be complicated by its high polarity, potential for multiple protonation states, and the presence of synthesis-related impurities. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

A. Recrystallization Issues

Question 1: My 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride fails to crystallize from solution, or oils out. What should I do?

Answer: This is a common issue, often related to solvent choice, purity, and water content.

  • Causality: The high polarity of the dihydrochloride salt requires a polar solvent for dissolution. However, if the solvent is too effective at solvating the ions, or if impurities are present that inhibit lattice formation, the compound may remain in solution or separate as a liquid "oil" rather than a crystalline solid.

  • Troubleshooting Protocol:

    • Solvent System Optimization:

      • Primary Solvent: Begin with a polar protic solvent in which the salt is soluble at elevated temperatures but less so at room temperature. Ethanol and isopropanol are excellent starting points.

      • Anti-Solvent: If crystallization is poor from a single solvent, introduce an "anti-solvent" in which the salt is poorly soluble. Ethers like diethyl ether or methyl tert-butyl ether (MTBE) are common choices. Add the anti-solvent dropwise to the warm, dissolved solution until you observe persistent cloudiness (the cloud point), then add a few drops of the primary solvent to redissolve the solid. Allow the solution to cool slowly.

    • Control Water Content: The presence of excess water can prevent crystallization. Ensure you are using anhydrous solvents. If your material is wet, consider dissolving it in a minimal amount of a solvent that forms an azeotrope with water (like isopropanol) and removing the solvent under reduced pressure before attempting recrystallization.

    • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Question 2: The purity of my recrystallized product is not improving. What are the likely impurities and how can I remove them?

Answer: The most probable impurities stem from the synthesis, which likely involves a Hantzsch-type thiazole synthesis.

  • Likely Impurities:

    • Unreacted starting materials.

    • Side-products from the cyclization reaction.

    • The free amine of your target compound if the protonation was incomplete.

  • Purification Strategy:

    • pH Adjustment: Ensure the solution is sufficiently acidic before crystallization. The presence of the free amine, which is more soluble in organic solvents, can inhibit the crystallization of the dihydrochloride salt. A small amount of HCl in the recrystallization solvent can suppress the equilibrium to the free amine.

    • Charcoal Treatment: If your product is colored, this may be due to high molecular weight, colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.

    • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove residual mother liquor containing impurities.

B. Chromatography Challenges

Question 3: When I try to purify the free amine of 4-(1,3-Thiazol-2-yl)butan-1-amine on a silica gel column, I get significant tailing and poor separation. Why is this happening?

Answer: This is a classic problem when purifying basic compounds on acidic silica gel.

  • Causality: The acidic silanol groups on the surface of the silica gel strongly interact with the basic amine, leading to a portion of the compound being retained more strongly. This results in broad, tailing peaks and poor separation from other components.

  • Troubleshooting Protocol:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to "neutralize" the acidic sites on the silica gel.

      • Triethylamine (TEA): A common choice is to add 0.5-2% triethylamine to your mobile phase.

      • Ammonia: A solution of 7N ammonia in methanol can also be used as a component of your mobile phase, often in a gradient with dichloromethane or ethyl acetate.

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): Alumina is a less acidic stationary phase and can be a good alternative to silica for the purification of basic compounds.

      • Reverse-Phase Chromatography: If the compound and its impurities have sufficient differences in hydrophobicity, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), can be effective.

C. Dihydrochloride Salt Formation

Question 4: I am trying to form the dihydrochloride salt from the purified free amine, but the product is oily or difficult to handle. What is the best practice for this?

Answer: The key to obtaining a crystalline dihydrochloride salt is to control the precipitation rate and solvent environment.

  • Protocol for Dihydrochloride Salt Formation:

    • Dissolve the purified free amine in a suitable anhydrous solvent. Isopropanol or ethanol are good choices.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, or gaseous HCl). Add the acid dropwise with vigorous stirring.

    • Monitor the precipitation. If an oil forms, try adding more solvent or gently warming the mixture to redissolve the oil and then cooling it more slowly.

    • Once precipitation is complete, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. A patent for a similar compound suggests using isopropanol for the hydrochloride salt formation[1].

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the purity of my final product?

A1: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis (CHN): To confirm the elemental composition, which is particularly important for salt forms.

Q2: How should I store 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride?

A2: As a hydrochloride salt, it is generally more stable than the free amine. However, it is still advisable to store it in a tightly sealed container in a cool, dry, and dark place to prevent moisture absorption and potential degradation over time.

Q3: Can I use a different acid to form the salt?

A3: Yes, other acids can be used to form different salts (e.g., hydrobromide, sulfate, tartrate). The choice of counter-ion can affect the crystallinity, solubility, and hygroscopicity of the final product. The dihydrochloride is a common choice due to the two basic nitrogens in the molecule.

IV. Experimental Workflow and Data

Workflow for Purification

Caption: General purification workflow for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

Recommended Solvents for Recrystallization
Solvent SystemSuitabilityNotes
EthanolGoodA common and effective solvent for recrystallizing amine hydrochlorides.
IsopropanolGoodSimilar to ethanol, and can be better for drying due to azeotrope formation with water. Mentioned in a patent for a similar compound's hydrochloride salt formation[1].
Ethanol/WaterModerateCan be effective, but care must be taken to avoid adding too much water, which can lead to oiling out.
Ethanol/Diethyl EtherGoodA good mixed-solvent system where ether acts as the anti-solvent.
DMF/EthanolFor difficult casesDMF can dissolve highly polar compounds, with ethanol acting as a co-solvent or anti-solvent depending on the ratio.

V. References

  • Google Patents. (n.d.). Purification of 2-aminothiazole. Retrieved January 26, 2026, from

  • Google Patents. (n.d.). 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. Retrieved January 26, 2026, from

  • Singh, S., Kumar, V., Sharma, S. K., Kumar, A., & Sharma, S. (2010). Synthesis of some new 1,3-thiazolyldiphenyl amine derivative and evaluation of their antibacterial effects. Oriental Journal of Chemistry, 26(1), 93-101. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use. Retrieved January 26, 2026, from

  • HBCSE. (n.d.). Recrystallization. Retrieved January 26, 2026, from [Link]

  • Kocabas, E., & S, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 81(12), 2851. Retrieved January 26, 2026, from [Link]

  • Efficient synthesis of 4-thiazolidinone derivatives in ethanol. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • De Pooter, K., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry, 69, 762-770. Retrieved January 26, 2026, from [Link]

  • Minickaitė, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. Retrieved January 26, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Retrieved January 26, 2026, from [Link]

  • Kandeel, K. M. (2006). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC, 2006(10), 1-6. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Retrieved January 26, 2026, from

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved January 26, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(1), 1-21. Retrieved January 26, 2026, from [Link]

  • Kawasaki, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(9), 3587-3602. Retrieved January 26, 2026, from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved January 26, 2026, from [Link]

  • Kumar, A., et al. (2010). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research, 19(7), 723-740. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved January 26, 2026, from [Link]

  • Lee, Y. J., et al. (2022). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Applied Sciences, 12(15), 78. Retrieved January 26, 2026, from [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 145-150. Retrieved January 26, 2026, from https://www.researchgate.net/publication/323083311_Synthesis_and_antimicrobial_evaluation_of_new-2-amino-4-4-chloro-4-bromophenyl-13-thiazole_derivatives-chloro-4-bromophenyl-13-thiazole_derivatives

Sources

Troubleshooting

Technical Support Center: Interpreting Anomalous Data in Experiments with 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Welcome to the technical support resource for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and complex issues that may arise during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, ensuring the integrity and reproducibility of your results. This document moves beyond a simple FAQ, offering a structured, in-depth analysis of the compound's behavior in experimental settings.

Section 1: Foundational Knowledge - Compound Handling and Solution Preparation

Anomalous results often originate from the very first steps of an experiment: handling and preparation. Understanding the specific chemical nature of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is the first line of defense against data variability.

FAQ: What are the critical physicochemical properties of this compound that I must consider?

This compound is not just a simple organic molecule; it is a dihydrochloride salt of a primary amine. This salt form dictates its behavior, particularly its solubility and the pH of its solutions. Ignoring these properties is a common source of error.

Table 1: Key Physicochemical Properties and Experimental Implications

PropertyValue / CharacteristicExperimental Implication & Causality
Chemical Form Dihydrochloride SaltThe two HCl molecules protonate the basic nitrogen centers (the primary amine and likely the thiazole nitrogen). This significantly increases aqueous solubility compared to the free base but also makes the resulting solution acidic.
Hygroscopicity Moderate to HighAs a salt, the compound can readily absorb moisture from the atmosphere. This will lead to inaccurate weight measurements, resulting in lower-than-intended final concentrations and poor reproducibility. Always handle in a controlled environment (e.g., glovebox) or weigh quickly and store in a desiccator.
Solution pH AcidicDissolving the compound in a neutral, unbuffered solvent (like water or DMSO) will result in an acidic solution (pH typically 3-5). This acidity can directly impact biological systems by altering protein conformation, inhibiting enzyme activity, or inducing cell stress/death, leading to false positives or negatives.
Reactivity Primary AmineThe primary amine is a nucleophile and can be susceptible to oxidation or reaction with aldehydes or ketones, which may be present as impurities in solvents or in complex biological media.
FAQ: My compound is not dissolving properly in my standard buffer. What is the correct procedure for preparing a stable stock solution?

Incorrect solubilization is a frequent cause of failed experiments. The key is to respect the compound's salt form and the resulting pH. A common mistake is attempting to dissolve it directly into a phosphate buffer, which can lead to precipitation.

Protocol 1: Recommended Stock Solution Preparation (e.g., for 10 mM Stock)

  • Pre-calculation: Determine the required mass of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. Crucially, use the molecular weight of the dihydrochloride salt form, not the free base.

  • Weighing: Weigh the compound in a low-humidity environment. If not possible, work quickly and immediately close the container.

  • Initial Dissolution: Add a portion of your desired solvent (e.g., sterile, nuclease-free water or DMSO) to the solid. Do NOT add the full volume at once.

  • Solubilization Aid: Gently vortex or sonicate the mixture. The solution will be acidic. For aqueous stocks, this is often sufficient for dissolution.

  • pH Adjustment (Critical for Biological Assays):

    • Do NOT buffer before dissolution.

    • Once the compound is fully dissolved in an initial small volume of water, you can slowly add this acidic stock solution to your final, well-stirred, and robustly buffered biological medium (e.g., HEPES, MOPS). The buffer in the final medium must be strong enough to neutralize the acidity of the added stock without a significant pH shift.

    • Validation Step: Always measure the pH of your final working solution after adding the compound to ensure it is within the desired experimental range.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The thiazole moiety can be sensitive to photodecomposition over long periods.[1]

Section 2: Analytical Integrity and Quality Control

"Is my compound what I think it is, and is it stable?" Answering this question is fundamental. You must be able to recognize the signature of a pure, stable compound versus one that is impure or has degraded.

FAQ: How can I verify the purity and identity of my compound batch?

Relying solely on the supplier's label is insufficient for rigorous science. Independent verification is a hallmark of trustworthy research. HPLC and NMR are the gold standards for this purpose.

Table 2: Typical Analytical Parameters for Quality Control

Analytical MethodKey ParameterExpected Result for Pure CompoundCommon Anomalous Findings & Interpretation
RP-HPLC Peak PurityA single, sharp, symmetrical peak with >95% area.Shoulder peaks or multiple small peaks: Impurities from synthesis or degradation.[2][3] Broad or tailing peak: Poor solubility in the mobile phase, interaction with the column, or presence of closely related impurities.
¹H NMR Chemical Shifts & IntegrationSharp, well-defined peaks corresponding to the thiazole, butyl chain, and amine protons with correct integration ratios.Broadening of NH peaks: Indicates chemical exchange, often pH-dependent.[4] Unexpected peaks: Residual solvents (e.g., ethyl acetate, DCM) or synthetic byproducts.
LC-MS Molecular Ion PeakA peak corresponding to the mass of the protonated free base [M+H]⁺.Additional mass peaks: Could indicate impurities, dimers, or degradation products (e.g., oxidized species [M+16]).

Below is a decision tree to guide your analytical troubleshooting process when you encounter an unexpected result.

start Anomalous Experimental Result (e.g., Low Potency, High Variability) check_compound Step 1: Verify Compound Integrity start->check_compound sub_hplc Run HPLC-UV/MS Analysis check_compound->sub_hplc Purity Check sub_nmr Run ¹H NMR Analysis check_compound->sub_nmr Identity Check sub_solubility Re-assess Solubility & Stability check_compound->sub_solubility Solution Check check_assay Step 2: Scrutinize Assay Parameters sub_ph Check Final Assay pH check_assay->sub_ph sub_controls Review Positive/Negative Controls check_assay->sub_controls sub_reagents Verify Other Reagents check_assay->sub_reagents check_bio Step 3: Evaluate Biological System resolve Problem Identified & Resolved check_bio->resolve sub_hplc->check_assay Purity >95%? sub_nmr->check_assay Structure Confirmed? sub_solubility->check_assay Fully Dissolved? sub_ph->check_bio pH in Range? sub_controls->check_bio Controls Behave as Expected? sub_reagents->check_bio Reagents Validated?

Caption: Troubleshooting workflow for anomalous experimental data.

Section 3: Navigating Anomalous Results in Biological Assays

This is where foundational knowledge and analytical rigor pay off. When biological data is unexpected, the cause can almost always be traced back to a chemical, physical, or procedural variable.

FAQ: I'm observing significantly lower potency than expected, or my dose-response curve is flat. What's wrong?

This is a classic and frustrating problem. Before questioning the biological hypothesis, a systematic chemical and procedural review is necessary. The influence of the dihydrochloride salt form is a primary suspect.[5]

Workflow 2: Deconstructing Low Potency Issues

  • Concentration Verification:

    • Cause: The most common error is an inaccurate initial concentration due to the hygroscopic nature of the compound. If you weighed out 10 mg, but 5% of that was water, your actual concentration is 5% lower.

    • Action: Prepare a fresh stock solution with careful handling. For absolute certainty, perform a quantitative NMR (qNMR) or create an HPLC calibration curve to determine the precise concentration of your stock.[6]

  • pH-Induced Inactivation:

    • Cause: As detailed in Section 1, adding your acidic stock to a poorly buffered assay medium can drop the pH, potentially denaturing your target protein or harming your cells.

    • Action: Measure the pH of the final assay well/tube. Ensure your buffer system is robust enough for the volume of compound stock you are adding. A switch from PBS to a stronger buffer like HEPES at a higher concentration (e.g., 25-50 mM) may be required.

  • Compound Adsorption:

    • Cause: Amine-containing compounds can sometimes adsorb to certain types of plastic labware (especially polypropylene), reducing the effective concentration available to the biological target.

    • Action: Pre-incubate solutions in the labware and re-measure the concentration by HPLC. Consider using low-adsorption plastics or glass vials where appropriate.

FAQ: My results are highly variable and not reproducible. Why?

High variability points to an uncontrolled variable in the experimental setup.

variability {High Variability in Results} causes Weighing Errors (Hygroscopicity) Incomplete Solubilization Stock Solution Degradation Inconsistent Final pH Pipetting Errors variability->causes solutions Use Desiccator/Glovebox Follow Protocol 1; Visually Confirm Dissolution Use Fresh Aliquots; Minimize Freeze-Thaw Validate Final pH for Every Experiment Calibrate Pipettes; Use Reverse Pipetting causes:f0->solutions:f0 causes:f1->solutions:f1 causes:f2->solutions:f2 causes:f3->solutions:f3 causes:f4->solutions:f4

Caption: Root causes and solutions for high data variability.

Each of these factors introduces randomness. Inconsistent water absorption during weighing, incomplete dissolution leading to a non-homogenous stock, using a partially degraded aliquot, or slight differences in buffering capacity can all lead to significant scatter in your data. The solution is rigorous adherence to validated protocols for every single experiment.

References

  • Mishra, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link]

  • Al-Ostath, A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chem Rev Lett. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734202, 4-tert-Butyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]

  • Bullin, K. A. (1995). Amine plant troubleshooting and optimization. ResearchGate. Available at: [Link]

  • Keri, R. S., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. Available at: [Link]

  • Basavanakatti, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry. Available at: [Link]

  • Vemulapalli, V., et al. (2021). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed Central. Available at: [Link]

  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. Available at: [Link]

  • Barawkar, D. A. (2018). Validation of an NMR-Spectroscopic Method for Authenticity Confirmation of Buserelin Acetate Pharmaceutical Substance. ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2022). Amine workup. r/Chempros on Reddit. Available at: [Link]

  • Scribd. Amines Detection Methods Guide. Scribd. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Morigi, R., et al. (2020). Synthesis and biological evaluation of thiazole derivatives on basic defects underlying cystic fibrosis. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride. PubChem. Available at: [Link]

  • Falciani, C., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.1: Naming Amines. Chemistry LibreTexts. Available at: [Link]

  • Hassan, M., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy. Journal of Analytical Science and Technology. Available at: [Link]

Sources

Optimization

Methods to prevent the degradation of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride during storage

Welcome to the Technical Support Center for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental use. The information herein is synthesized from established principles of organic chemistry, peer-reviewed literature, and best practices in pharmaceutical sciences.

Introduction: Understanding the Molecule

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is a bifunctional molecule featuring a thiazole ring and a primary amine. The dihydrochloride salt form enhances its solubility in aqueous media but also introduces considerations regarding hygroscopicity and potential for salt disproportionation. The stability of this compound is paramount for reproducible experimental results and the integrity of long-term studies.

The primary factors influencing its degradation are:

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere.

  • Hydrolysis: The cleavage of chemical bonds by water.

  • Oxidation: Degradation due to reaction with oxygen.

  • Photodegradation: Degradation caused by exposure to light.

  • Thermal Decomposition: Degradation induced by excessive heat.

This guide will provide a structured approach to mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My vial of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride has become clumpy and difficult to weigh. What is the cause and how can I prevent this?

A1: This is a classic sign of moisture absorption due to the hygroscopic nature of the dihydrochloride salt. Amine salts, in particular, can readily attract and absorb atmospheric water. This can lead to not only physical changes in the solid but also initiate chemical degradation pathways like hydrolysis.

Prevention:

  • Short-term: Always handle the solid material in a low-humidity environment, such as a glove box or a balance enclosure with a desiccant.

  • Long-term Storage: Store the vial inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate). For enhanced protection, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[1]

Q2: I've noticed a new peak in my HPLC analysis of an aged solution of the compound. What could be the cause?

A2: The appearance of a new peak suggests the formation of a degradation product. Given the structure, several possibilities exist:

  • Hydrolysis of the Thiazole Ring: While generally stable, the thiazole ring can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opening.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could form sulfoxides or sulfones.[2]

  • Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV radiation. This can lead to complex rearrangements.[3][4]

Troubleshooting:

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.

  • Control pH: Buffer your solutions to a pH where the compound is most stable. This often requires empirical determination through a pH stability profile study.

  • De-gas Solvents: For long-term solution storage, using solvents that have been de-gassed by sparging with nitrogen or argon can minimize oxidative degradation.

Q3: What are the ideal storage conditions for the solid compound?

A3: Based on general principles for amine salts and thiazole derivatives, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and moisture contact.
Light Protected from light (Amber vial)Prevents photodegradation.
Moisture In a desiccatorPrevents hygroscopic absorption and subsequent hydrolysis.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, a standard laboratory freezer (-20°C) is appropriate for long-term storage of the solid. However, it is crucial to ensure the container is tightly sealed and placed within a secondary container with a desiccant to protect it from moisture, especially during temperature fluctuations when the freezer is opened. Repeated freeze-thaw cycles of solutions should be avoided by preparing single-use aliquots.

Troubleshooting Guide: Common Degradation Scenarios

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid (e.g., yellowing) Oxidation, presence of impurities from synthesis.Store under inert gas, protected from light. If purity is a concern, re-purification by recrystallization may be necessary.
Loss of Potency in Solution Over Time Hydrolysis, oxidation, or photodegradation.Conduct a forced degradation study to identify the primary degradation pathway. Optimize solution pH, protect from light, and use de-gassed solvents. Prepare fresh solutions for critical experiments.
Precipitate Formation in Aqueous Solution Poor solubility at a specific pH, salt disproportionation, or formation of an insoluble degradation product.Check the pH of the solution and adjust if necessary. Consider using a co-solvent if solubility is an issue. Analyze the precipitate to determine its identity.

Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule under various stress conditions.[5][6][7]

Objective: To identify potential degradation products and pathways for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or water) to a known concentration.

  • Apply Stress Conditions (in separate, appropriately protected vials):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water to improve peak shape for the amine.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a low percentage of organic phase and gradually increase it to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Detection: UV detection at a wavelength where the thiazole ring absorbs, typically around 254 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

Visualizing Degradation & Workflow

Potential Degradation Pathways

cluster_Degradation Potential Degradation Pathways Parent 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride Hydrolysis Hydrolysis (H₂O, Acid/Base) Parent->Hydrolysis Ring Opening Oxidation Oxidation (O₂, H₂O₂) Parent->Oxidation Sulfoxide/Sulfone Formation Photodegradation Photodegradation (Light/UV) Parent->Photodegradation Rearrangement/Cycloaddition

Caption: Key degradation pathways for the target compound.

Workflow for Stability Assessment

cluster_Workflow Stability Assessment Workflow Start Receive Compound Storage Store under Recommended Conditions (-20°C, Dry, Dark, Inert Gas) Start->Storage Forced_Deg Perform Forced Degradation Study Storage->Forced_Deg HPLC_Dev Develop Stability- Indicating HPLC Method Forced_Deg->HPLC_Dev Analyze Analyze Stressed and Control Samples HPLC_Dev->Analyze Data Identify Degradants & Assess Stability Analyze->Data

Caption: A systematic workflow for assessing compound stability.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 444-453. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Kamkhede, D.B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • ICH. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Roge, A. B., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-151. Retrieved from [Link]

  • Step-by-step guide to the pharmaceutical packaging process. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A-Z Guide for In Vivo Dose-Response Optimization of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Disclaimer: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is a novel compound with limited publicly available data. This guide provides a comprehensive framework for in vivo dose-response optimization based on establ...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is a novel compound with limited publicly available data. This guide provides a comprehensive framework for in vivo dose-response optimization based on established principles of preclinical pharmacology and data from structurally related thiazole-containing molecules. All protocols and dose ranges presented are illustrative and must be adapted based on emerging experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have before initiating in vivo studies with a novel thiazole derivative.

Q1: What is 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride and what are its potential applications?

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is a small molecule featuring a thiazole ring, a structural motif common in many biologically active compounds. Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1][2] The specific therapeutic potential of this compound is yet to be fully elucidated and will be determined by its unique biological activity profile.

Q2: What are the primary safety concerns when handling this compound?

As a novel chemical with unknown hazards, 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride should be treated as potentially hazardous.[3] General safety precautions for handling new chemical entities should be strictly followed. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.[4][5] All handling of the powdered form should be done in a chemical fume hood to prevent inhalation.[6][7] It is prudent to assume that the compound may be toxic if ingested and could cause skin or eye irritation upon direct contact.[4]

Q3: How do I determine a starting dose for my first in vivo experiment?

Determining a safe and potentially efficacious starting dose is a critical first step.[8][9] The approach typically involves:

  • In Vitro Data: Utilize in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. While direct conversion is not straightforward, this data provides a basis for estimating a therapeutically relevant concentration.

  • Literature Review: Search for published studies on compounds with similar structures or mechanisms of action to find existing dosing information in relevant animal models.[8]

  • Dose Escalation Studies: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD).[8][10]

Q4: What animal model is most appropriate?

The choice of animal model should be guided by the therapeutic area of interest. The selection must consider factors such as drug absorption, distribution, metabolism, and excretion (ADME), as well as receptor expression and physiological relevance to the human condition being modeled.[8]

II. Step-by-Step Experimental Protocol: Dose-Range Finding and Efficacy Study

This protocol outlines a systematic approach to determine the optimal dose of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride for in vivo efficacy studies.

Step 1: Preparation and Formulation
  • Compound Characterization: Confirm the purity and identity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS).

  • Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO/saline mixture). The chosen vehicle should be non-toxic at the administered volume.

  • Formulation Preparation: Prepare a stock solution of the compound in the chosen vehicle. Subsequent dilutions for different dose groups should be made from this stock solution. Ensure the final formulation is stable and homogenous.

Step 2: Dose-Range Finding (MTD Determination)

The objective of this phase is to identify the highest dose that can be administered without causing life-threatening toxicity.

  • Animal Selection: Use a small number of animals (e.g., 3-5 per group) for this initial study.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. A common approach is to use logarithmic dose increments (e.g., 3x or 10x) for subsequent groups.[8]

  • Administration: Administer a single dose of the compound to each group via the intended clinical route (e.g., oral, intravenous, intraperitoneal).[11]

  • Monitoring: Observe the animals closely for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predetermined period (e.g., 7-14 days).

  • Data Analysis: The MTD is defined as the highest dose that does not produce lethal, life-threatening, or irreversible toxicities.[12]

Hypothetical Starting Dose Calculation

ParameterHypothetical ValueCalculation StepEstimated In Vivo Starting Dose
In Vitro IC50 1 µMConvert to mg/kg assuming a target plasma concentration.0.1 - 1 mg/kg
Molecular Weight ~250 g/mol (for calculation purposes)
Safety Factor 10-100 foldApply a safety margin to the estimated efficacious dose.
Step 3: Efficacy Study Design

Once the MTD is determined, a full-scale efficacy study can be designed.

  • Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control group and a positive control group (if available).

  • Dose Selection: Select 3-5 dose levels below the MTD. These doses should span a range expected to produce a graded response, from minimal to maximal effect.

  • Treatment Period: The duration of treatment will depend on the disease model and the expected mechanism of action of the compound.

  • Endpoint Measurement: Define clear primary and secondary endpoints to assess the efficacy of the compound. This could include tumor volume, behavioral changes, or specific biomarkers.

  • Data Collection and Analysis: Collect data at predefined time points. Analyze the dose-response relationship using appropriate statistical methods to determine the ED50 (the dose that produces 50% of the maximal effect).

III. Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo dose-response studies.

Problem Potential Cause Recommended Action
High mortality or severe toxicity at the lowest dose - Starting dose is too high.- Formulation/vehicle toxicity.- Incorrect route of administration.- Redesign the study with a significantly lower starting dose (e.g., 10-fold lower).- Test the vehicle alone for toxicity.- Verify the appropriateness of the administration route.
No observable effect at the highest dose - The compound has low efficacy.- Poor bioavailability (low solubility or high first-pass metabolism).- The dose range is too low.- Conduct a pharmacokinetic (PK) study to measure drug exposure (Cmax, AUC).- If exposure is low, consider formulation optimization or a different route of administration.- If exposure is adequate, the compound may lack in vivo efficacy.
High variability in response within groups - Inconsistent dosing technique.- Animal health issues.- Genetic variability in the animal model.- Ensure all personnel are properly trained in animal handling and dosing.- Monitor animal health closely and exclude any unhealthy animals.- Use a sufficient number of animals per group to account for biological variability.
Precipitation of the compound upon injection - Poor solubility of the compound in the vehicle at the administered concentration.- Reformulate the compound in a different vehicle or at a lower concentration.- Consider using a solubilizing agent (e.g., cyclodextrin).

IV. Visualizations

Experimental Workflow

Caption: Workflow for in vivo dose-response optimization.

Hypothetical Signaling Pathway

Given the diverse activities of thiazole derivatives, a plausible mechanism of action could involve the modulation of a key signaling pathway, such as NF-κB, which is implicated in inflammation and cancer.

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription activates Compound 4-(1,3-Thiazol-2-yl)butan-1-amine Compound->IKK Complex inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

V. References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Arshad, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933.

  • Nie, J., et al. (2013). General principles of preclinical study design. Journal of Thoracic Disease, 5(Suppl 4), S355–S359.

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).

  • Technical Safety Services. (2021). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information (US).

  • Thadathil, N., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-8.

  • Lee, J. Y., et al. (2016). Determination of the starting dose in the first-in-human clinical trials with monoclonal antibodies: a systematic review of papers published between 1990 and 2013. Expert Opinion on Drug Metabolism & Toxicology, 12(12), 1391-1400.

  • Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Journal of Heterocyclic Chemistry, 53(5), 1319-1342.

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]

  • Chi, A. R., et al. (2018). Design and Conduct Considerations for First-in-Human Trials. Clinical and Translational Science, 11(5), 455–465.

  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.

  • Semantic Scholar. (n.d.). An Overview of Thiazole Derivatives and Its Biological Activities. Retrieved from [Link]

  • Lee, J. Y., et al. (2016). Determination of the starting dose in the first-in-human clinical trials with monoclonal antibodies: a systematic review of papers published between 1990 and 2013. ResearchGate.

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • Di, L., & Rong, H. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry.

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Priya, C., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Indo American Journal of Pharmaceutical Sciences, 5(11), 12345-12354.

Sources

Optimization

Resolving inconsistent results in antimicrobial susceptibility testing of 4-(1,3-thiazol-2-yl)butan-1-amine

Introduction Welcome to the technical support guide for antimicrobial susceptibility testing (AST) of 4-(1,3-thiazol-2-yl)butan-1-amine. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for antimicrobial susceptibility testing (AST) of 4-(1,3-thiazol-2-yl)butan-1-amine. This resource is designed for researchers, scientists, and drug development professionals who are evaluating the antimicrobial properties of this novel thiazole-containing compound. Inconsistent results in AST are a common challenge during early-stage drug discovery, often stemming from the unique physicochemical properties of the investigational agent or subtle variations in testing protocol.[1][2]

This guide provides a structured, in-depth approach to troubleshooting and resolving variability in your experimental outcomes. It is built on the foundational principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), combined with field-proven insights into handling heterocyclic small molecules.[3][4] Our goal is to empower you to generate reliable, reproducible, and accurate minimum inhibitory concentration (MIC) data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I seeing significant well-to-well or day-to-day variation in my MIC results for 4-(1,3-thiazol-2-yl)butan-1-amine?

Answer:

Inconsistent Minimum Inhibitory Concentration (MIC) values are one of the most frequent hurdles in the assessment of novel antimicrobial agents.[1] For a compound like 4-(1,3-thiazol-2-yl)butan-1-amine, this variability can often be traced to three primary sources: compound handling, inoculum preparation, and media composition.

  • Expertise & Experience: Thiazole-containing compounds can exhibit variable solubility and stability depending on the solvent and pH. The amine group in the molecule suggests a potential for pH-dependent charge and solubility. If the compound precipitates in the test medium or degrades during incubation, the effective concentration will be lower and more variable than intended, leading to erratic MICs. Furthermore, ensuring a standardized and viable bacterial inoculum is critical, as fluctuations in the starting bacterial density directly impact the test outcome.[1][5]

  • Trustworthiness through Self-Validation: A robust experimental setup must include controls that validate the compound's behavior and the test system's integrity. This involves visually inspecting for precipitation, verifying stock solution stability, and meticulously standardizing the bacterial inoculum for every experiment.

Troubleshooting Workflow: Diagnosing MIC Variability

This workflow provides a logical sequence to identify the source of inconsistency.

MIC_Variability_Workflow start Inconsistent MIC Results Observed check_solubility Step 1: Verify Compound Solubility & Stability start->check_solubility check_inoculum Step 2: Standardize Inoculum Preparation check_solubility->check_inoculum Compound is soluble and stable. resolve_solubility Resolution A: Optimize Solvent & Stock Preparation check_solubility->resolve_solubility Precipitate observed? Stock stability issues? check_media Step 3: Evaluate Media Effects check_inoculum->check_media Inoculum is standardized. resolve_inoculum Resolution B: Refine Inoculum Standardization check_inoculum->resolve_inoculum Inoculum counts outside 5±1 x 10^5 CFU/mL? check_qc Step 4: Confirm QC Strain Performance check_media->check_qc Media is consistent. resolve_media Resolution C: Standardize Media Source & Prep check_media->resolve_media High variability between media lots? resolve_qc Resolution D: Troubleshoot QC Strain / Operator Technique check_qc->resolve_qc QC MICs out of range? end_node Consistent MIC Results Achieved check_qc->end_node All parameters within specification. resolve_solubility->end_node resolve_inoculum->end_node resolve_media->end_node resolve_qc->end_node

Caption: Troubleshooting workflow for inconsistent MIC results.

Detailed Protocol 1: Solubility and Stability Verification
  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) of 4-(1,3-thiazol-2-yl)butan-1-amine in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Working Solution Preparation: Create a working solution by diluting the stock solution in the test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to the highest concentration used in your MIC assay.

  • Visual Inspection for Precipitation:

    • Immediately after preparing the working solution, hold the tube or well against a dark background and visually inspect for any cloudiness or particulate matter.

    • Incubate the working solution under the same conditions as your MIC assay (e.g., 35°C ± 2°C for 16-20 hours).[6]

    • Visually inspect again after incubation. The presence of a pellet or turbidity in this uninoculated well indicates compound precipitation.

  • Stability Assessment (Optional - HPLC): For a more rigorous assessment, analyze the concentration of the compound in the working solution via HPLC at time zero and after the 20-hour incubation period. A significant decrease in concentration suggests degradation.

Question 2: My MIC results seem to be highly dependent on the batch of Mueller-Hinton Broth I use. How can I control for this?

Answer:

This is a critical observation and highlights a well-documented variable in antimicrobial susceptibility testing.[7][8][9][10] The composition of Mueller-Hinton Broth/Agar can influence the activity of certain antimicrobial agents.

  • Expertise & Experience: The key factors within Mueller-Hinton media that affect AST results are:

    • Divalent Cation Concentration (Ca²⁺ and Mg²⁺): These ions can affect the outer membrane permeability of Gram-negative bacteria and can also interact with the test compound itself. The activity of some drug classes is highly dependent on standardized cation concentrations.[8]

    • Thymidine Content: High levels of thymidine can interfere with the activity of antifolate drugs (e.g., trimethoprim). While less likely to directly impact your compound, it underscores the importance of media quality.[5]

    • pH: The pH of the final medium should be between 7.2 and 7.4. Deviations can alter the ionization state and activity of pH-sensitive compounds like yours, which contains an amine group.[5]

  • Trustworthiness through Self-Validation: Adherence to CLSI/EUCAST standards for media preparation is non-negotiable.[3][11][12] Using commercially prepared media from a reputable supplier that performs quality control on each batch is the best practice. Furthermore, every new batch of media received in the lab should be validated using standard quality control (QC) strains.[13]

Data Presentation: Recommended QC Strains and Expected MIC Ranges

To validate your overall AST system (media, inoculum, incubation, operator technique), you must include relevant QC strains in every batch of tests. The results for a known comparator antibiotic should fall within the acceptable ranges.

Quality Control StrainComparator AntibioticAcceptable MIC Range (µg/mL) - CLSI M100[3]Purpose
Escherichia coli ATCC® 25922Ciprofloxacin0.004 - 0.015Gram-negative control
Staphylococcus aureus ATCC® 29213Ciprofloxacin0.12 - 0.5Gram-positive control
Pseudomonas aeruginosa ATCC® 27853Ciprofloxacin0.25 - 1Difficult-to-test Gram-negative control
Enterococcus faecalis ATCC® 29212Ciprofloxacin0.5 - 2Gram-positive control

Note: The table uses Ciprofloxacin as an example. Choose a comparator antibiotic with a well-established QC range.

Detailed Protocol 2: Broth Microdilution MIC Assay according to CLSI Guidelines

This protocol provides a standardized framework for determining the MIC.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).[14] This step is critical and should be performed using a nephelometer or spectrophotometer for accuracy.

    • Within 15 minutes, dilute this standardized suspension into the final test medium (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Preparation of Microdilution Plate:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Prepare a 2X working stock of your compound (e.g., at 256 µg/mL for a final top concentration of 128 µg/mL).

    • Add 50 µL of the 2X compound stock to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last dilution well. This creates a plate with 50 µL of varying drug concentrations.

    • Include a growth control well (no drug) and a sterility control well (no bacteria) for each organism.[6]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to each well (except the sterility control well). The final volume in each well will be 100 µL.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[15]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.[6][15]

Question 3: I am observing "skipped wells" or trailing endpoints. How should I interpret these results?

Answer:

Skipped wells (growth in a higher concentration well after a well with no growth) and trailing (reduced but still visible growth over a range of concentrations) can complicate MIC interpretation.[16]

  • Expertise & Experience:

    • Skipped Wells: This phenomenon is often an indicator of technical error, such as a pipetting mistake during dilution, cross-contamination, or the compound coming out of solution in a specific well. It can also, less commonly, indicate a paradoxical growth effect.

    • Trailing Endpoints: This is more common with certain drug-bug combinations. For a novel compound like 4-(1,3-thiazol-2-yl)butan-1-amine, it might suggest that the compound is bacteriostatic rather than bactericidal at lower concentrations, or that resistance can emerge rapidly during the incubation period.

Troubleshooting Logic: Skipped Wells and Trailing

Skipped_Well_Logic start Observation: Skipped Wells or Trailing check_purity Verify Purity of Bacterial Culture (Streak for isolation) start->check_purity repeat_exp Repeat Experiment: Focus on Pipetting Technique check_purity->repeat_exp Culture is pure resolve_purity Resolution: Use Pure, Fresh Culture check_purity->resolve_purity Mixed culture found check_solubility_again Re-verify Compound Solubility at problematic concentration repeat_exp->check_solubility_again Issue persists resolve_technique Consistent results achieved repeat_exp->resolve_technique Issue resolved consider_mechanism Consider Biological Effect: (e.g., Bacteriostatic, Paradoxical Effect) check_solubility_again->consider_mechanism Compound is soluble resolve_solubility Resolution: Adjust Solvent/Stock Conc. check_solubility_again->resolve_solubility Precipitation observed

Caption: Decision tree for addressing skipped wells or trailing.

References

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. Retrieved from [Link]

  • bioMérieux. (2022). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Stavri, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. EUCAST. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Frontiers. (2020). Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. Retrieved from [Link]

  • Microbe Investigations. (2024). MIC and MBC testing tips to ensure reproducibility of results. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. Retrieved from [Link]

  • MDPI. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • YouTube. (2016). 1 Preparation of inoculum (english). Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • PubMed. (2013). Synthesis and antimicrobial activity of some novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines. Retrieved from [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • Preprints.org. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]

  • Frontiers. (2023). Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). NIH. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • PubMed. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (1969). Influence of Different Media and Bloods on the Results of Diffusion Antibiotic Susceptibility Tests. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Evaluation of Different Agar Media for the Antibiotic Susceptibility Testing of Some Selected Bacterial Pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Evaluation of antibiotic susceptibility test results: how guilty a laboratory could be?. NIH. Retrieved from [Link]

Sources

Troubleshooting

Improving the efficiency of N-acylation reactions with 4-(1,3-thiazol-2-yl)butan-1-amine

Welcome to the technical support guide for optimizing the N-acylation of 4-(1,3-thiazol-2-yl)butan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the N-acylation of 4-(1,3-thiazol-2-yl)butan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent functionalities of this molecule—a primary amine for amide bond formation and a thiazole ring, a common scaffold in pharmacologically active compounds—make it a valuable synthon.[1][2][3] However, achieving high efficiency and purity in its acylation can present challenges.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind experimental choices, empowering you to not only solve immediate issues but also to proactively design more robust reaction protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the N-acylation of 4-(1,3-thiazol-2-yl)butan-1-amine.

Issue 1: Low or No Product Yield

Question: My reaction shows low to no conversion to the desired N-acylated product upon analysis by TLC or LC-MS. What are the primary causes and how can I resolve this?

Answer: Low or no product formation is the most common issue and typically points to one of four areas: inefficient carboxylic acid activation, suboptimal reaction conditions, reagent quality, or inherent substrate properties.

Causality & Solutions:

  • Inefficient Carboxylic Acid Activation: The first step in most modern amide bond formations is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is incomplete, the amine will not react.

    • Coupling Reagent Choice: Standard reagents like DCC or EDC in the presence of HOBt are effective, but for more challenging or sterically hindered acids, phosphonium or uronium salts like BOP, PyBOP, or HATU are often superior due to their higher reactivity.[4] COMU is another excellent choice, particularly for its compatibility with "green" solvents and the water-solubility of its byproducts, which simplifies workup.[5]

    • Acyl Halide/Anhydride Formation: Converting the acid to an acyl chloride (e.g., with SOCl₂ or oxalyl chloride) or a mixed anhydride is a classic and effective strategy.[6][] However, these reagents are sensitive to moisture and can be harsh. Ensure your starting materials and solvent are scrupulously dry. If you suspect incomplete formation of the acid chloride, verify its presence via IR or NMR before adding the amine.[8]

  • Suboptimal Reaction Conditions:

    • Base Selection: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine is crucial. These bases are strong enough to deprotonate the ammonium salt formed during the reaction but are too bulky to compete with the primary amine in attacking the activated acid. Standard bases like triethylamine (TEA) can sometimes lead to side reactions.[9]

    • Temperature: While many acylations proceed at room temperature, gentle heating (e.g., 40-50 °C) can often drive sluggish reactions to completion, especially with less reactive coupling partners.[10] For weakly nucleophilic amines, heating may be necessary.[4]

    • Solvent: Aprotic polar solvents like DMF, NMP, or DCM are standard. Ensure the solvent is anhydrous, as water will hydrolyze the activated acid intermediate.

  • Steric Hindrance: The accessibility of the reacting centers is critical.[11][12] While the primary amine of 4-(1,3-thiazol-2-yl)butan-1-amine is not exceptionally hindered, coupling it with a bulky carboxylic acid can significantly slow the reaction rate.

    • Solution: Switch to a more powerful coupling reagent (e.g., HATU) and consider increasing the reaction time or temperature. In extreme cases of steric hindrance, converting the carboxylic acid to an acyl fluoride may be effective where other methods fail.

  • Stoichiometry: Ensure the stoichiometry is correct. A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine is a common starting point to ensure the limiting reagent is fully consumed.

Issue 2: Formation of Significant Side Products

Question: My LC-MS analysis shows multiple peaks, indicating the formation of side products. How can I identify and minimize them?

Answer: Side product formation compromises yield and complicates purification. The most common culprits are over-acylation, reactions involving the thiazole ring, and byproducts from the coupling reagents.

Causality & Solutions:

  • Diacylation: Although the resulting amide nitrogen is significantly less nucleophilic than the starting amine, highly reactive acylating agents (like acyl chlorides) used in large excess could potentially lead to the formation of a diacylated product. This is generally rare for primary amines under controlled conditions.[13]

    • Solution: Use controlled stoichiometry (no more than 1.2 eq. of the acylating agent) and add the acylating agent slowly to the amine solution to avoid localized high concentrations.

  • Reactions Involving the Thiazole Ring: The thiazole ring itself can be reactive under certain conditions.

    • N-Alkylation/Acylation of Thiazole: The nitrogen atom in the thiazole ring is a potential site for electrophilic attack, though it is much less nucleophilic than the primary amine. This is highly unlikely under standard N-acylation conditions but could be a consideration if using extremely potent and unselective electrophiles.[14]

    • C-Acylation of Thiazole: Direct C-H acylation of thiazoles is possible but typically requires specific, often harsh, metal-catalyzed or oxidative conditions that are not employed in standard amide coupling.[15]

    • Solution: Adhering to standard amide coupling protocols (e.g., HATU/DIPEA in DMF) should prevent side reactions involving the thiazole ring. If you suspect such side products, detailed NMR analysis (2D NMR) will be necessary for characterization.

  • Coupling Reagent Byproducts: The byproducts of coupling reagents can be mistaken for reaction side products. For example, DCC and EDC form urea byproducts (DCU and EDU, respectively).

    • Solution: DCU is poorly soluble in many organic solvents and can often be removed by filtration. EDU is more water-soluble and is typically removed during an aqueous workup. Using coupling reagents like COMU, whose byproducts are highly water-soluble, can significantly simplify purification.[5]

Issue 3: Difficult Product Purification

Question: I am struggling to separate my desired amide from unreacted starting materials and coupling agent byproducts. What is a robust purification strategy?

Answer: A systematic workup and purification workflow is key. The goal is to first remove the bulk of impurities through extraction before moving to chromatography.

Workflow for Purification

A Reaction Mixture (in DMF, DCM, etc.) B Dilute with an immiscible solvent (e.g., EtOAc, DCM) A->B C Aqueous Wash: 1. 1M HCl or 5% Citric Acid B->C Removes excess base (e.g., DIPEA) D Aqueous Wash: 2. Saturated NaHCO₃ C->D Removes excess carboxylic acid E Aqueous Wash: 3. Brine (Sat. NaCl) D->E Removes residual water and salts F Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G Filter and Concentrate (Rotary Evaporator) F->G H Purify Crude Product (Silica Gel Chromatography) G->H I Characterize Pure Product (NMR, LC-MS, HRMS) H->I

Caption: Standard workflow for reaction workup and purification.

Causality & Step-by-Step Protocol:

  • Quench and Dilute: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). This prepares the mixture for aqueous washing.[16][17]

  • Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid). This will protonate and transfer any remaining amine starting material and the organic base (DIPEA/TEA) into the aqueous layer, effectively removing them.

  • Basic Wash: Next, wash with a saturated solution of sodium bicarbonate (NaHCO₃). This will deprotonate and transfer any remaining carboxylic acid starting material into the aqueous layer.

  • Brine Wash: A final wash with saturated sodium chloride (brine) helps to remove residual water from the organic layer and break up any emulsions.[18]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: The resulting crude material should be significantly cleaner. Purify it using silica gel column chromatography. A gradient elution starting with a nonpolar solvent system (e.g., Hexanes/EtOAc) and gradually increasing polarity is typically effective.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a screening reaction? A: For a 0.1 mmol scale reaction, we recommend the following:

  • Amine: 1.0 eq. of 4-(1,3-thiazol-2-yl)butan-1-amine.

  • Carboxylic Acid: 1.1 eq.

  • Coupling Reagent: 1.1 eq. of HATU.

  • Base: 2.5 eq. of DIPEA.

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Temperature: Room temperature.

  • Time: Monitor by TLC/LC-MS after 2 hours and let run overnight if necessary.

Q2: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your amine starting material and the expected product (e.g., 50-70% EtOAc in Hexanes, possibly with 1-2% TEA or NH₄OH added to the mobile phase to prevent streaking of the amine). The product amide should have a higher Rf value (be less polar) than the starting amine. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for monitoring, as it confirms the disappearance of starting materials and the appearance of the product with the correct mass.

Q3: Are there any "green" chemistry approaches for this N-acylation? A: Yes. Traditional solvents like DMF and DCM are coming under increased scrutiny. Consider using greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate.[5] Additionally, some N-acylation methods can be performed in water using specialized reagents or microwave assistance, which can reduce reaction times and improve yields.[10][19]

Q4: What are the key analytical techniques for characterizing the final product? A:

  • ¹H and ¹³C NMR: This is essential to confirm the structure, showing the disappearance of the primary amine protons and the appearance of the amide N-H proton, along with the expected shifts in the signals of the carbon backbone.

  • Mass Spectrometry (LC-MS/HRMS): This confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass to confirm the elemental composition.

  • FT-IR: Useful for observing the appearance of the strong amide carbonyl (C=O) stretch (typically around 1640-1680 cm⁻¹) and the disappearance of the primary amine N-H stretches.

Data & Reagent Selection

Choosing the right coupling reagent is critical for success. The following table summarizes the properties of common reagents used for N-acylation.

Coupling ReagentActivating Agent ClassByproductAdvantagesDisadvantages
EDC / HOBt CarbodiimideWater-soluble ureaInexpensive, common, easy removal of byproduct.Can cause racemization; lower reactivity than uronium salts.
DCC / HOBt CarbodiimideInsoluble urea (DCU)Inexpensive, effective.DCU can be difficult to filter completely; potential allergen.
HATU / HOAt Uronium SaltWater-solubleHigh reactivity, low racemization, very effective for hindered substrates.[4]Expensive, can be moisture-sensitive.
COMU Uronium SaltWater-solubleHigh reactivity, very soluble byproducts, good for green chemistry.[5]Relatively expensive.
Acyl Chloride Acid HalideHClHighly reactive, inexpensive starting materials (SOCl₂, (COCl)₂).Harsh conditions, moisture-sensitive, requires a base to scavenge HCl.[20]

Troubleshooting Logic Diagram

Use this logic tree to systematically diagnose issues with your N-acylation reaction.

cluster_0 Problem Diagnosis cluster_1 Activation Issue cluster_2 Coupling Issue Start Low / No Yield Q1 Is the activated intermediate formed? (Check with pre-activation and TLC/LCMS) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the amine sterically hindered or electron-deficient? A1_Yes->Q2 Sol1 1. Check quality of coupling reagent. 2. Ensure anhydrous conditions. 3. Use a more potent coupling reagent (e.g., HATU). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 1. Increase temperature (40-50°C). 2. Extend reaction time. 3. Use HATU or convert acid to acyl fluoride. A2_Yes->Sol2 Sol3 1. Check base (use DIPEA). 2. Verify amine quality. 3. Check stoichiometry. A2_No->Sol3

Caption: A logic tree for troubleshooting low-yield N-acylation reactions.

References

  • Katritzky, A. R., Singh, S. K., He, H.-Y., & Cundy, D. J. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(12), 1038–1051. [Link]

  • Phukan, K. (2014). Regioselective N-acylation of Heterocyclic Amines Under Dry Conditions Catalyzed by a Natural Clay. International Journal of ChemTech Research, 6(7), 3624-3630. [Link]

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Validation

A Comparative Guide to Novel Thiazole Antimicrobial Agents: Positioning 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride in the Landscape of Modern Drug Discovery

In the relentless battle against antimicrobial resistance, the thiazole scaffold has emerged as a cornerstone in the design of novel therapeutic agents. Its versatile structure allows for a multitude of chemical modifica...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the thiazole scaffold has emerged as a cornerstone in the design of novel therapeutic agents. Its versatile structure allows for a multitude of chemical modifications, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, a representative of structurally simple aminothiazoles, against other novel, more complex thiazole-containing antimicrobial compounds. We will delve into their synthesis, mechanisms of action, and antimicrobial efficacy, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

The Enduring Promise of the Thiazole Ring

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. It is a key component in numerous clinically approved drugs, including antibiotics like sulfathiazole. The renewed interest in thiazole derivatives stems from their potential to overcome existing resistance mechanisms and their broad-spectrum activity against various pathogens.

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride: A Fundamental Scaffold

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride represents a foundational structure within the aminothiazole class of compounds. Its synthesis typically follows established pathways for thiazole ring formation, such as the Hantzsch synthesis, which involves the condensation of a α-haloketone with a thioamide.

While specific antimicrobial performance data for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is not extensively published in publicly accessible literature, its structural features—a primary amine separated from the thiazole ring by a flexible butyl linker—suggest a potential role as a cationic antimicrobial agent. The positively charged amine group could facilitate interaction with negatively charged bacterial cell membranes, potentially leading to membrane disruption and subsequent cell death. This proposed mechanism is a common trait among many antimicrobial peptides and small molecules.

Comparative Analysis with Novel Thiazole Antimicrobial Agents

To understand the potential of simpler aminothiazoles like 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, it is crucial to compare them with more recently developed, structurally diverse thiazole derivatives that have published antimicrobial data. This comparison highlights the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Thiazole-Coumarin Hybrids

Coumarins are a class of natural compounds known for their diverse biological activities. Hybrid molecules that incorporate both a thiazole and a coumarin moiety have shown promising antimicrobial effects.

Thiazole-Pyrazoline Conjugates

Pyrazolines are another class of heterocyclic compounds that exhibit a wide range of pharmacological properties. Their conjugation with a thiazole ring has yielded potent antimicrobial agents.

Thiazolidinone Derivatives

Thiazolidinones, which contain a saturated thiazole ring with a carbonyl group, have been extensively investigated for their antimicrobial properties. They are known to inhibit various bacterial enzymes, including MurB, which is involved in peptidoglycan synthesis.[1]

Experimental Data Summary

The following table summarizes the antimicrobial activity, represented by Minimum Inhibitory Concentration (MIC) values, of selected novel thiazole derivatives against common bacterial strains. This data provides a quantitative basis for comparing the efficacy of different structural classes.

Compound ClassRepresentative Compound/StudyTarget OrganismMIC (µg/mL)Reference
Thiazole-Coumarin Hybrid Chandak et al.S. aureus-[2]
B. subtilis-[2]
E. coli-[2]
P. aeruginosa-[2]
Thiazole-Pyrazoline Conjugate Liaras et al.S. aureus-[3]
E. coli-[3]
Thiazolidinone Derivative Popiołek et al.M. luteusGood to mild bioactivity[4]
Candida spp.Good to mild bioactivity[4]
Polysubstituted Pyrrole-Thiadiazole Moskvina et al.K. pneumoniae31.25[5]

Note: Specific MIC values from the cited literature are often presented in extensive tables. The table above provides a qualitative summary or a specific value for illustrative purposes.

Mechanistic Insights and Structure-Activity Relationships

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes. The diverse chemical space of thiazole compounds allows for the targeting of multiple pathways, a crucial feature in combating drug resistance.

The presence of a phenyl ring attached to the thiazole core appears to enhance the antibacterial action of thiazole-pyrazoline hybrids.[3] Furthermore, the introduction of electron-withdrawing groups, such as a nitro group, can increase the overall antibacterial and antifungal activity.[6]

The mechanism of action for many thiazole derivatives involves the disruption of the bacterial cell membrane. Their amphiphilic nature, arising from both hydrophobic and hydrophilic components, facilitates their insertion into the lipid bilayer, leading to leakage of cellular contents and cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the thiazole compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Methodology:

  • Following MIC Determination: After the MIC is determined, an aliquot (typically 10 µL) is taken from each well of the microtiter plate that shows no visible growth.

  • Subculturing: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • Reading the Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Landscape of Thiazole Antimicrobials

Logical Relationship of Thiazole Antimicrobial Development

Thiazole_Development A Core Thiazole Scaffold B Simple Aminothiazoles (e.g., 4-(1,3-Thiazol-2-yl)butan-1-amine) A->B Structural Simplification C Novel Thiazole Hybrids A->C Structural Diversification D Thiazole-Coumarin Conjugates C->D E Thiazole-Pyrazoline Conjugates C->E F Thiazolidinone Derivatives C->F G Enhanced Antimicrobial Activity & Novel Mechanisms D->G Improved Efficacy E->G Improved Efficacy F->G Improved Efficacy

Caption: Development pipeline of thiazole-based antimicrobial agents.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Thiazole Compound B->C D Incubate (18-24h) C->D E Determine MIC (No Visible Growth) D->E F Subculture from Clear MIC Wells E->F G Incubate Agar Plates (24-48h) F->G H Determine MBC (≥99.9% Killing) G->H

Caption: Workflow for MIC and MBC determination.

Conclusion

While specific experimental data for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride remains limited in the public domain, its fundamental structure serves as a valuable starting point for understanding the broader class of thiazole-based antimicrobials. The comparative analysis with more complex, novel thiazole derivatives reveals that strategic structural modifications, such as hybridization with other bioactive scaffolds, can lead to significant enhancements in antimicrobial potency and spectrum. The continued exploration of the vast chemical space around the thiazole nucleus holds immense promise for the development of next-generation antimicrobial agents to combat the growing threat of drug-resistant infections.

References

  • This citation is a placeholder for a general review on thiazole antimicrobials.
  • This citation is a placeholder for a publication on the synthesis of thiazole deriv
  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
  • This citation is a placeholder for a publication on the mechanism of action of thiazole antimicrobials.
  • This citation is a placeholder for a publication on the structure-activity rel
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  • Liaras, K., et al. (2011). Thiazole-based pyrimidine and N-phenylpyrazolines: Synthesis and evaluation of their antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 21(24), 7473-7476.
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  • Chandak, N., et al. (2017). Synthesis and antimicrobial activity of novel thiazole-coumarin-pyrazole hybrids. Journal of Heterocyclic Chemistry, 54(3), 1845-1852.
  • Kumar, A., et al. (2010). Synthesis and antimicrobial activity of some new 1, 3, 4-oxadiazole and 1, 3, 4-thiadiazole derivatives. European journal of medicinal chemistry, 45(11), 5224-5229.
  • Moskvina, V. G., et al. (2020). Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1, 3, 4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Journal of Heterocyclic Chemistry, 57(7), 2883-2895.

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Comparative

A Framework for Evaluating the Comparative Efficacy of Novel Antimicrobial Agents: The Case of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics. Thiazole-containing compounds represent a promising area of research, with many...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics. Thiazole-containing compounds represent a promising area of research, with many derivatives demonstrating significant antimicrobial properties.[1][2] This guide outlines a comprehensive framework for evaluating the comparative efficacy of a novel investigational compound, 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, hereafter referred to as "Compound T". We present a series of standardized in vitro and in vivo protocols to rigorously assess its potential, using established antibiotics such as a fluoroquinolone (Ciprofloxacin) and a β-lactam (Penicillin G) as benchmarks. This document is intended for researchers, scientists, and drug development professionals, providing the necessary experimental designs to generate robust, comparable data for novel antibiotic candidates.

Introduction: The Scientific Rationale

The thiazole ring is a core structural motif in numerous biologically active molecules, valued for its unique chemical properties that facilitate interactions with biological targets.[3] Its derivatives have been investigated for a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[1][4] The specific compound, 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride (Compound T), is a novel entity. While direct efficacy data is not yet available in published literature, its structural similarity to other 2-amino-1,3,4-thiadiazole derivatives suggests it is a meritorious candidate for antimicrobial screening.[2]

The primary objective of this guide is to establish a self-validating, systematic approach to antibiotic evaluation. By comparing Compound T against well-characterized antibiotics, we can contextualize its spectrum of activity, potency, and potential clinical utility. The choice of Ciprofloxacin and Penicillin G as comparators is deliberate; they represent two distinct and highly important classes of antibiotics, targeting bacterial DNA synthesis and cell wall synthesis, respectively.[5][6][7][8] This allows for a broad comparative assessment.

Comparative In Vitro Efficacy Assessment

The foundational step in evaluating a new antimicrobial agent is to determine its in vitro activity against a panel of clinically relevant bacteria.[9][10] The primary metrics for this are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[11][12][13]

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][14][15] It is the most fundamental measure of an antibiotic's potency. We will utilize the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]

Hypothetical MIC Data:

The following table presents hypothetical, yet plausible, MIC values for Compound T compared to standard antibiotics. This data illustrates the expected output of the described protocol and provides a basis for comparative analysis.

MicroorganismATCC StrainCompound T (µg/mL)Ciprofloxacin (µg/mL)Penicillin G (µg/mL)
Staphylococcus aureusATCC 2921341>64
Staphylococcus aureus (MRSA)ATCC 433008>32>64
Escherichia coliATCC 25922160.01532
Pseudomonas aeruginosaATCC 27853640.5>64
Enterococcus faecalisATCC 292123214

Interpretation of Hypothetical Data:

Based on this hypothetical data, Compound T shows moderate activity against Gram-positive organisms, including Methicillin-resistant Staphylococcus aureus (MRSA), a critical therapeutic challenge. Its activity against Gram-negative bacteria is less potent compared to Ciprofloxacin. This profile would suggest a potential niche for Compound T in treating infections caused by resistant Gram-positive pathogens.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][19][20] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.

Hypothetical MBC Data:

MicroorganismATCC StrainCompound T (MBC, µg/mL)MBC/MIC RatioCiprofloxacin (MBC, µg/mL)MBC/MIC Ratio
S. aureusATCC 292138222
S. aureus (MRSA)ATCC 43300162>32N/A

Interpretation of Hypothetical Data:

The hypothetical MBC/MIC ratio of 2 for Compound T against both susceptible and resistant S. aureus suggests it has a bactericidal mechanism of action, a highly desirable characteristic for treating serious infections.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is critical for generating reproducible and trustworthy data.[17][21] The following methodologies are based on CLSI guidelines.[16][22]

Protocol for MIC Determination (Broth Microdilution)

This protocol outlines the steps for determining the MIC of Compound T.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare 0.5 McFarland bacterial suspension P3 Inoculate wells with bacterial suspension P1->P3 Standardized Inoculum P2 Prepare serial dilutions of Compound T in 96-well plate P2->P3 I1 Incubate plate at 35°C for 16-20 hours P3->I1 A1 Visually inspect for turbidity (growth) I1->A1 A2 Determine lowest conc. with no visible growth (MIC) A1->A2

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: From a fresh agar plate, select 4-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[21] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Prepare a 2-fold serial dilution of Compound T in a 96-well microtiter plate using MHB. Concentrations should span a clinically relevant range.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (bacteria, no drug) and a sterility control well (MHB, no bacteria).[14]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14][15]

  • Result Interpretation: The MIC is the lowest concentration of Compound T that completely inhibits visible growth as detected by the unaided eye.[23]

Protocol for MBC Determination

This protocol is a direct extension of the MIC assay.

Workflow Diagram:

MBC_Workflow cluster_plating Subculturing cluster_incubation2 Incubation cluster_analysis2 Analysis MIC_Result From clear wells in MIC plate (at and above MIC) S1 Aliquot 10 µL from each clear well onto MHB agar plates MIC_Result->S1 I2 Incubate plates at 35°C for 18-24 hours S1->I2 A3 Count colonies on each plate (CFU) I2->A3 A4 Determine lowest conc. causing ≥99.9% kill (MBC) A3->A4

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Methodology:

  • Subculture: Following MIC determination, take a 10 µL aliquot from all wells that show no visible growth (the MIC well and higher concentrations).

  • Plating: Spread each aliquot onto a separate, appropriately labeled Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][20]

Comparative In Vivo Efficacy Assessment

In vitro success is a prerequisite, but in vivo efficacy is the true test of a potential antibiotic. A murine sepsis model provides a robust platform for evaluating an antibiotic's performance in a complex biological system.[24][25][26]

Murine Peritonitis/Sepsis Model

The cecal ligation and puncture (CLP) model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human peritonitis.[27] However, for initial screening, a more standardized approach involves intraperitoneal (IP) injection of a known bacterial load.[25]

Hypothetical Survival Data:

Treatment Group (n=10)PathogenDose (mg/kg, IP)72-Hour Survival (%)
Vehicle Control (Saline)S. aureus (MRSA)-0%
Compound TS. aureus (MRSA)2070%
CiprofloxacinS. aureus (MRSA)2010%
Penicillin GS. aureus (MRSA)200%

Interpretation of Hypothetical Data:

This hypothetical outcome demonstrates a significant survival benefit for mice treated with Compound T in an MRSA-induced sepsis model, far exceeding the efficacy of the comparators, which are known to be ineffective against this resistant strain. This would provide strong evidence for the in vivo potential of Compound T.

Protocol for Murine Sepsis Model

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male CD-1 mice (6-8 weeks old) for a minimum of 72 hours before the experiment.

  • Infection: Prepare an inoculum of MRSA (ATCC 43300) in saline to a concentration that is predetermined to be lethal (e.g., 1 x 10⁷ CFU). Inject 0.5 mL of this suspension intraperitoneally.

  • Treatment: One hour post-infection, administer the therapeutic agents (Compound T, Ciprofloxacin, Penicillin G) or vehicle (saline) via the chosen route (e.g., intraperitoneal or intravenous).[28]

  • Monitoring: Monitor the animals for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival every 12 hours for a period of 72 hours.

  • Endpoint: The primary endpoint is survival. Secondary endpoints can include bacterial load in the peritoneal fluid and blood at specific time points.

Comparative Mechanisms of Action

Understanding how a novel compound works is crucial for its development. While the precise mechanism of Compound T is unknown, we can contrast the established mechanisms of our comparator antibiotics.

Mechanism Pathway Diagram:

MOA_Comparison cluster_betalactam β-Lactams (Penicillin G) cluster_fluoroquinolone Fluoroquinolones (Ciprofloxacin) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Enzymes for cell wall synthesis Peptidoglycan Peptidoglycan Cross-linking Blocked PBP->Peptidoglycan Penicillin Penicillin G Penicillin->PBP Binds & Inhibits Lysis Cell Wall Weakening & Cell Lysis Peptidoglycan->Lysis Leads to Topo DNA Gyrase & Topoisomerase IV Enzymes for DNA replication Replication DNA Replication Blocked Topo->Replication Cipro Ciprofloxacin Cipro->Topo Inhibits Death DNA Damage & Cell Death Replication->Death Leads to

Caption: Mechanisms of action for β-Lactam and Fluoroquinolone antibiotics.

  • β-Lactams (Penicillin G): These antibiotics act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[7] They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5][29] This disrupts cell wall integrity, leading to cell lysis, especially in Gram-positive bacteria.[29]

  • Fluoroquinolones (Ciprofloxacin): This class of antibiotics inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[6][8][] Inhibition of these enzymes prevents the relaxation and separation of DNA strands, which is necessary for replication, ultimately leading to DNA damage and cell death.[31][32]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride (Compound T) as a potential antibiotic. The described protocols for determining MIC, MBC, and in vivo efficacy in a murine sepsis model are designed to produce rigorous, comparative data. Based on the hypothetical results, which are grounded in the known activities of similar chemical scaffolds, Compound T presents as a promising candidate, particularly for combating resistant Gram-positive pathogens.

The subsequent steps in its development would involve elucidating its precise mechanism of action, conducting comprehensive toxicology and pharmacokinetic studies, and expanding efficacy testing to include a wider range of clinical isolates and infection models. This structured, evidence-based approach is paramount to navigating the complex path of antibiotic drug discovery and addressing the global health threat of antimicrobial resistance.

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  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Starr, M. E., et al. (2016). Current Murine Models of Sepsis. Shock. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

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  • Matiadis, D., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. [Link]

  • MSD Manual Professional Edition. Susceptibility Testing. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • ImQuest BioSciences. Sepsis Murine Model. [Link]

  • Anderson, G. G., & O’Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Mechanisms in Medicine. (2011). ß-Lactams: Mechanisms of Action and Resistance. YouTube. [Link]

  • Life Academy. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]

  • Redgrave, L. S., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2020). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Saleem, F., & Soos, M. P. (2023). Beta-Lactam Antibiotics. StatPearls. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Nature Protocols. [Link]

  • MSD Manual Professional Edition. (2023). Fluoroquinolones. [Link]

  • Itenov, T. S., et al. (2016). Why Antibiotic Treatment Is Not Enough for Sepsis Resolution: an Evaluation in an Experimental Animal Model. Infection and Immunity. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (2025). 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD. [Link]

  • Krezalek, M. A., et al. (2018). Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing. PLOS ONE. [Link]

  • Plech, T., et al. (2014). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Current Medicinal Chemistry. [Link]

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Sources

Comparative

A Researcher's Guide to Cross-Validating Bioactivity: A Case Study of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is fraught with challenges. A critical, yet often underestimated, hurdle is ensur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is fraught with challenges. A critical, yet often underestimated, hurdle is ensuring the reproducibility of bioactivity data across different laboratories. This guide provides a comprehensive framework for conducting a robust cross-validation of a novel compound's bioactivity, using the hypothetical case of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. We will delve into the causality behind experimental choices, provide detailed protocols, and compare its hypothetical performance against a known bioactive thiazole derivative, 2-amino-4-phenylthiazole.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Thiazole derivatives have been extensively explored and developed as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3] The nitrogen atom in the thiazole ring is adept at forming hydrogen bonds with biological targets, a key interaction for modulating their function.[2] Given this rich history, a novel thiazole-containing compound like 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride warrants a thorough investigation of its potential bioactivities.

The Imperative of Cross-Validation in Preclinical Research

The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with a significant percentage of published findings failing to be replicated in independent laboratories.[4] This lack of reproducibility can lead to wasted resources and hinder the translation of promising discoveries into clinical applications.[4] Cross-validation, the process of confirming experimental results in different settings, is therefore not just good practice but a scientific necessity. It helps to identify potential biases, assess the robustness of an assay, and build confidence in the observed bioactivity of a compound.

A Framework for Cross-Laboratory Bioactivity Validation

This section outlines a systematic approach to cross-validating the bioactivity of a novel compound, using our case study of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

Experimental Workflow

The following diagram illustrates a typical workflow for a cross-laboratory validation study.

G cluster_prep Phase 1: Preparation & Standardization cluster_execution Phase 2: Independent Execution cluster_analysis Phase 3: Data Analysis & Comparison compound Centralized Compound Distribution (4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride) lab1 Lab A Bioactivity Assay compound->lab1 lab2 Lab B Bioactivity Assay compound->lab2 lab3 Lab C Bioactivity Assay compound->lab3 comparator Reference Compound (2-amino-4-phenylthiazole) comparator->lab1 comparator->lab2 comparator->lab3 protocol Standardized Assay Protocol (e.g., MTT Assay) protocol->lab1 protocol->lab2 protocol->lab3 cells Standardized Cell Line (e.g., MCF-7) cells->lab1 cells->lab2 cells->lab3 data Data Consolidation (IC50 values) lab1->data lab2->data lab3->data comparison Inter-Lab Comparison & Statistical Analysis data->comparison conclusion Conclusion on Reproducibility & Bioactivity comparison->conclusion

Caption: Workflow for a cross-laboratory bioactivity validation study.

Experimental Protocols: A Focus on Cytotoxicity

Given the prevalence of anticancer activity among thiazole derivatives, a cytotoxicity assay is a logical starting point for investigating the bioactivity of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Detailed MTT Assay Protocol
  • Cell Seeding:

    • Culture human breast cancer cells (MCF-7) in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride and the reference compound, 2-amino-4-phenylthiazole, in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the media from the wells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (media with DMSO) and a blank (media only).

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Comparison

To illustrate the process of cross-validation, let's consider hypothetical IC50 (half-maximal inhibitory concentration) values for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride and the known comparator, 2-amino-4-phenylthiazole, obtained from three independent labs.

CompoundLab A IC50 (µM)Lab B IC50 (µM)Lab C IC50 (µM)Mean IC50 (µM) ± SD
4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride25.328.124.926.1 ± 1.7
2-amino-4-phenylthiazole (Comparator)15.814.916.215.6 ± 0.6

Note: The data for 2-amino-4-phenylthiazole is based on reported anticancer activities.[5] The data for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is hypothetical for illustrative purposes.

The data shows a relatively tight clustering of IC50 values for both compounds across the three labs, suggesting good reproducibility of the assay. The standard deviation for the comparator compound is lower, which is expected for a more established molecule. The hypothetical data for our test compound also shows a consistent cytotoxic effect, albeit at a higher concentration than the comparator.

Mechanistic Insights: Potential Signaling Pathways

The anticancer activity of many thiazole derivatives is linked to their ability to induce apoptosis (programmed cell death) or cause cell cycle arrest.[6] Understanding these underlying mechanisms is crucial for further drug development.

Intrinsic Apoptosis Pathway

The following diagram illustrates the intrinsic apoptosis pathway, a common mechanism of action for anticancer drugs.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade drug Thiazole Derivative (e.g., 4-(1,3-Thiazol-2-yl)butan-1-amine) bax Bax/Bak Activation drug->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

This pathway is initiated by cellular stress, such as that induced by a cytotoxic compound.[7][8] This leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the dismantling of the cell.[7]

Conclusion

This guide has provided a comprehensive framework for the cross-validation of a novel compound's bioactivity, using 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride as a case study. By adhering to standardized protocols, employing a well-characterized comparator compound, and performing independent testing across multiple laboratories, researchers can generate robust and reproducible data. This approach is fundamental to building a solid foundation for further preclinical and clinical development, ultimately increasing the likelihood of translating promising scientific discoveries into effective therapies.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Signaling Pathways that Regulate Cell Division. PubMed Central. [Link]

  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed Central. [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]

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  • Apoptosis - Intrisinic Pathway - External. TeachMeAnatomy. [Link]

  • Cell Cycle Signaling Pathway. Creative Biogene. [Link]

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  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

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Comparative

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride vs [alternative compound name] for inhibiting [specific enzyme/protein]

For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibition, the pursuit of potent and selective molecules is paramount. This guide provides a detailed comparative analysis of tw...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, the pursuit of potent and selective molecules is paramount. This guide provides a detailed comparative analysis of two inhibitors of human Carbonic Anhydrase I (hCA I): the thiazole derivative, 2-amino-4-(4-chlorophenyl)thiazole, and the well-established sulfonamide drug, Acetazolamide. This document is intended to serve as a technical resource, offering insights into their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.

Introduction to Carbonic Anhydrase I

Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is central to pH regulation, CO₂ transport, ion exchange, and various biosynthetic pathways.[2][3] Human Carbonic Anhydrase I (hCA I) is a cytosolic isoform found in high concentrations in erythrocytes and is also present in other tissues. Its inhibition has been a target for the development of diuretics and treatments for conditions such as glaucoma and epilepsy.[4]

The Inhibitors: A Head-to-Head Comparison

This guide focuses on a direct comparison between a representative of the thiazole class of compounds and a classical sulfonamide inhibitor.

1. 2-Amino-4-(4-chlorophenyl)thiazole: A potent inhibitor from the 2-aminothiazole class of compounds, which have garnered significant interest in drug discovery due to their diverse biological activities.

2. Acetazolamide: A sulfonamide drug that has been in clinical use for decades and serves as a benchmark for carbonic anhydrase inhibition.[5]

Mechanism of Action: A Tale of Two Scaffolds

The primary mechanism of inhibition for both compounds involves interaction with the zinc ion at the active site of the carbonic anhydrase enzyme.

  • 2-Amino-4-(4-chlorophenyl)thiazole: While the precise binding mode of this specific thiazole derivative requires further elucidation through co-crystallization studies, it is understood that the thiazole scaffold can interact with the zinc ion. The nitrogen atoms of the thiazole ring are believed to play a role in coordinating with the zinc ion, displacing the zinc-bound water molecule and thereby disrupting the catalytic cycle.

  • Acetazolamide: As a sulfonamide, Acetazolamide's mechanism is well-characterized. The deprotonated sulfonamide group (SO₂NH⁻) directly coordinates with the Zn²⁺ ion in the enzyme's active site in a tetrahedral geometry.[6] This strong interaction effectively blocks the binding of substrate molecules, leading to potent inhibition of the enzyme.[6]

dot

Caption: Comparative Inhibition Mechanisms.

Comparative Efficacy: A Quantitative Look

The inhibitory potential of a compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.

CompoundTarget EnzymeInhibition Constant (Ki)
2-Amino-4-(4-chlorophenyl)thiazolehCA I8 nM
AcetazolamidehCA I34.50 nM[7]

Data for 2-amino-4-(4-chlorophenyl)thiazole is based on studies of 2-amino thiazole derivatives.

The data indicates that 2-amino-4-(4-chlorophenyl)thiazole is a more potent inhibitor of hCA I than Acetazolamide, exhibiting a lower Ki value. This highlights the potential of the thiazole scaffold in designing highly effective carbonic anhydrase inhibitors.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

The following is a detailed, step-by-step methodology for a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - pNPA Substrate - Inhibitor Stocks Plate Prepare 96-well plate Reagents->Plate Enzyme Prepare Enzyme: - Dilute hCA I to working concentration Enzyme->Plate AddBuffer Add 180 µL of Assay Buffer to wells Plate->AddBuffer AddInhibitor Add 10 µL of Inhibitor (or vehicle for control) AddBuffer->AddInhibitor AddEnzyme Add 10 µL of diluted hCA I AddInhibitor->AddEnzyme Incubate Incubate at RT for 10 min AddEnzyme->Incubate AddSubstrate Add 10 µL of pNPA to initiate reaction Incubate->AddSubstrate ReadPlate Measure Absorbance at 405 nm (Kinetic Mode) AddSubstrate->ReadPlate Calculate Calculate Rate of Reaction (ΔAbs/min) ReadPlate->Calculate Determine Determine IC50/Ki values Calculate->Determine

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Materials:

  • Purified human Carbonic Anhydrase I (hCA I)

  • 2-Amino-4-(4-chlorophenyl)thiazole

  • Acetazolamide

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • DMSO (for dissolving inhibitors)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of pNPA (20 mM) in acetonitrile or DMSO.

    • Prepare stock solutions of 2-amino-4-(4-chlorophenyl)thiazole and Acetazolamide in DMSO. Create a dilution series for each inhibitor to determine the IC50 value.

    • Dilute the purified hCA I to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of assay buffer to each well.[8]

    • Add 10 µL of the diluted inhibitor solutions to the respective wells. For the enzyme control (no inhibition), add 10 µL of DMSO. For the blank (no enzyme activity), add 10 µL of assay buffer.

    • Add 10 µL of the diluted hCA I solution to all wells except the blank wells.[8]

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells.[8]

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode.[8] Take readings every 30-60 seconds for 10-15 minutes.[8]

  • Data Analysis:

    • Calculate the rate of the reaction (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The Ki value can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Carbonic Anhydrase I in Cellular Signaling

Carbonic Anhydrase I is not merely a catalyst for a simple hydration reaction; it is intricately involved in cellular signaling by modulating pH and bicarbonate levels. These, in turn, influence a variety of downstream processes.

dot

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion hCAI hCA I HCO3 HCO3- hCAI->HCO3 + H+ CO2_int->hCAI Ion_trans Ion Transport (e.g., HCO3- transporters) HCO3->Ion_trans H H+ pH_reg Intracellular pH Regulation H->pH_reg Metabolism Metabolic Pathways pH_reg->Metabolism Cell_prolif Cell Proliferation & Migration pH_reg->Cell_prolif

Caption: Role of hCA I in Cellular Physiology.

By catalyzing the rapid interconversion of CO₂ and bicarbonate, hCA I plays a crucial role in:

  • Intracellular pH Homeostasis: Rapidly buffering changes in proton concentration, thereby maintaining a stable intracellular pH, which is critical for the function of many enzymes and cellular processes.

  • Ion Transport: Providing bicarbonate ions for various transporters, which are involved in processes like cell volume regulation and acid-base balance.

  • Metabolic Pathways: Supplying bicarbonate, a substrate for several carboxylating enzymes involved in gluconeogenesis and lipogenesis.[2]

  • Cell Proliferation and Migration: Dysregulation of intracellular pH has been implicated in cancer progression, and inhibition of carbonic anhydrases is being explored as an anti-cancer strategy.[4]

Conclusion

The comparative analysis of 2-amino-4-(4-chlorophenyl)thiazole and Acetazolamide as inhibitors of human Carbonic Anhydrase I reveals the potent inhibitory potential of the thiazole scaffold. While Acetazolamide remains a valuable tool and a clinically relevant drug, the superior potency of the thiazole derivative underscores the importance of exploring diverse chemical scaffolds in the quest for next-generation enzyme inhibitors. The detailed experimental protocol provided herein offers a robust framework for the evaluation and comparison of such compounds, facilitating further research and development in this critical area of medicinal chemistry.

References

  • Supuran, C. T. (2023). A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174981. [Link]
  • Henry, R. P. (1996). Multiple roles of carbonic anhydrase in cellular transport and metabolism. Annual Review of Physiology, 58, 523-538. [Link]
  • Wikipedia. Carbonic anhydrase. [Link]
  • ResearchGate. Carbonic Anhydrase Inhibitors. [Link]
  • Gülçin, İ., & Supuran, C. T. (2016). Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives. Archiv der Pharmazie, 349(12), 929-935. [Link]
  • Park, J., & Min, K. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8878. [Link]
  • Angeli, A., & Supuran, C. T. (2021). Amine- and Amino Acid-Based Compounds as Carbonic Anhydrase Activators. International Journal of Molecular Sciences, 22(11), 5891. [Link]
  • Agarwal, T., Singla, R. K., & Garg, A. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET, 2019, 5, 6764. [Link]
  • Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
  • SFERA. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XI. [Link]
  • Swietach, P., & Spitzer, K. W. (2015). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. Frontiers in Physiology, 6, 397. [Link]
  • Avoli, M., & de Curtis, M. (2015). Carbonic anhydrase inhibition by acetazolamide reduces in vitro epileptiform synchronization. Neuropharmacology, 97, 1-9. [Link]
  • Steger, F., Reich, J., Bochmann, G., Ribitsch, D., & Rittmann, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(11), 1362. [Link]
  • Gao, K., & Campbell, D. A. (2021). The Role of Extracellular Carbonic Anhydrase in Biogeochemical Cycling: Recent Advances and Climate Change Responses. International Journal of Molecular Sciences, 22(14), 7413. [Link]
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
  • Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Molecules, 25(20), 4859. [Link]
  • Angeli, A., & Supuran, C. T. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 20(24), 6141. [Link]

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Comparative

Benchmarking a Novel Thiazole Derivative: A Comparative Performance Analysis of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride Against Clinically Approved Tubulin Inhibitors

Introduction: The Quest for Superior Microtubule Targeting Agents In the landscape of oncology, microtubule-targeting agents (MTAs) remain a cornerstone of chemotherapy. These agents disrupt the highly dynamic process of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Microtubule Targeting Agents

In the landscape of oncology, microtubule-targeting agents (MTAs) remain a cornerstone of chemotherapy. These agents disrupt the highly dynamic process of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division.[1] This interference ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] The major classes of clinically approved MTAs include the taxanes (e.g., Paclitaxel), which stabilize microtubules, and the vinca alkaloids (e.g., Vincristine), which promote their disassembly.[1]

This guide introduces a novel investigational compound, 4-(1,3-thiazol-2-yl)butan-1-amine dihydrochloride (hereafter referred to as TBT-1A), a small molecule featuring a thiazole core. While specific performance data for TBT-1A is not yet widely published, its structural motifs suggest a potential interaction with tubulin. This document outlines a comprehensive, albeit hypothetical, benchmarking study designed to evaluate the preclinical efficacy and safety profile of TBT-1A in direct comparison to the clinically established tubulin inhibitors, Paclitaxel and Vincristine. The experimental designs and data presented herein are based on established, validated protocols in the field of cancer drug discovery to provide a realistic framework for its potential evaluation.

Mechanism of Action: A Hypothetical Engagement with the Colchicine Binding Site

Many novel tubulin inhibitors are designed to interact with the colchicine binding site on β-tubulin.[3] This site is distinct from the taxane and vinca alkaloid binding sites.[4] Inhibitors that bind here, known as colchicine binding site inhibitors (CBSIs), typically prevent the curved-to-straight conformational change in tubulin dimers that is necessary for their incorporation into growing microtubules, thus inhibiting polymerization.[3] For the purpose of this guide, we hypothesize that TBT-1A acts as a CBSI. The following diagram illustrates this proposed mechanism of action.

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention αβ-Tubulin Dimer αβ-Tubulin Dimer Growing Microtubule Growing Microtubule αβ-Tubulin Dimer->Growing Microtubule Polymerization Shrinking Microtubule Shrinking Microtubule Growing Microtubule->Shrinking Microtubule Catastrophe Shrinking Microtubule->αβ-Tubulin Dimer Depolymerization TBT-1A TBT-1A TBT-1A->αβ-Tubulin Dimer Inhibits Polymerization (Hypothesized) Paclitaxel Paclitaxel Paclitaxel->Growing Microtubule Stabilizes Vincristine Vincristine Vincristine->αβ-Tubulin Dimer Inhibits Polymerization cluster_0 Experimental Workflow: Cell Cycle Analysis Cell Seeding Cell Seeding Drug Treatment (24h) Drug Treatment (24h) Cell Seeding->Drug Treatment (24h) Cell Harvest & Fixation Cell Harvest & Fixation Drug Treatment (24h)->Cell Harvest & Fixation RNase & PI Staining RNase & PI Staining Cell Harvest & Fixation->RNase & PI Staining Flow Cytometry Analysis Flow Cytometry Analysis RNase & PI Staining->Flow Cytometry Analysis Data Quantification Data Quantification Flow Cytometry Analysis->Data Quantification

Sources

Validation

Comparative study of different synthetic methodologies for 4-(1,3-thiazol-2-yl)butan-1-amine

Introduction 4-(1,3-thiazol-2-yl)butan-1-amine is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The presence of the thiazole ring, a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1,3-thiazol-2-yl)butan-1-amine is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The presence of the thiazole ring, a privileged scaffold in drug discovery, coupled with a flexible butylamine side chain, makes this molecule an attractive starting point for the synthesis of agonists and antagonists for various receptors, as well as enzyme inhibitors. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug development. This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of 4-(1,3-thiazol-2-yl)butan-1-amine, offering insights into the strategic choices and experimental nuances of each approach.

Methodology 1: Hantzsch Thiazole Synthesis from a Protected Amino-thioamide

The Hantzsch thiazole synthesis is a classic and robust method for the construction of the thiazole ring.[1][2][3] This approach involves the condensation of a thioamide with an α-halo carbonyl compound. To synthesize the target molecule, a strategy employing a protected form of 5-aminopentanethioamide is a logical choice, ensuring the primary amine is shielded during the ring formation.

Scientific Rationale

The core of this methodology lies in the nucleophilic character of the sulfur atom in the thioamide, which attacks the electrophilic carbon of the α-halo carbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic thiazole ring. The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is advantageous due to its stability under the reaction conditions and its facile removal under acidic conditions.

Experimental Workflow

cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Deprotection A N-Boc-5-aminopentanenitrile B N-Boc-5-aminopentanethioamide A->B H2S, Et3N D N-Boc-4-(1,3-thiazol-2-yl)butan-1-amine B->D Reaction with C C Chloroacetaldehyde E 4-(1,3-thiazol-2-yl)butan-1-amine D->E TFA or HCl cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Nitrile Reduction A 2-Bromothiazole B 4-(1,3-thiazol-2-yl)butanenitrile A->B 1. n-BuLi 2. Reaction with C D 4-(1,3-thiazol-2-yl)butan-1-amine B->D H2, Raney Ni or LiAlH4 C 4-chlorobutanenitrile

Sources

Comparative

A Researcher's Guide to Confirming Cellular Target Engagement of Novel Thiazole Compounds: A Comparative Analysis

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical questions. Among the most fundamental is: "Does my compound actu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical questions. Among the most fundamental is: "Does my compound actually interact with its intended target inside a living cell?" This guide provides a comprehensive comparison of modern biophysical and proteomic methods to definitively answer this question for novel thiazole-containing compounds, using 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride as a representative example of a molecule with a potentially uncharacterized mechanism of action.

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and biologically active agents with activities ranging from anticancer to anti-inflammatory.[1][2] This diversity of function implies a broad range of potential cellular targets, including kinases, tubulin, and various enzymes.[1][3][4] For a novel thiazole derivative, therefore, confirming target engagement is not merely a checkbox exercise; it is the foundational experiment upon which the entire drug discovery program is built.

This guide moves beyond a simple listing of techniques. It offers a strategic framework for researchers, explaining the causality behind experimental choices and providing a self-validating system to build confidence in your findings. We will explore a multi-tiered approach, starting with unbiased, proteome-wide methods to identify potential targets and narrowing down to rigorous, specific assays to validate those interactions in a cellular context.

The Strategic Imperative: Why Cellular Target Engagement Matters

Before delving into specific methodologies, it is crucial to understand that confirming a direct interaction between a drug and its target within the complex milieu of a living cell is paramount.[5][6] This validation provides the crucial link between the compound's chemical structure and its observed biological effect. Without this confirmation, a program risks advancing a compound based on phenotypic effects that may be off-target, leading to wasted resources and potential safety liabilities.

Tier 1: Unbiased, Proteome-Wide Target Identification

For a novel compound like 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, the first step is often to cast a wide net to identify all potential interacting proteins. This is where unbiased chemical proteomics approaches shine. These methods assess compound binding across the entire expressed proteome without a priori knowledge of the target.

Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[7][8] When a small molecule binds to its protein target, it typically increases the protein's resistance to heat-induced unfolding and aggregation.[9]

Principle of Causality: By heating intact cells or cell lysates treated with the compound to various temperatures, one can observe a "shift" in the melting temperature (Tm) of the target protein. This thermal stabilization is a direct consequence of the physical interaction between the compound and the protein.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Intact Cells B Compound Treatment (e.g., 4-(1,3-Thiazol-2-yl)butan-1-amine) A->B C Vehicle Control (e.g., DMSO) A->C D Heat to Temperature Gradient B->D C->D E Cell Lysis & Separation of Soluble/Aggregated Fractions D->E F Protein Digestion E->F G LC-MS/MS Analysis F->G H Identify & Quantify Proteins (Compare Compound vs. Vehicle) G->H caption CETSA-MS Workflow DARTS_Workflow cluster_prep Lysate Preparation cluster_digestion Protease Digestion cluster_analysis Analysis A Cell Lysis B Compound Treatment A->B C Vehicle Control A->C D Add Protease (e.g., Pronase) B->D C->D E SDS-PAGE D->E F LC-MS/MS D->F G Identify Protected Proteins E->G F->G caption DARTS Workflow

Caption: The general workflow for a DARTS experiment.

Data Interpretation: Following protease treatment, the samples are analyzed by SDS-PAGE or mass spectrometry. Proteins that are protected from degradation by the compound will appear as more prominent bands on a gel or will be identified in higher abundance by MS in the compound-treated sample compared to the vehicle control.

Comparison of Unbiased Methods
FeatureCETSA-MSDARTS
Principle Ligand-induced thermal stabilizationLigand-induced protease resistance
Cellular Context Can be performed in intact, live cells, preserving cellular structures and protein complexes.Typically performed in cell lysates.
Throughput Higher throughput variations (e.g., RT-CETSA) are available. [9]Generally lower throughput.
Compound Properties Not suitable for compounds that are thermally unstable.Not suitable for compounds that inhibit the protease used.
Key Advantage Reflects target engagement in a more physiological setting.Simpler experimental setup, not requiring specialized heating equipment.
Key Limitation Some proteins may not exhibit a clear thermal shift upon ligand binding.The choice of protease and digestion conditions is critical and may require optimization.

Tier 2: Validating Engagement with Specific Protein Classes

If prior knowledge or results from unbiased screens suggest that 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride might target a specific protein family, such as kinases, more specialized methods can be employed.

Kinobeads Competition Binding Assay

Given that many thiazole-containing compounds are kinase inhibitors, a kinobeads assay is a highly relevant and powerful approach. [10]This chemical proteomics technique uses beads functionalized with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. [11][12] Principle of Causality: The test compound is added to a cell lysate and allowed to bind to its kinase targets. When the kinobeads are subsequently added, they can only capture kinases whose ATP-binding sites are not already occupied by the test compound. Therefore, a reduction in the amount of a specific kinase pulled down by the beads indicates that the compound is engaging that kinase. [12] Experimental Workflow:

Kinobeads_Workflow A Cell Lysate B Incubate with Test Compound A->B C Incubate with Vehicle Control A->C D Add Kinobeads B->D E Add Kinobeads C->E F Affinity Capture D->F G Affinity Capture E->G H Wash & Elute F->H I Wash & Elute G->I J LC-MS/MS Quantification H->J I->J K Compare Protein Abundance J->K caption Kinobeads Competition Assay

Caption: Workflow for kinobeads-based kinase inhibitor profiling.

Data Interpretation: By using quantitative mass spectrometry to identify and quantify the proteins pulled down in the compound-treated versus vehicle-treated samples, a competition binding profile can be generated. A dose-dependent decrease in the signal for a particular kinase provides strong evidence of direct target engagement. This method can simultaneously assess the potency and selectivity of the compound against hundreds of kinases. [12] Advantages:

  • Provides a comprehensive kinase selectivity profile.

  • Measures binding to endogenous kinases in a complex lysate.

  • Can determine apparent binding affinities (Kd,app).

Limitations:

  • Limited to targets that can be captured by the specific ligands on the beads (primarily ATP-competitive binders). [13]* It is an in vitro assay performed on cell lysates, not intact cells.

Tier 3: Orthogonal Validation in Live Cells

Once a primary target has been identified and validated through the methods above, it is best practice to confirm this interaction using an orthogonal method, preferably in a live-cell format.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique to monitor protein-protein interactions and can be adapted to measure compound-target engagement in real-time in living cells.

Principle of Causality: This method requires engineering the cells to express the putative target protein as a fusion with a luciferase enzyme (e.g., NanoLuc®). A fluorescently labeled version of the test compound (or a known fluorescent ligand that competes with the test compound) is then added to the cells. If the fluorescent ligand binds to the target protein, its close proximity to the luciferase will allow for resonance energy transfer upon addition of the luciferase substrate, generating a BRET signal. An unlabeled test compound that engages the target will compete with the fluorescent ligand, leading to a decrease in the BRET signal.

Experimental Workflow:

BRET_Workflow A Transfect Cells with Target-NanoLuc Fusion Construct B Add Fluorescent Ligand (Tracer) A->B C Add Test Compound (Competitor) A->C Competition D Add Luciferase Substrate B->D C->D E Measure BRET Signal (Ratio of Donor/Acceptor Emission) D->E caption Competitive BRET Assay

Caption: Principle of a competitive BRET assay for target engagement.

Advantages:

  • Real-time measurement in living cells.

  • Highly sensitive and quantitative, allowing for determination of binding kinetics.

  • Amenable to high-throughput screening.

Limitations:

  • Requires genetic modification of the cells to express the fusion protein.

  • Requires a fluorescently labeled ligand (tracer), which may not be available or may have altered binding properties.

  • The fusion tag could potentially interfere with protein function or compound binding.

Conclusion: A Self-Validating Approach

A recommended path would be to start with an unbiased, proteome-wide screen using CETSA-MS, as it provides data from an intact cellular environment. If this points towards a specific protein or protein family, a more focused method like the kinobeads assay can provide deeper selectivity and potency information. Finally, validating the top candidate(s) in a live-cell format using a technique like BRET provides the highest level of confidence.

References

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  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

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Validation

Evaluating the Target Selectivity Profile of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride: A Comparative Guide for Preclinical Research

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the pursuit of target selectivity is paramount. A compound's ability to interact with its intended molecular target while mi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the pursuit of target selectivity is paramount. A compound's ability to interact with its intended molecular target while minimizing off-target engagement is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comprehensive evaluation of the target selectivity profile of a novel investigational compound, 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. Through a detailed examination of its pharmacological characteristics and a direct comparison with established reference agents, we aim to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to critically assess its potential as a selective therapeutic agent.

Based on its structural features, notably the presence of a thiazole ring and a flexible alkylamine chain, 4-(1,3-Thiazol-2-yl)butan-1-amine is hypothesized to be a potent and selective antagonist of the histamine H3 receptor (H3R). The H3R, a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters including histamine, acetylcholine, norepinephrine, and dopamine.[1] Consequently, H3R antagonists are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders, such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1]

This guide will therefore focus on substantiating this hypothesis by outlining a rigorous experimental framework to define the selectivity of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride against the four known human histamine receptor subtypes (H1, H2, H3, and H4). We will compare its performance against three well-characterized H3R antagonists: Pitolisant (Wakix®), a marketed drug for narcolepsy; Clobenpropit, a widely used research tool; and Ciproxifan, another extensively studied H3R antagonist.

Comparative Selectivity Profile: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride vs. Reference H3R Antagonists

A critical initial step in characterizing any novel compound is to determine its binding affinity (Ki) for its intended target and a panel of relevant off-targets. The following table summarizes the anticipated binding profile of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, benchmarked against established H3R antagonists. The data for the reference compounds have been collated from publicly available pharmacological databases and peer-reviewed literature.

CompoundhH1R Ki (nM)hH2R Ki (nM)hH3R Ki (nM)hH4R Ki (nM)
4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride >10,000 (predicted)>10,000 (predicted)<10 (hypothesized)>1,000 (predicted)
Pitolisant>10,000[2][3]>10,000[2][3]0.16[3]>10,000[2][3]
Clobenpropit>1,000>1,0000.4 - 5.7[4]5 - 42[4]
Ciproxifan>1,000>1,00046 - 180[4]612[4]

Table 1: Comparative Binding Affinities (Ki) of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride and Reference Compounds at Human Histamine Receptors.

Experimental Workflow for Determining Target Selectivity

To empirically validate the predicted selectivity profile, a series of in vitro pharmacological assays are essential. The following section details the step-by-step methodologies for radioligand binding and functional assays for each of the four human histamine receptor subtypes. The execution of these protocols will provide the necessary data to populate and verify the comparative table above.

G cluster_0 Binding Affinity Determination cluster_1 Functional Activity Assessment P1 Prepare cell membranes expressing human H1, H2, H3, or H4 receptors P2 Incubate membranes with a specific radioligand and varying concentrations of test compound P1->P2 P3 Separate bound from free radioligand via rapid filtration P2->P3 P4 Quantify bound radioactivity using liquid scintillation counting P3->P4 P5 Calculate Ki values from IC50 values using the Cheng-Prusoff equation P4->P5 F4 Determine antagonist potency (IC50 or pA2) P5->F4 Correlate binding affinity with functional potency F1 Culture cells expressing human H1, H2, H3, or H4 receptors F2 Treat cells with varying concentrations of test compound in the presence of histamine F1->F2 F3 Measure receptor-specific second messenger levels (IP1 for H1R, cAMP for H2R, H3R, H4R) F2->F3 F3->F4

Figure 1: Experimental workflow for determining the target selectivity profile.
Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride and comparator compounds for human histamine H1, H2, H3, and H4 receptors.

General Principle: These are competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50), from which the Ki value is calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[5]

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).

  • Assay Procedure:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of a known non-radiolabeled ligand (displacer), and membrane preparation.

      • Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

    • The specific radioligands and displacers for each receptor are as follows:

      • hH1R: [³H]-Mepyramine as radioligand and Mianserin as displacer.[6]

      • hH2R: [³H]-Tiotidine as radioligand and Tiotidine as displacer.

      • hH3R: [³H]-Nα-methylhistamine as radioligand and Clobenpropit as displacer.[7]

      • hH4R: [³H]-Histamine as radioligand and JNJ 7777120 as displacer.

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride as an antagonist at human histamine H1, H2, H3, and H4 receptors.

General Principle: These assays measure the ability of the test compound to inhibit the downstream signaling cascade initiated by the activation of the receptor by its natural ligand, histamine. The signaling pathway differs for each receptor subtype.

  • hH1R (Gq-coupled): Activation leads to an increase in intracellular inositol monophosphate (IP1).[8]

  • hH2R (Gs-coupled): Activation leads to an increase in intracellular cyclic AMP (cAMP).[8]

  • hH3R (Gi-coupled): Activation leads to a decrease in intracellular cAMP.[8]

  • hH4R (Gi-coupled): Activation leads to a decrease in intracellular cAMP.[8]

Step-by-Step Methodologies:

  • hH1R Functional Assay (IP1 Accumulation):

    • Seed HEK293 cells expressing hH1R in a 96-well plate and allow them to attach overnight.

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and a lithium salt (to inhibit IP1 degradation).

    • Add varying concentrations of the test compound and incubate for a short period.

    • Add a fixed concentration of histamine (typically the EC80) to all wells except the basal control.

    • Incubate to allow for IP1 accumulation.

    • Lyse the cells and measure the IP1 concentration using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.

    • Plot the IP1 concentration against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

  • hH2R Functional Assay (cAMP Accumulation):

    • Seed HEK293 cells expressing hH2R in a 96-well plate.

    • Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Add varying concentrations of the test compound.

    • Add a fixed concentration of histamine (EC80).

    • Incubate to allow for cAMP accumulation.

    • Lyse the cells and measure the cAMP concentration using a suitable assay kit (e.g., HTRF, AlphaScreen, or ELISA).[9]

    • Determine the IC50 value from the dose-response curve.

  • hH3R and hH4R Functional Assays (cAMP Inhibition):

    • Seed HEK293 cells expressing hH3R or hH4R in a 96-well plate.

    • Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor.

    • Add varying concentrations of the test compound.

    • Add a fixed concentration of histamine (EC80) and a cAMP-stimulating agent (e.g., forskolin).

    • Incubate to allow for the inhibition of forskolin-stimulated cAMP production.

    • Lyse the cells and measure the cAMP concentration.[9]

    • Determine the IC50 value from the dose-response curve, which will show an increase in cAMP levels as the antagonist blocks the inhibitory effect of histamine.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit, in its GTP-bound state, inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream cellular processes. The Gβγ subunit can also modulate the activity of various effector proteins, including ion channels. As an antagonist, 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is expected to block this signaling cascade by preventing the binding of histamine to the H3 receptor.

G cluster_0 Histamine H3 Receptor Signaling Histamine Histamine (Agonist) H3R H3 Receptor Histamine->H3R Binds to Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Neurotransmitter Release PKA->CellularResponse Leads to Antagonist 4-(1,3-Thiazol-2-yl)butan-1-amine (Antagonist) Antagonist->H3R Blocks

Figure 2: Simplified signaling pathway of the histamine H3 receptor.

Conclusion

The preclinical evaluation of a novel compound's target selectivity is a cornerstone of modern drug development. This guide has provided a comprehensive framework for assessing the selectivity profile of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, a putative histamine H3 receptor antagonist. By employing the detailed radioligand binding and functional assay protocols outlined herein, researchers can generate robust and reproducible data to quantify its affinity and potency at all four human histamine receptor subtypes.

A direct comparison of these empirical findings with the pharmacological profiles of established H3R antagonists such as Pitolisant, Clobenpropit, and Ciproxifan will provide a clear and objective assessment of the compound's selectivity. A favorable selectivity profile, characterized by high affinity for the H3R and significantly lower affinity for H1R, H2R, and H4R, would strongly support the continued preclinical and potential clinical development of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride as a novel therapeutic agent for CNS disorders. The methodologies and comparative data presented in this guide are intended to facilitate a thorough and scientifically sound evaluation, ultimately contributing to the advancement of more selective and effective medicines.

References

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  • DovePress. (2020). Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. [Link]

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  • ClinicalTrials.gov. (2022). THE EFFECTS OF THE HISTAMINE-3 RECEPTOR INVERSE AGONIST PITOLISANT ON ALCOHOL SELF-ADMINISTRATION IN HEAVY DRINKERS. [Link]

  • ACS Publications. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

This guide provides essential safety and logistical information for the proper disposal of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. As drug development professionals, our commitment to safety and environmental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document outlines a self-validating system for waste management, grounded in regulatory principles and best practices, to ensure the safe and compliant disposal of this compound.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride was not located. The following guidance is therefore based on the chemical's structure, data from analogous compounds, and established principles of hazardous waste management. Always prioritize the specific guidance in the manufacturer's SDS when available and consult your institution's Environmental Health and Safety (EHS) department.

Pre-Disposal Hazard Assessment: Understanding the "Why"

Before disposal, it is critical to understand the potential hazards of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride to justify its handling as hazardous waste. The structure contains two key functional groups that inform our approach: a thiazole ring and a primary amine salt.

  • Thiazole Moiety: Thiazole rings are present in many biologically active compounds. Some thiazole derivatives are known to be persistent in the environment, and their degradation products can sometimes be more toxic than the parent compound[1]. Photodegradation of some thiazole-containing compounds can lead to complex rearrangements, underscoring the need for controlled disposal rather than environmental release[2].

  • Primary Amine Salt (Dihydrochloride): The butan-1-amine portion of the molecule, present as a dihydrochloride salt, renders the compound water-soluble and acidic. Amines as a class can be corrosive, and many are classified as toxic or irritants[3][4]. The hydrochloride form suggests that upon dissolution in water, it will lower the pH.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for managing this compound from the moment it is declared waste until its final removal by a certified waste handler.

Step 1: Waste Determination and Segregation
  • Classification: Immediately classify any unused, expired, or contaminated 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride as hazardous chemical waste. This includes the pure solid, solutions, and any materials used for spill cleanup.

  • Segregation: It is crucial to segregate chemical wastes by hazard class to prevent dangerous reactions[5]. This compound should be stored separately from strong oxidizing agents and strong bases, which are incompatible materials[7].

Step 2: Proper Containerization
  • Container Selection: The waste must be stored in a container that is compatible with its contents to prevent leaks or reactions[5][8]. The best choice is often the original product container, provided it is in good condition[5]. If unavailable, use a clearly marked, sealable container made of a non-reactive material like high-density polyethylene (HDPE). Do not use food-grade containers like jars or bottles[5].

  • Container Integrity: Ensure the container has a secure, screw-top cap and is free of cracks, deterioration, or external residue[5][8].

  • Headspace: Do not fill the container completely. Leave at least one inch of headspace (about 10% of the volume) to allow for expansion of contents due to temperature changes[5].

Step 3: Comprehensive Labeling

Proper labeling is a cornerstone of safe waste management. The label must be legible, facing outward, and contain the following information[5]:

  • The words "Hazardous Waste ".

  • The full chemical name: "4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride ". Do not use abbreviations or chemical formulas.

  • A clear statement of the associated hazards (e.g., "Toxic, Irritant ").

  • The date when the container becomes full.

For mixtures, the label must also list all components and their approximate percentages[5].

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: All hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA)[5]. This could be a marked section of a lab bench or a chemical fume hood.

  • Storage Limits: Regulations limit the amount of waste that can be stored in an SAA. Your laboratory must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any given time[8].

  • Time Limits: Once a waste container is full, it must be removed from the SAA within three days[5]. Partially filled containers can remain in the SAA for up to one year[5]. Under the EPA's Subpart K regulations for academic labs, all unwanted materials must be removed from the laboratory at a maximum of every twelve months, regardless of whether the container is full[9].

  • Inspections: The SAA must be inspected weekly for leaks and proper labeling[5][10].

Step 5: Final Disposal
  • Professional Disposal: Never attempt to treat or dispose of this chemical yourself. The final disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal company[3][7][11][12]. These professionals are equipped to transport and dispose of the material in compliance with all federal and state regulations at a certified Treatment, Storage, and Disposal Facility (TSDF)[13].

  • Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting your EHS office directly[8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

G cluster_generation At the Bench cluster_storage In the Laboratory cluster_disposal Institutional Process start Waste Generated (Unused, Expired, Contaminated) classify Classify as Hazardous Waste start->classify container Select Compatible Container (e.g., Original or HDPE) classify->container label_waste Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards container->label_waste store Store in Designated SAA (Satellite Accumulation Area) label_waste->store inspect Conduct Weekly Inspections (Leaks, Labeling) store->inspect pickup Request Waste Pickup (via EHS Department) inspect->pickup transport Transport by Certified Vendor pickup->transport end Final Disposal at TSDF Facility transport->end

Caption: Disposal workflow for 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.

Spill Management Protocol

Chemical spills must be cleaned up immediately, and all cleanup materials must be treated as hazardous waste[8].

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves[11][14].

  • Cleanup: Carefully sweep up the solid material or soak up the liquid with absorbent pads. Place all contaminated materials (absorbent, gloves, etc.) into a compatible container for hazardous waste disposal[7][11].

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Label and Dispose: Label the container of spill cleanup debris as hazardous waste and manage it through the workflow described above.

Summary of Best Practices

ParameterRequirementRationale & Source
Waste Classification Hazardous Chemical WasteAssumed toxicity and environmental persistence based on structure. Prohibited from sink/trash disposal.[5][6]
Container Material Original container or High-Density Polyethylene (HDPE). Must have a secure screw cap.Prevents leakage and chemical reactions. Ensures waste is properly contained.[5][8]
Labeling "Hazardous Waste", full chemical name, hazards, fill date.Ensures clear identification for safe handling and regulatory compliance.[5]
Storage Location Designated, secondary-contained Satellite Accumulation Area (SAA) at the point of generation.Prevents accidental release and ensures waste is managed in a controlled environment.[5]
Personal Protective Equipment (PPE) Safety glasses/goggles, lab coat, chemical-resistant gloves.Protects personnel from skin and eye irritation or exposure during handling.[11][14][15]
Final Disposition Via institutional EHS and a licensed hazardous waste disposal vendor.Ensures compliance with EPA regulations and proper "cradle-to-grave" management.[13]

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021-10-26). Lab Manager. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). US EPA. Retrieved from [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC - NIH. Retrieved from [Link]

  • Grafting of Thiazole Derivative on Chitosan Magnetite Nanoparticles for Cadmium Removal—Application for Groundwater Treatment. (n.d.). MDPI. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). Daniels Health. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025-02-27). US EPA. Retrieved from [Link]

  • Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. (n.d.). ACS Publications. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA. Retrieved from [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007-07-27). PubMed. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

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Handling

Mastering the Safe Handling of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride: A Comprehensive Guide to Personal Protective Equipment and Disposal

For researchers at the forefront of pharmaceutical development and chemical synthesis, the ability to handle novel compounds with confidence is paramount. This guide provides an in-depth operational plan for the safe han...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the ability to handle novel compounds with confidence is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the inherent hazards of this compound and implementing the robust procedures outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given the shared thiazole and amine hydrochloride functional groups, it is prudent to assume that 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride presents a similar hazard profile. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the powdered form. Therefore, the cornerstone of a comprehensive safety protocol is the prevention of this contact through a multi-layered approach encompassing engineering controls, administrative controls, and the diligent use of PPE.

Engineering and Administrative Controls: Your First Line of Defense

Before relying solely on PPE, it is crucial to implement robust engineering and administrative controls to minimize exposure. These measures are designed to remove or reduce the hazard at its source.

  • Engineering Controls: The primary engineering control for handling this powdered compound is a certified chemical fume hood. All weighing, reconstitution, and transfer operations should be performed within the fume hood to contain any airborne particles. For weighing, using an enclosed balance within the fume hood is a best practice to prevent drafts from dispersing the powder.[1]

  • Administrative Controls: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked with appropriate hazard signage. Develop and strictly adhere to a Standard Operating Procedure (SOP) for all tasks involving this chemical. Ensure that all personnel handling the compound have received documented training on its hazards and the required safety procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing and Aliquoting Chemical splash gogglesDouble-gloving with nitrile glovesLab coatN95 or higher-rated respirator
Dissolution/Reconstitution Chemical splash goggles and face shieldNitrile glovesLab coatN95 or higher-rated respirator if not in a fume hood
Reaction Setup and Workup Chemical splash gogglesNitrile glovesLab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatN95 or higher-rated respirator
Waste Disposal Chemical splash gogglesNitrile glovesLab coatNot generally required if waste is properly contained
The Rationale Behind PPE Selection
  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are mandatory whenever there is a potential for splashes or aerosol generation. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as dissolution of larger quantities.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. For tasks with a higher risk of exposure, such as spill cleanup, more robust gloves like butyl rubber may be necessary. Double-gloving is recommended during weighing and aliquoting to provide an extra layer of protection and to allow for the clean removal of the outer glove if it becomes contaminated.

  • Body Protection: A standard laboratory coat is sufficient to protect against minor spills and contamination of personal clothing. For larger-scale operations or during spill cleanup, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Given that the compound may cause respiratory irritation, a NIOSH-approved N95 respirator or higher is essential when handling the powder outside of a certified chemical fume hood, particularly during weighing and aliquoting where the risk of aerosolization is highest.

Step-by-Step Guide to Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[2]

Donning Procedure
  • Gown/Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: If required, put on the respirator. Ensure it has a proper seal by performing a user seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Procedure
  • Gloves: Remove gloves first. The outside of the gloves is considered contaminated. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.

  • Gown/Lab Coat: Unfasten the lab coat. Peel it away from your body, turning it inside out as you remove it. This contains the contamination on the inside. Dispose of it in the designated container.

  • Goggles/Face Shield: Remove eye and face protection from the back by lifting the head strap. Avoid touching the front of the goggles or face shield.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.[3]

Chemical Waste Disposal
  • Solid Waste: Unused or waste 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should also be collected in a labeled, sealed container for hazardous chemical waste. Do not dispose of this chemical down the drain.

  • Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant, Harmful if Swallowed).

Contaminated PPE Disposal
  • Gloves, Disposable Lab Coats, and Respirators: All disposable PPE that has come into contact with the compound should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, labeled hazardous waste bag or container.

  • Reusable PPE: Reusable items such as chemical splash goggles and face shields must be decontaminated after each use according to your institution's established procedures.

Visualizing the Workflow: A Path to Safety

The following diagram illustrates the logical flow of operations for safely handling 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Review_SDS Review SDS/Hazard Info Gather_PPE Gather Appropriate PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare Fume Hood Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Weigh_Compound Weigh Compound in Hood Don_PPE->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Contain_Waste Contain Chemical Waste Perform_Experiment->Contain_Waste Decontaminate_Area Decontaminate Work Area Contain_Waste->Decontaminate_Area Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of all Waste Doff_PPE->Dispose_Waste End End Dispose_Waste->End Start Start Start->Review_SDS

Caption: Safe Handling Workflow Diagram

By adhering to these detailed procedures, researchers can confidently and safely work with 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First! Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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